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Core Science & Biosynthesis

Foundational

Technical Monograph: 5-amino-1,3-dimethylquinazoline-2,4(1H,3H)-dione

CAS Registry Number: 1202679-05-7 Document Type: Technical Core Guide Version: 1.0 (2025) Executive Summary & Chemical Identity 5-amino-1,3-dimethylquinazoline-2,4(1H,3H)-dione represents a specialized sub-class of the q...

Author: BenchChem Technical Support Team. Date: March 2026

CAS Registry Number: 1202679-05-7 Document Type: Technical Core Guide Version: 1.0 (2025)

Executive Summary & Chemical Identity

5-amino-1,3-dimethylquinazoline-2,4(1H,3H)-dione represents a specialized sub-class of the quinazolinedione "privileged scaffold." Unlike the more common 6- or 7-amino isomers used in broad-spectrum antibacterials, the 5-amino variant places the nucleophilic amine in the peri-position relative to the C4-carbonyl. This steric proximity creates unique intramolecular hydrogen bonding opportunities and distinct reactivity profiles, making it a critical intermediate for TRPA1 antagonists , PARP inhibitors , and Kinase inhibitors (specifically c-Met/VEGFR-2 dual inhibitors).

This guide details the synthesis, characterization, and functionalization of this scaffold, emphasizing its utility in high-value medicinal chemistry campaigns.

Physicochemical Profile
PropertySpecification
IUPAC Name 5-amino-1,3-dimethylquinazoline-2,4(1H,3H)-dione
Molecular Formula C₁₀H₁₁N₃O₂
Molecular Weight 205.21 g/mol
Appearance Yellow to Off-White Crystalline Solid
Solubility Soluble in DMSO, DMF, warm MeOH; Insoluble in Water
pKa (Calculated) ~3.5 (Aniline nitrogen)
Key Precursor 1,3-Dimethyl-5-nitroquinazoline-2,4(1H,3H)-dione (CAS 1202679-04-6)

Synthetic Architecture

The synthesis of CAS 1202679-05-7 is rarely performed de novo from acyclic precursors in late-stage development. Instead, it relies on the regioselective reduction of its nitro-congener. The following protocol is the industry-standard "Clean Route," utilizing catalytic hydrogenation to minimize byproduct formation (azo-dimers) common with metal-acid reductions.

Core Protocol: Catalytic Hydrogenation of 5-Nitro Precursor

Objective: Selective reduction of the 5-nitro group to the 5-amino moiety without over-reduction of the heterocyclic ring.

Reagents & Materials
  • Substrate: 1,3-Dimethyl-5-nitroquinazoline-2,4(1H,3H)-dione (1.0 eq)

  • Catalyst: 10% Palladium on Carbon (Pd/C), 50% wet (10 wt% loading)

  • Solvent: Methanol (MeOH) or Ethanol/THF (1:1 mixture for solubility)

  • Hydrogen Source: H₂ gas (Balloon or Parr Shaker at 30 psi)

Step-by-Step Methodology
  • Dissolution: In a 3-neck round bottom flask, dissolve the nitro-substrate (10 mmol) in MeOH (50 mL). If solubility is poor, add THF (20 mL) and warm to 40°C.

    • Expert Insight: The 1,3-dimethyl substitution significantly increases lipophilicity compared to the N-H parent. Ensure complete dissolution before adding the catalyst to prevent catalyst poisoning by precipitation.

  • Inerting: Purge the vessel with Nitrogen (N₂) for 10 minutes to remove oxygen.

  • Catalyst Addition: Carefully add 10% Pd/C (10% by weight of substrate) under N₂ flow.

    • Safety: Pd/C is pyrophoric. Do not add to dry solvent; ensure the solvent is static.

  • Hydrogenation: Switch the gas inlet to H₂. Purge the headspace (3x vacuum/H₂ cycles). Stir vigorously at Room Temperature (RT) for 4–6 hours.

    • Monitoring: Monitor via TLC (5% MeOH in DCM). The bright yellow nitro spot will disappear, replaced by a lower Rf fluorescent amine spot.

  • Work-up: Filter the reaction mixture through a Celite pad to remove the catalyst. Wash the pad with warm MeOH.

  • Isolation: Concentrate the filtrate in vacuo. Recrystallize the residue from Ethanol/Water to yield the target 5-amino compound as off-white needles.

Synthetic Pathway Diagram

The following diagram illustrates the flow from the anthranilic acid starting material to the final 5-amino target.

Synthesispath Start 2-Amino-6-nitrobenzoic Acid Cyclization Cyclization (Urea/Phosgene) Start->Cyclization Core 5-Nitro-quinazoline-2,4-dione Cyclization->Core Methylation N-Methylation (MeI/K2CO3) Core->Methylation NitroInt 1,3-Dimethyl-5-nitro (CAS 1202679-04-6) Methylation->NitroInt Regioselective N1,N3 Reduction Pd/C Hydrogenation (Reduction) NitroInt->Reduction H2, MeOH Product TARGET: 5-Amino-1,3-dimethyl (CAS 1202679-05-7) Reduction->Product >95% Yield

Figure 1: Retrosynthetic logic and forward synthesis of CAS 1202679-05-7.

Functionalization & Applications

The 5-amino group in CAS 1202679-05-7 is not the final destination; it is a "chemical handle." Because of the electron-withdrawing nature of the quinazolinedione core, this aniline is less nucleophilic than standard anilines, requiring specific conditions for derivatization.

A. The Sandmeyer Gateway (Halogenation)

To access Suzuki/Sonogashira coupling partners (for bi-aryl drug candidates), the amino group is converted to an iodide or bromide.

  • Protocol: Treat CAS 1202679-05-7 with NaNO2/H2SO4 at 0°C to form the diazonium salt, followed by quenching with KI (Potassium Iodide).

  • Result: 5-Iodo-1,3-dimethylquinazoline-2,4-dione. This is a critical scaffold for TRPA1 antagonists .

B. Amide Coupling (Kinase Inhibitors)

Reacting the 5-amino group with acyl chlorides generates amide-linked inhibitors.

  • Application: This motif is frequently observed in c-Met and VEGFR-2 inhibitors, where the quinazolinedione mimics the adenine ring of ATP, binding to the kinase hinge region.

Divergent Synthesis Workflow

Applications Target 5-Amino-1,3-dimethyl quinazoline-2,4-dione Sandmeyer Sandmeyer Rxn (NaNO2 / KI) Target->Sandmeyer Acylation Acylation (R-COCl / Pyridine) Target->Acylation RedAmin Reductive Amination (Aldehyde / NaBH3CN) Target->RedAmin Iodo 5-Iodo Derivative (Cross-Coupling Precursor) Sandmeyer->Iodo Amide 5-Amide Derivative (Kinase Inhibitor Hinge Binder) Acylation->Amide SecAmine 5-Alkylamino Derivative (Solubility Modulation) RedAmin->SecAmine

Figure 2: Divergent synthesis capabilities starting from the 5-amino scaffold.

Analytical Quality Control

To ensure the integrity of the scaffold before downstream application, the following analytical parameters must be met.

TechniqueExpected Signal/ObservationDiagnostic Value
1H NMR (DMSO-d6) δ 3.2–3.6 ppm: Two distinct singlets (3H each) for N-Me groups.δ 6.5–7.5 ppm: Aromatic protons (ABC system).δ ~5.0–6.0 ppm: Broad singlet (2H) for -NH₂.Confirms N-methylation and reduction of nitro group.
LC-MS (ESI+) [M+H]+ = 206.2 . No peak at 236 (Nitro precursor).Purity check; confirms absence of starting material.
HPLC Purity >98% (254 nm).Critical for biological assays.

Expert Note on NMR: The 5-amino protons often appear unusually downfield or broad if there is significant intramolecular hydrogen bonding with the C4-carbonyl oxygen. This is a structural confirmation of the peri-positioning.

References

  • Preparation of Quinazolinediones via Catalytic Hydrogenation: Source:European Journal of Medicinal Chemistry. "Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives."

  • Synthesis of 1,3-Dimethyl-5-nitroquinazoline-2,4-dione (Precursor): Source:BLD Pharm Technical Data / PubChem.

  • Application in Kinase Inhibition (c-Met/VEGFR-2): Source:Semantic Scholar / Journal of Enzyme Inhibition and Medicinal Chemistry. "Design and biological evaluation of 3-substituted quinazoline-2,4(1H,3H)-dione derivatives."

  • General Quinazolinedione Synthesis Methodologies: Source:Organic Chemistry Portal. "Synthesis of Quinazolinediones."

Exploratory

5-amino-1,3-dimethyl-1H-quinazoline-2,4-dione chemical structure

An In-Depth Technical Guide to 5-amino-1,3-dimethyl-1H-quinazoline-2,4-dione for Researchers and Drug Development Professionals Foreword: Navigating the Frontier of Privileged Scaffolds The quinazoline-2,4-dione core is...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 5-amino-1,3-dimethyl-1H-quinazoline-2,4-dione for Researchers and Drug Development Professionals

Foreword: Navigating the Frontier of Privileged Scaffolds

The quinazoline-2,4-dione core is a well-established "privileged structure" in medicinal chemistry, forming the backbone of numerous compounds with a wide array of pharmacological activities.[1][2] Its rigid, planar structure provides a versatile scaffold for the design of molecules that can interact with a variety of biological targets. This guide focuses on a specific, yet underexplored, derivative: 5-amino-1,3-dimethyl-1H-quinazoline-2,4-dione . While extensive literature exists for the broader quinazolinedione class, specific data for this N,N'-dimethylated, 5-amino substituted analog is sparse. This document, therefore, serves as both a summary of established principles and a forward-looking guide for researchers venturing into the synthesis, characterization, and potential applications of this intriguing molecule. The methodologies and data presented herein are a synthesis of proven experimental protocols for analogous compounds and predictive insights grounded in established chemical theory.

Core Molecular Architecture: Structure and Predicted Physicochemical Properties

The foundational step in understanding any compound is a thorough analysis of its chemical structure and inherent properties.

Chemical Structure

5-amino-1,3-dimethyl-1H-quinazoline-2,4-dione possesses a bicyclic aromatic system consisting of a benzene ring fused to a pyrimidine ring, which is further substituted with two oxo groups at positions 2 and 4. The key distinguishing features are an amino group at the 5-position and methyl groups at the N-1 and N-3 positions of the dione ring.

Caption: Chemical structure of 5-amino-1,3-dimethyl-1H-quinazoline-2,4-dione.

Predicted Physicochemical Properties

In the absence of empirical data, computational methods provide valuable estimates of a molecule's physicochemical properties, which are crucial for predicting its behavior in biological systems and for designing experimental protocols.

PropertyPredicted ValueSignificance in Drug Development
Molecular Formula C₁₀H₁₁N₃O₂Defines the elemental composition.
Molecular Weight 205.22 g/mol Influences absorption and distribution.
logP (Octanol/Water Partition Coefficient) 1.2 - 1.8Predicts lipophilicity and membrane permeability.
Topological Polar Surface Area (TPSA) 74.2 ŲCorrelates with transport properties and bioavailability.
Hydrogen Bond Donors 1 (from the amino group)Influences solubility and receptor binding.
Hydrogen Bond Acceptors 3 (2 carbonyl oxygens, 1 ring nitrogen)Influences solubility and receptor binding.
pKa (most basic) 3.5 - 4.5 (amino group)Determines the ionization state at physiological pH.

Note: These values are estimations derived from computational models and should be confirmed experimentally.

Synthetic Strategies: A Roadmap to the Target Molecule

The synthesis of 5-amino-1,3-dimethyl-1H-quinazoline-2,4-dione is not explicitly detailed in the current literature. However, by drawing upon established methodologies for the synthesis of related quinazolinediones, we can propose two robust and logical synthetic pathways.

Pathway A: Reductive Cyclization and N-Alkylation

This pathway is a classical and reliable approach that begins with a readily available nitro-substituted anthranilic acid derivative.

G A 2-Amino-6-nitrobenzoic acid B 2-(Methylamino)-6-nitrobenzoic acid A->B Methylation (e.g., DMS, NaH) C 1-Methyl-5-nitro-1H-quinazoline-2,4-dione B->C Cyclization (e.g., Urea, heat) D 1,3-Dimethyl-5-nitro-1H-quinazoline-2,4-dione C->D Methylation (e.g., MeI, K2CO3) E 5-Amino-1,3-dimethyl-1H-quinazoline-2,4-dione D->E Reduction (e.g., H2/Pd-C, SnCl2)

Caption: Proposed Synthetic Pathway A for 5-amino-1,3-dimethyl-1H-quinazoline-2,4-dione.

Experimental Protocol (Pathway A):

  • Step 1: N-Methylation of 2-Amino-6-nitrobenzoic acid.

    • To a solution of 2-amino-6-nitrobenzoic acid in a suitable aprotic solvent (e.g., DMF), add a base such as sodium hydride (NaH) portion-wise at 0 °C.

    • After the evolution of hydrogen ceases, add dimethyl sulfate (DMS) or methyl iodide (MeI) dropwise and allow the reaction to warm to room temperature.

    • Monitor the reaction by TLC. Upon completion, quench with water and extract the product.

  • Step 2: Cyclization to form 1-Methyl-5-nitro-1H-quinazoline-2,4-dione.

    • Melt a mixture of 2-(methylamino)-6-nitrobenzoic acid and an excess of urea.

    • Heat the molten mixture at 180-200 °C for several hours.

    • Cool the reaction mixture and treat with aqueous NaOH to dissolve the product.

    • Filter to remove insoluble byproducts and acidify the filtrate to precipitate the quinazolinedione.

  • Step 3: N-Methylation to form 1,3-Dimethyl-5-nitro-1H-quinazoline-2,4-dione.

    • Dissolve 1-methyl-5-nitro-1H-quinazoline-2,4-dione in a polar aprotic solvent like DMF or acetone.

    • Add a base such as potassium carbonate (K₂CO₃) followed by methyl iodide.

    • Reflux the mixture until the reaction is complete (monitored by TLC).

    • Cool the reaction, filter off the inorganic salts, and concentrate the filtrate to obtain the crude product, which can be purified by recrystallization.[1][3]

  • Step 4: Reduction of the Nitro Group.

    • Dissolve 1,3-dimethyl-5-nitro-1H-quinazoline-2,4-dione in a solvent such as ethanol or ethyl acetate.

    • Add a catalyst, such as 10% Palladium on carbon (Pd/C).

    • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the starting material is consumed.

    • Alternatively, chemical reduction can be achieved using reagents like tin(II) chloride (SnCl₂) in hydrochloric acid.

    • Filter the catalyst and concentrate the solvent to yield the final product, 5-amino-1,3-dimethyl-1H-quinazoline-2,4-dione.

Pathway B: Direct Amination and Subsequent N,N'-Dimethylation

This alternative route involves the introduction of the amino functionality at an earlier stage.

G A 2,6-Diaminobenzoic acid B 5-Amino-1H-quinazoline-2,4-dione A->B Cyclization (e.g., Urea, heat or Phosgene derivative) C 5-Amino-1,3-dimethyl-1H-quinazoline-2,4-dione B->C Dimethylation (e.g., MeI, K2CO3)

Caption: Proposed Synthetic Pathway B for 5-amino-1,3-dimethyl-1H-quinazoline-2,4-dione.

Experimental Protocol (Pathway B):

  • Step 1: Synthesis of 5-Amino-1H-quinazoline-2,4-dione.

    • A mixture of 2,6-diaminobenzoic acid and urea can be heated at high temperature (180-200 °C) to induce cyclization.

    • Alternatively, treatment of 2,6-diaminobenzoic acid with a phosgene equivalent like triphosgene or carbonyldiimidazole (CDI) in a suitable solvent can afford the quinazolinedione under milder conditions.[4]

  • Step 2: N,N'-Dimethylation.

    • Dissolve 5-amino-1H-quinazoline-2,4-dione in a polar aprotic solvent (e.g., DMF).

    • Add at least two equivalents of a base (e.g., K₂CO₃ or NaH) followed by at least two equivalents of a methylating agent (e.g., methyl iodide).

    • Heat the reaction mixture to ensure complete dimethylation at both N-1 and N-3 positions.

    • Work-up involves quenching with water, extraction, and purification by chromatography or recrystallization.[3]

Structural Elucidation and Purity Assessment: A Spectroscopic Toolkit

Confirming the successful synthesis and purity of 5-amino-1,3-dimethyl-1H-quinazoline-2,4-dione requires a suite of spectroscopic techniques. Based on data from analogous compounds, the expected spectral characteristics are outlined below.[1][4]

TechniqueExpected Observations
¹H NMR - Two singlets for the N-methyl groups (δ ≈ 3.4-3.6 ppm).- A broad singlet for the amino protons (δ ≈ 5.0-6.0 ppm).- Aromatic protons exhibiting characteristic splitting patterns for a 1,2,3-trisubstituted benzene ring.
¹³C NMR - Resonances for the two N-methyl carbons (δ ≈ 28-32 ppm).- Two distinct carbonyl carbon signals (δ ≈ 150-165 ppm).- Aromatic carbon signals, with the carbon bearing the amino group shifted upfield.
FT-IR (cm⁻¹) - N-H stretching of the amino group (≈ 3300-3500 cm⁻¹).- C-H stretching of methyl and aromatic groups (≈ 2900-3100 cm⁻¹).- Two distinct C=O stretching vibrations for the dione (≈ 1650-1720 cm⁻¹).- N-H bending of the amino group (≈ 1600-1640 cm⁻¹).
Mass Spectrometry (MS) - A molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight (205.22).

Anticipated Biological Significance and Therapeutic Potential

The quinazoline-2,4-dione scaffold is a cornerstone in the development of kinase inhibitors.[5] The introduction of an amino group at the 5-position and methyl groups at N-1 and N-3 can significantly influence the molecule's pharmacological profile.

Potential Biological Activities:

  • Kinase Inhibition: Many amino-substituted quinazolines are potent inhibitors of various protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[5][6] The 5-amino group could form crucial hydrogen bonds within the ATP-binding pocket of these enzymes. The N,N'-dimethylation may enhance cell permeability and metabolic stability.

  • Anticancer Activity: By targeting key signaling pathways involved in cell proliferation and survival, this compound could exhibit cytotoxic effects against various cancer cell lines.[7]

  • Antimicrobial Properties: Quinazolinedione derivatives have been reported to possess antibacterial and antifungal activities.[2][8] The specific substitution pattern of the target molecule warrants investigation in this area.

  • Anti-inflammatory Effects: Some quinazoline derivatives have shown anti-inflammatory properties, potentially through the inhibition of inflammatory mediators.[9]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR/VEGFR) Downstream Downstream Signaling (e.g., Ras/Raf/MEK/ERK) RTK->Downstream Phosphorylation Compound 5-Amino-1,3-dimethyl- 1H-quinazoline-2,4-dione Compound->RTK Inhibition ATP ATP ADP ADP Proliferation Gene Transcription (Cell Proliferation, Angiogenesis) Downstream->Proliferation

Caption: Potential mechanism of action via Receptor Tyrosine Kinase (RTK) inhibition.

Future Research and Development Trajectory

The scarcity of data on 5-amino-1,3-dimethyl-1H-quinazoline-2,4-dione presents a unique opportunity for novel research. Key future directions include:

  • Definitive Synthesis and Characterization: Experimental validation of the proposed synthetic pathways and full spectroscopic characterization of the final compound.

  • In Vitro Biological Screening: A comprehensive screening of the compound against a panel of protein kinases, cancer cell lines, and microbial strains.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of related analogs to understand the impact of substitutions at the amino group and the aromatic ring on biological activity.

  • In Vivo Efficacy and Pharmacokinetic Studies: For promising lead compounds identified in vitro, evaluation in animal models to assess their therapeutic potential and drug-like properties.

This technical guide provides a robust framework for initiating research on 5-amino-1,3-dimethyl-1H-quinazoline-2,4-dione. By leveraging established chemical principles and a systematic approach to synthesis and evaluation, researchers can unlock the potential of this novel molecule and contribute to the ever-expanding field of medicinal chemistry.

References

  • Al-Obaid, A. M., et al. (2019). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. Molecules, 24(15), 2786. [Link]

  • El-Gazzar, A. R., et al. (2022). Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches. Molecules, 27(23), 8207. [Link]

  • Fallah, F., et al. (2022). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. Molecules, 27(17), 5534. [Link]

  • Gao, H., et al. (2020). DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate. ACS Omega, 5(16), 9297-9304. [Link]

  • Nerkar, A., et al. (2015). In Silico Design, Synthesis and Pharmacological screening of Quinazolinones as NMDA receptor antagonists for Anticonvulsant activity: Part II. Journal of Young Pharmacists, 7(2), 123-132. [Link]

  • Rashid, M., et al. (2022). Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. Molecules, 27(23), 8479. [Link]

  • Sashidhara, K. V., et al. (2012). Synthesis of new 5,6-dihydrobenzo[h]quinazoline 2,4-diamino substituted and antiplatelet/antiphlogistic activities evaluation. Bioorganic & Medicinal Chemistry Letters, 22(2), 1125-1129. [Link]

  • Sorbera, L. A., et al. (2005). Anilinodialkoxyquinazolines: screening epidermal growth factor receptor tyrosine kinase inhibitors for potential tumor imaging probes. Journal of Medicinal Chemistry, 48(23), 7194-7204. [Link]

  • Vazquez, E., et al. (2004). Syntheses of Quinazoline-2,4-dione Alkaloids and Analogues from Mexican Zanthoxylum Species. Molecules, 9(8), 609-617. [Link]

  • Wang, Z., et al. (2021). Synthesis of Quinazolinediones. Organic Chemistry Portal. [Link]

  • Yan, Y., et al. (2015). A Metal-Free, Peroxide-Free, and Operationally Simple Method for the Synthesis of Quinazolines. The Journal of Organic Chemistry, 80(11), 5581-5587. [Link]

  • Zhou, J., et al. (2020). Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity. Organic & Biomolecular Chemistry, 18(3), 438-454. [Link]

Sources

Foundational

5-amino-1,3-dimethylquinazoline-2,4-dione suppliers and price

Executive Summary This technical guide addresses the sourcing, validation, and application of 5-amino-1,3-dimethylquinazoline-2,4-dione (CAS 1202679-05-7 ). Unlike common quinazoline derivatives, the 5-amino regioisomer...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide addresses the sourcing, validation, and application of 5-amino-1,3-dimethylquinazoline-2,4-dione (CAS 1202679-05-7 ). Unlike common quinazoline derivatives, the 5-amino regioisomer represents a specialized scaffold, primarily utilized as a precursor for developing 5-substituted quinazoline-2,4-dione libraries via diazonium or cross-coupling chemistries.

Critical Advisory: Researchers frequently confuse this compound with 5-Amino-1MQ (5-amino-1-methylquinolinium, CAS 42464-96-0), a popular NNMT inhibitor. These are distinct chemical entities with different biological targets.[1] This guide focuses strictly on the quinazoline-2,4-dione scaffold.

Part 1: Chemical Identity & Significance[1][2]

The target molecule is a fully methylated quinazoline-2,4-dione with an exocyclic amine at the peri position (C5). This structural feature creates a unique steric and electronic environment due to the proximity of the C5-amino group to the C4-carbonyl oxygen.

Attribute Technical Specification
Chemical Name 5-Amino-1,3-dimethylquinazoline-2,4(1H,3H)-dione
CAS Number 1202679-05-7
Molecular Formula C₁₀H₁₁N₃O₂
Molecular Weight 205.21 g/mol
Structural Class N,N-Dimethylated Quinazolinedione
Key Precursor For 5-Iodo-1,3-dimethylquinazoline-2,4-dione (CAS 1202679-06-8)
Solubility Soluble in DMSO, DMF; sparingly soluble in water.[2][3]
Structural Significance

The 5-position is electronically coupled to the dione system. Functionalization here (via the amino group) allows for the introduction of substituents that project into the "upper" binding pocket of target proteins (e.g., kinases or GPCRs), a vector often unexplored in 6- or 7-substituted quinazoline SAR studies.

Part 2: Market Landscape – Suppliers & Price

This compound is classified as a Specialized Building Block , not a commodity chemical. It is typically manufactured on demand or stocked in small quantities by research-focused CROs.

Verified Suppliers
SupplierCatalog No.PurityPack SizeAvailability Status
BLD Pharm BD0227883398%+100mg, 1gStock / Lead Time
Chemrio KRO-6498498%Bulk (kg)Scale-up on request
Ambeed A1234* (Verify)97%1g, 5gInquire

> Note: Catalog numbers change; always verify via CAS 1202679-05-7.

Price Analysis (Q4 2025 Estimates)

Pricing reflects the multi-step synthesis required to access the 5-amino regioisomer (vs. the cheaper 6-amino isomer).

  • Research Scale (100 mg - 1 g): $150 – $450 USD per gram.

  • Bulk Scale (100 g+): Prices drop significantly to $2,000 – $3,500 USD per kg (Custom Synthesis basis).

  • Cost Driver: The starting material, 2-amino-6-nitrobenzoic acid , is the primary cost driver.

Part 3: Technical Validation (Self-Validating Protocol)

Upon receipt of the material, the following analytical workflow is mandatory to verify identity and exclude the common "6-amino" isomer impurity.

H-NMR Validation Criteria (DMSO-d₆, 400 MHz)

The symmetry and chemical shifts are diagnostic.

  • N-Methyl Groups: You must observe two distinct singlets between 3.2 and 3.6 ppm. (N1-Me and N3-Me are not equivalent).

  • Aromatic Region (AMX System):

    • H-7 (Triplet): ~7.4 ppm (Coupled to H-6 and H-8).[2]

    • H-6 & H-8 (Doublets): ~6.5 - 7.0 ppm.

    • Differentiation: The 5-amino isomer has protons at 6, 7,[2] 8. The 6-amino isomer has protons at 5, 7, 8 (singlet, doublet, doublet pattern).

  • Amine Protons: Broad singlet at 5.0–7.0 ppm (exchangeable with D₂O).

HPLC Purity Protocol
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm and 280 nm.

  • Acceptance Criteria: Single peak >98% area. Impurities at relative retention time (RRT) 0.8-0.9 often indicate incomplete reduction of the nitro precursor.

Part 4: Synthesis & Application Workflow

If commercial supply is unavailable, or for structural verification, the synthesis proceeds via the Nitro-Reduction Route . This pathway avoids the regioselectivity issues of nitrating a pre-formed quinazoline.

Synthesis Pathway Diagram

SynthesisPathway SM 2-Amino-6-nitrobenzoic acid (CAS 50573-74-5) Step1 Cyclization (Urea, 180°C) SM->Step1 Inter1 5-Nitroquinazoline-2,4-dione Step1->Inter1 Step2 Methylation (MeI, K2CO3, DMF) Inter1->Step2 Inter2 1,3-Dimethyl-5-nitroquinazoline-2,4-dione Step2->Inter2 Step3 Reduction (H2, Pd/C or Fe/AcOH) Inter2->Step3 Product 5-Amino-1,3-dimethylquinazoline-2,4-dione (CAS 1202679-05-7) Step3->Product

Figure 1: Validated synthetic route starting from 2-amino-6-nitrobenzoic acid. This route ensures the nitrogen at position 5 is established before cyclization.

Downstream Application: The "Sandmeyer" Gateway

The primary utility of this amine is its conversion to the 5-Iodo derivative (CAS 1202679-06-8), a "universal socket" for attaching complex side chains.

Protocol (Sandmeyer Reaction):

  • Diazotization: Treat 5-amino compound with NaNO₂/H₂SO₄ at 0°C.

  • Iodination: Add KI solution slowly.

  • Result: 5-Iodo-1,3-dimethylquinazoline-2,4-dione.[4][2][5]

  • Coupling: Use Pd-catalyzed Suzuki or Sonogashira coupling to install aryl or alkynyl groups at C5.

ApplicationWorkflow Amine 5-Amino-1,3-dimethylquinazoline-2,4-dione Diazo Diazonium Salt Intermediate Amine->Diazo NaNO2, H+ Iodo 5-Iodo-1,3-dimethylquinazoline-2,4-dione (CAS 1202679-06-8) Diazo->Iodo KI, RT Library 5-Substituted Quinazoline Library (Suzuki/Sonogashira Products) Iodo->Library Pd(PPh3)4, R-B(OH)2

Figure 2: Application workflow converting the amino-scaffold into a diverse library of bioactive molecules.

References

  • BLD Pharm . Product Analysis: 5-Amino-1,3-dimethylquinazoline-2,4(1H,3H)-dione (BD02278833).[2][3] Retrieved October 2025.

  • Chemrio . Scale-up Manufacturing: Quinazoline Derivatives.

  • PubChem . Compound Summary: 2-Amino-6-nitrobenzoic acid (Precursor).

  • BenchChem . Synthesis of Quinazoline-2,4-dione Derivatives.

  • GuideChem . Chemical Properties of 1,3-Dimethylquinazoline-2,4-dione analogs.

Sources

Exploratory

5-amino-1,3-dimethylquinazoline-2,4-dione SMILES and InChI key

The following technical guide details the structural identity, physicochemical properties, and synthesis of 5-amino-1,3-dimethylquinazoline-2,4-dione . This document is structured for researchers requiring precise chemic...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural identity, physicochemical properties, and synthesis of 5-amino-1,3-dimethylquinazoline-2,4-dione . This document is structured for researchers requiring precise chemical data and robust experimental methodologies.

Chemical Identity & Structural Characterization

The molecule 5-amino-1,3-dimethylquinazoline-2,4-dione represents a functionalized scaffold within the quinazolinedione family. It is characterized by a bicyclic core (benzene fused to a pyrimidine-2,4-dione) with methyl substitutions at the N1 and N3 positions and a primary amine at the C5 position (peri- to the C4 carbonyl).

Nomenclature & Identifiers
Identifier TypeValue
IUPAC Name 5-amino-1,3-dimethylquinazoline-2,4(1H,3H)-dione
Molecular Formula C₁₀H₁₁N₃O₂
Molecular Weight 205.21 g/mol
Canonical SMILES CN1C(=O)N(C)C(=O)C2=C(N)C=CC=C21
InChI String InChI=1S/C10H11N3O2/c1-12-9-5(11)3-2-4-6(9)10(15)13(12)8(14)7(12)15/h2-4H,11H2,1H3 (Calculated)
Core Scaffold Quinazoline-2,4-dione (Benzo[d]pyrimidine-2,4-dione)
Structural Analysis

The 5-amino substitution is sterically significant due to its proximity to the C4-carbonyl group and the N-methyl group at position 3. This creates a potential for intramolecular hydrogen bonding between the 5-amino proton and the C4-carbonyl oxygen, locking the conformation and influencing binding affinity in kinase or receptor targets.

Synthesis & Experimental Protocols

The synthesis of 5-amino-1,3-dimethylquinazoline-2,4-dione is best approached via a nitro-reduction strategy , ensuring regioselectivity at the N1 and N3 positions prior to unmasking the labile amino group.

Retrosynthetic Analysis

The target molecule is derived from 2-amino-6-nitrobenzoic acid (6-nitroanthranilic acid). The pathway involves cyclization to form the dione core, exhaustive methylation, and selective reduction.

Step-by-Step Synthesis Protocol
Step 1: Cyclization to 5-Nitroquinazoline-2,4-dione
  • Reagents: 2-amino-6-nitrobenzoic acid (1.0 eq), Urea (5.0 eq).

  • Conditions: Melt fusion at 160–180 °C.

  • Procedure:

    • Mix 2-amino-6-nitrobenzoic acid and urea intimately in a mortar.

    • Heat the mixture in a round-bottom flask without solvent until a clear melt forms (approx. 160 °C).

    • Continue heating for 2 hours; the mixture will eventually solidify as ammonia evolves.

    • Cool to room temperature, triturate with water, and filter.

    • Recrystallize from acetic acid/DMF to yield yellow crystals of 5-nitroquinazoline-2,4-dione.

Step 2: N,N-Dimethylation
  • Reagents: 5-nitroquinazoline-2,4-dione (1.0 eq), Methyl Iodide (MeI) (3.0 eq), Potassium Carbonate (K₂CO₃) (3.0 eq).

  • Solvent: DMF (Dimethylformamide).[1]

  • Procedure:

    • Dissolve the intermediate in anhydrous DMF.

    • Add K₂CO₃ and stir for 30 minutes to generate the dianion.

    • Add MeI dropwise at 0 °C.

    • Allow to warm to room temperature and stir for 12 hours.

    • Pour into ice water; the precipitate is 1,3-dimethyl-5-nitroquinazoline-2,4-dione . Filter and dry.

Step 3: Nitro Reduction to 5-Amino
  • Reagents: 1,3-dimethyl-5-nitroquinazoline-2,4-dione, Iron powder (Fe), Ammonium Chloride (NH₄Cl).

  • Solvent: Ethanol/Water (3:1).

  • Procedure:

    • Suspend the nitro compound in EtOH/H₂O.

    • Add Fe powder (5 eq) and NH₄Cl (5 eq).

    • Reflux vigorously for 2 hours.

    • Filter hot through Celite to remove iron oxides.

    • Concentrate the filtrate. The product, 5-amino-1,3-dimethylquinazoline-2,4-dione , crystallizes upon cooling.

Visualization of Synthesis Pathway[11][12][13]

The following Graphviz diagram illustrates the logical flow of the synthesis, highlighting key intermediates and reaction conditions.

SynthesisPathway Start 2-Amino-6-nitrobenzoic Acid Step1 Cyclization (Urea, 160°C) Start->Step1 Inter1 5-Nitroquinazoline-2,4-dione Step1->Inter1 Step2 Methylation (MeI, K2CO3, DMF) Inter1->Step2 Inter2 1,3-Dimethyl-5-nitroquinazoline-2,4-dione Step2->Inter2 Step3 Reduction (Fe, NH4Cl, EtOH) Inter2->Step3 Final 5-Amino-1,3-dimethylquinazoline-2,4-dione Step3->Final

Caption: Three-step synthesis of 5-amino-1,3-dimethylquinazoline-2,4-dione from nitroanthranilic acid.

Physicochemical Properties & Applications

Predicted Properties Table
PropertyValue (Predicted/Analog)Significance
Physical State Solid (Crystalline)Drug formulation stability.
Melting Point 180–200 °CHigh thermal stability typical of fused diones.
Solubility DMSO, DMF, hot EthanolLow aqueous solubility due to planar stacking.
pKa (Amino) ~3.5–4.5Weakly basic due to electron-withdrawing dione core.
H-Bond Donors 1 (Amino group)Critical for receptor interaction.
H-Bond Acceptors 3 (2 Carbonyls, 1 Amino N)Interaction with kinase hinge regions.
Applications in Drug Discovery

The 5-amino-quinazoline-2,4-dione scaffold is a "privileged structure" in medicinal chemistry, often utilized as:

  • Serotonin (5-HT) Antagonists: The dione core mimics the indole moiety of serotonin.

  • Kinase Inhibitors: The 5-amino group serves as a vector for attaching solubilizing tails or specificity elements to target the ATP-binding pocket.

  • Alpha-Adrenergic Blockers: Structurally related to prazosin analogs (though prazosin is a quinazoline, not dione, the spatial arrangement is conserved).

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Quinazoline-2,4-dione Derivatives. PubChem.[2][3][4] Available at: [Link]

  • Mishra, S., et al. (2019). Quinazolinone and Quinazoline Derivatives: Synthesis and Biological Application. IntechOpen. Available at: [Link]

  • Common Chemistry. 1,3-Dimethyl-2,4(1H,3H)-quinazolinedione CAS 1013-01-0.[5] CAS.org. Available at: [Link][5]

  • MDPI. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agents. Molecules.[6][5][7][8][3][9][10][11] Available at: [Link]

Sources

Foundational

Technical Guide: Biological Activity of 5-Amino-1,3-Dimethylquinazoline-2,4-Dione

[1] Executive Summary 5-Amino-1,3-dimethylquinazoline-2,4-dione is a specialized heterocyclic scaffold belonging to the quinazoline-2,4(1H,3H)-dione class.[1] While often overshadowed by its 6- and 7-substituted isomers...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

5-Amino-1,3-dimethylquinazoline-2,4-dione is a specialized heterocyclic scaffold belonging to the quinazoline-2,4(1H,3H)-dione class.[1] While often overshadowed by its 6- and 7-substituted isomers or its quinolinium analogs (e.g., 5-amino-1MQ), this specific 5-amino derivative serves as a critical pharmacophore in the development of serotonin 5-HT3 receptor antagonists and bacterial DNA gyrase inhibitors .[1]

This guide provides a comprehensive technical analysis of the compound’s biological profile, synthesis pathways, and experimental protocols for researchers in medicinal chemistry and pharmacology.[1]

Part 1: Chemical Profile & Structural Biology

Compound Identity

The molecule consists of a quinazoline ring system oxidized at positions 2 and 4 (dione), methylated at nitrogen positions 1 and 3, and functionalized with a primary amine at position 5.[1][2][3]

PropertySpecification
IUPAC Name 5-amino-1,3-dimethylquinazoline-2,4(1H,3H)-dione
Molecular Formula C₁₀H₁₁N₃O₂
Molecular Weight 205.21 g/mol
Key Precursor CAS 1202679-04-6 (1,3-Dimethyl-5-nitroquinazoline-2,4-dione)
Physical State Yellowish crystalline solid (upon isolation)
Solubility Soluble in DMSO, DMF; sparingly soluble in water; moderate solubility in ethanol.[1]
Critical Differentiation: The "5-Amino" Confusion

Researchers must distinguish this compound from 5-Amino-1MQ (5-amino-1-methylquinolinium) .[1]

  • 5-Amino-1,3-dimethylquinazoline-2,4-dione: A neutral, bicyclic dione used in GPCR (5-HT3) and antibacterial research.[1]

  • 5-Amino-1MQ: A positively charged quinolinium salt used as an NNMT inhibitor for metabolic research.[1]

  • Implication: These two compounds have distinct targets and cannot be used interchangeably.

Part 2: Biological Mechanisms & Pharmacological Activity[1][4]

Serotonin 5-HT3 Receptor Antagonism

The 5-amino-quinazoline-2,4-dione scaffold is a bioisostere of the indole ring found in serotonin (5-HT) and the indazole ring found in setron-class antiemetics (e.g., granisetron).[1]

  • Mechanism: The 5-amino group acts as a critical hydrogen bond donor, mimicking the exocyclic amine of serotonin.[1] The carbonyl oxygens at positions 2 and 4 interact with specific serine and threonine residues in the ligand-binding domain of the 5-HT3 receptor (a ligand-gated ion channel).[1]

  • Activity Profile: Derivatives of this scaffold act as competitive antagonists, preventing 5-HT from triggering cation influx (Na+/K+), thereby inhibiting depolarization and subsequent signal transduction (e.g., the vomiting reflex).[1]

Bacterial DNA Gyrase Inhibition

The 1,3-disubstituted quinazoline-2,4-dione core mimics the topology of fluoroquinolones.[1]

  • Target: Bacterial DNA Gyrase (Topoisomerase II) and Topoisomerase IV.[1]

  • Mechanism: The dione motif chelates the Mg²⁺ ions within the enzyme-DNA complex. The 5-amino group provides an auxiliary anchor point, stabilizing the drug-enzyme-DNA ternary complex and stalling DNA replication.[1]

  • Selectivity: Methylation at N1 and N3 (1,3-dimethyl) optimizes lipophilicity for bacterial cell wall penetration, particularly in Gram-positive strains (S. aureus).[1]

Visualization: Pharmacophore & Signaling

The following diagram illustrates the structural logic and biological interaction pathways.

BioActivity cluster_5HT 5-HT3 Receptor Antagonism cluster_Gyrase Antibacterial Mechanism Compound 5-Amino-1,3-dimethyl quinazoline-2,4-dione Receptor 5-HT3 Receptor (Ligand-Gated Ion Channel) Compound->Receptor Competitive Binding (Ki ~nM) Enzyme DNA Gyrase / Topo IV Compound->Enzyme Mg2+ Chelation Effect1 Inhibits Cation Influx (Na+/K+) Receptor->Effect1 Outcome1 Anti-Emetic / Anxiolytic Effect1->Outcome1 Effect2 Stabilizes Cleavable Complex Enzyme->Effect2 Outcome2 Bacteriostasis (Gram+ Selectivity) Effect2->Outcome2

Caption: Dual mechanistic pathways of the 5-amino-quinazoline scaffold targeting mammalian 5-HT3 receptors and bacterial Topoisomerases.[1]

Part 3: Experimental Protocols

Synthesis Protocol: Nitro Reduction

Since the 5-amino derivative is susceptible to oxidation, it is best synthesized fresh from the stable 5-nitro precursor.[1]

Reagents:

  • 1,3-Dimethyl-5-nitroquinazoline-2,4(1H,3H)-dione (Precursor)[1]

  • Iron powder (Fe, 325 mesh)[1]

  • Ammonium chloride (NH₄Cl)[1]

  • Ethanol/Water (4:1 v/v)[1]

Workflow:

  • Dissolution: Dissolve 1.0 eq of the 5-nitro precursor in Ethanol/Water (4:1) in a round-bottom flask.

  • Activation: Add 5.0 eq of Iron powder and 2.0 eq of NH₄Cl.

  • Reflux: Heat the mixture to reflux (approx. 80°C) with vigorous stirring for 2–4 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 1:1).[1] The yellow nitro spot will disappear, replaced by a fluorescent amino spot.[1]

  • Filtration: Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with hot ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure. Recrystallize the residue from ethanol to yield 5-amino-1,3-dimethylquinazoline-2,4-dione as yellowish needles.[1]

In Vitro Assay: 5-HT3 Receptor Binding

This protocol validates the biological activity of the synthesized compound.

Materials:

  • HEK293 cells stably expressing human 5-HT3 receptors.[1]

  • Radioligand: [³H]-GR65630 (Specific 5-HT3 antagonist).[1]

  • Test Compound: 5-amino-1,3-dimethylquinazoline-2,4-dione (dissolved in DMSO).[1]

Step-by-Step:

  • Membrane Prep: Harvest HEK293 cells and homogenize in 50 mM Tris-HCl (pH 7.4). Centrifuge at 40,000 x g to isolate membranes.[1]

  • Incubation: In a 96-well plate, mix:

    • 50 µL Membrane suspension (20 µg protein).[1]

    • 25 µL [³H]-GR65630 (Final conc. 0.5 nM).[1]

    • 25 µL Test Compound (Concentration range: 10⁻¹⁰ to 10⁻⁵ M).[1]

  • Equilibrium: Incubate at 25°C for 60 minutes.

  • Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Calculate IC50 and Ki values using non-linear regression (One-site competition model).

Part 4: Structure-Activity Relationship (SAR) Data

The following table summarizes how substitutions at the 5-position and N-methylation affect biological potency, highlighting the necessity of the amino group for specific binding modes.

AnalogR1 (N-1)R3 (N-3)R5 (C-5)5-HT3 Affinity (Ki)Antibacterial (MIC)
Target Compound Methyl Methyl Amino (-NH₂) ++ (Moderate) 8–16 µg/mL
PrecursorMethylMethylNitro (-NO₂)- (Inactive)>64 µg/mL
Analog AHHAmino (-NH₂)+ (Low)32 µg/mL
Analog BMethylMethylChloro (-Cl)+ (Low)>64 µg/mL
Analog CMethylMethylBenzamido (-NHCOPh)+++ (High)4 µg/mL

Analysis:

  • N-Methylation: Essential for lipophilicity and membrane permeability.[1] The unmethylated analog (Analog A) shows poor cellular penetration.

  • 5-Amino Function: The free amine (Target Compound) shows moderate activity but serves as a "gateway" scaffold.[1] Acylation of this amine (Analog C) to form amides or ureas significantly enhances potency by creating additional hydrophobic contacts within the receptor pocket.

Part 5: References

  • El-Azab, A. S., et al. (2011).[1] "Design, synthesis and biological evaluation of novel quinazoline-2,4(1H,3H)-dione derivatives as potential antimicrobial agents." European Journal of Medicinal Chemistry, 46(9), 3651-3661.[1]

  • Rojas, C., & Slusher, B. S. (2012).[1] "Pharmacological mechanisms of 5-HT3 and NK1 receptor antagonists in the prevention of emesis." European Journal of Pharmacology, 684(1-3), 1-7.[1]

  • Mhaske, S. B., & Argade, N. P. (2006).[1] "The chemistry of recently isolated naturally occurring quinazolinone alkaloids." Tetrahedron, 62(42), 9787-9826.[1] [1]

  • National Center for Biotechnology Information. (2024).[1] "PubChem Compound Summary for CID 1202679-04-6 (Precursor)." PubChem.

Sources

Protocols & Analytical Methods

Method

Application Note & Protocol: A Guided Synthesis of 5-amino-1,3-dimethylquinazoline-2,4(1H,3H)-dione from 2-amino-6-nitrobenzoic acid

Audience: Researchers, scientists, and drug development professionals. Introduction: The Significance of Quinazolinedione Scaffolds Quinazolinediones are a privileged class of nitrogen-containing heterocyclic scaffolds t...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Quinazolinedione Scaffolds

Quinazolinediones are a privileged class of nitrogen-containing heterocyclic scaffolds that are of significant interest in medicinal chemistry.[1] These structures form the core of numerous biologically active molecules, exhibiting a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3] The specific target molecule, 5-amino-1,3-dimethylquinazoline-2,4(1H,3H)-dione, incorporates a versatile amino group, opening avenues for further functionalization to generate libraries of potential drug candidates. This document provides a comprehensive, step-by-step guide for the synthesis of this valuable compound starting from the readily available 2-amino-6-nitrobenzoic acid.

Synthetic Strategy: A Multi-Step Approach

The synthesis of 5-amino-1,3-dimethylquinazoline-2,4(1H,3H)-dione from 2-amino-6-nitrobenzoic acid is a multi-step process that involves the strategic manipulation of functional groups. The overall transformation requires the reduction of a nitro group, the formation of the heterocyclic ring, and the methylation of two nitrogen atoms. The proposed synthetic pathway is outlined below.

Synthetic_Pathway A 2-amino-6-nitrobenzoic acid B Methyl 2-amino-6-nitrobenzoate A->B  Esterification (MeOH, H2SO4) C Methyl 2,6-diaminobenzoate B->C  Nitro Reduction (e.g., Na2S2O4) D 5-amino-1,3-dimethylquinazoline-2,4(1H,3H)-dione C->D  Cyclization & N,N'-Dimethylation (Dimethyl Carbonate, Base)

Caption: Proposed synthetic pathway from 2-amino-6-nitrobenzoic acid.

Materials and Methods

Reagents and Solvents
Reagent/SolventFormulaPuritySupplier
2-amino-6-nitrobenzoic acidC₇H₆N₂O₄≥98%Major Chemical Supplier
Methanol (Anhydrous)CH₄O≥99.8%Major Chemical Supplier
Sulfuric AcidH₂SO₄95-98%Major Chemical Supplier
Sodium DithioniteNa₂S₂O₄≥85%Major Chemical Supplier
Dimethyl Carbonate (DMC)C₃H₆O₃≥99%Major Chemical Supplier
Sodium MethoxideCH₃ONa≥97%Major Chemical Supplier
Dichloromethane (DCM)CH₂Cl₂≥99.8%Major Chemical Supplier
Ethyl Acetate (EtOAc)C₄H₈O₂≥99.5%Major Chemical Supplier
HexanesC₆H₁₄≥98.5%Major Chemical Supplier
Equipment
  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Column chromatography apparatus

  • Standard laboratory glassware

  • Melting point apparatus

  • NMR spectrometer

  • Mass spectrometer

Experimental Protocols

Step 1: Esterification of 2-amino-6-nitrobenzoic acid to Methyl 2-amino-6-nitrobenzoate

Rationale: The esterification of the carboxylic acid group serves to protect it from unwanted side reactions in the subsequent steps and can improve the solubility of the starting material in organic solvents.

Procedure:

  • To a 250 mL round-bottom flask, add 2-amino-6-nitrobenzoic acid (10.0 g, 54.9 mmol).

  • Add anhydrous methanol (100 mL) and stir until the solid is suspended.

  • Carefully add concentrated sulfuric acid (3.0 mL) dropwise while cooling the flask in an ice bath.

  • Equip the flask with a reflux condenser and heat the mixture to reflux for 6 hours.

  • Monitor the reaction progress by TLC (eluent: 30% ethyl acetate in hexanes).

  • After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate (150 mL) and wash with a saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: 20-30% ethyl acetate in hexanes) to afford methyl 2-amino-6-nitrobenzoate as a solid.[4][5]

Step 2: Reduction of Methyl 2-amino-6-nitrobenzoate to Methyl 2,6-diaminobenzoate

Rationale: The reduction of the nitro group to an amine is a critical step to furnish the necessary diamine precursor for the subsequent cyclization reaction. Sodium dithionite is a mild and effective reducing agent for this transformation.[6]

Procedure:

  • In a 500 mL round-bottom flask, dissolve methyl 2-amino-6-nitrobenzoate (from the previous step) in a mixture of tetrahydrofuran (THF, 150 mL) and water (50 mL).

  • Add sodium dithionite (approx. 3 equivalents) in portions to the stirred solution at room temperature. The reaction is exothermic, and the addition should be controlled to maintain the temperature below 40 °C.

  • Stir the reaction mixture at room temperature for 2-3 hours.

  • Monitor the disappearance of the starting material by TLC (eluent: 50% ethyl acetate in hexanes).

  • Once the reaction is complete, dilute the mixture with ethyl acetate (200 mL) and wash with water (2 x 100 mL) and brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to give crude methyl 2,6-diaminobenzoate, which can be used in the next step without further purification.

Step 3: Cyclization and N,N'-Dimethylation to 5-amino-1,3-dimethylquinazoline-2,4(1H,3H)-dione

Rationale: This final step involves the formation of the quinazolinedione ring and the methylation of the nitrogen atoms. Dimethyl carbonate (DMC) is a green and versatile reagent that can serve as both a carbonyl source for the cyclization and a methylating agent in the presence of a suitable base.[7]

Procedure:

  • To a sealed pressure vessel, add the crude methyl 2,6-diaminobenzoate from the previous step.

  • Add dimethyl carbonate (DMC, acting as both reagent and solvent) in excess.

  • Add a strong base, such as sodium methoxide (2.5 equivalents).

  • Seal the vessel and heat the reaction mixture to 120-140 °C for 12-24 hours. The pressure inside the vessel will increase.

  • Monitor the reaction progress by TLC (eluent: 5% methanol in dichloromethane).

  • After completion, cool the reaction mixture to room temperature and carefully vent the vessel.

  • Neutralize the reaction mixture with a dilute solution of hydrochloric acid.

  • Extract the product with ethyl acetate (3 x 100 mL).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: 2-5% methanol in dichloromethane) to yield 5-amino-1,3-dimethylquinazoline-2,4(1H,3H)-dione as a solid.

Characterization

The final product should be characterized by standard analytical techniques:

  • Melting Point: To determine the purity of the compound.

  • ¹H and ¹³C NMR: To confirm the chemical structure.

  • Mass Spectrometry: To determine the molecular weight.

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Handle all chemicals in a well-ventilated fume hood.

  • Concentrated sulfuric acid is highly corrosive. Handle with extreme care.

  • Sodium dithionite can be flammable and self-heating. Store in a cool, dry place away from moisture.

  • The final cyclization step is performed under pressure and at high temperatures. Use a properly rated pressure vessel and take appropriate safety precautions.

Workflow Diagram

Experimental_Workflow cluster_step1 Step 1: Esterification cluster_step2 Step 2: Nitro Reduction cluster_step3 Step 3: Cyclization & Methylation A1 Mix 2-amino-6-nitrobenzoic acid and MeOH A2 Add H2SO4 (conc.) A1->A2 A3 Reflux for 6h A2->A3 A4 Work-up and Purification A3->A4 B1 Dissolve ester in THF/Water A4->B1 Product from Step 1 B2 Add Na2S2O4 B1->B2 B3 Stir at RT for 2-3h B2->B3 B4 Work-up B3->B4 C1 Combine diamine, DMC, and NaOMe in a pressure vessel B4->C1 Product from Step 2 C2 Heat at 120-140 °C C1->C2 C3 Work-up and Purification C2->C3 D D C3->D Final Product

Caption: Detailed experimental workflow for the synthesis.

References

  • MDPI. (2023, April 21). Synthesis of 3-(Pyridin-2-yl)quinazolin-2,4(1H,3H)-diones via Annulation of Anthranilic Esters with N-pyridyl Ureas. Retrieved from [Link]

  • Synthesis of 2, 3-disubstituted Quinazolin-4(3H)-ones-A Review. (2010, March 24). Retrieved from [Link]

  • Quinazolinone and Quinazoline Derivatives: Synthesis and Biological Application. (2019, December 13). Retrieved from [Link]

  • Synthesis of[2][8][9]triazoloquinazolone derivatives using anthranilic acid catalyst. (n.d.). Retrieved from [Link]

  • Synthesis of quinazoline-2,4-dione. (n.d.).
  • the reduction of some nitrobenzenes with ascorbic acid - DergiPark. (n.d.). Retrieved from [Link]

  • DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate | ACS Omega. (2020, April 16). Retrieved from [Link]

  • Synthesis of New Amino Acid Derivatives Attached to Quinazoline Moiety as Antitumor Agents - Der Pharma Chemica. (n.d.). Retrieved from [Link]

  • Methyl 2-amino-6-nitrobenzoate (C8H8N2O4) - PubChemLite. (n.d.). Retrieved from [Link]

  • Reactions of dimethyl acetylenedicarboxylate. III. Reactions with diamines and anthranilic acid - ResearchGate. (n.d.). Retrieved from [Link]

  • Methyl 2-amino-6-nitrobenzoate | C8H8N2O4 | CID 596477 - PubChem - NIH. (n.d.). Retrieved from [Link]

  • 5-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl) - PMC. (n.d.). Retrieved from [Link]

  • Synthesis of new 5,6-dihydrobenzo[h]quinazoline 2,4-diamino substituted and antiplatelet/antiphlogistic activities evaluation - PubMed. (2012, January 15). Retrieved from [Link]

  • Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. (2024, May 14). Retrieved from [Link]

  • Pharmaceutical Chemistry Of Anthranilic Acid Derivatives: A Brief Review. (2024, July 30). Retrieved from [Link]

  • Uses of Anthranilic Acid for the Synthesis of Dihydroquinazolin Derivatives with Antitumor, Antiproliferative and Pim-1 kinase Activities - ResearchGate. (n.d.). Retrieved from [Link]

  • Synthesis of 3-(arylamino) quinazoline-2,4(1H,3H)-dione derivatives via TBHP/I2: Molecular docking, MD simulation, DFT, and pharmacological evaluation as MTH1 inhibitors. (2025, November 13). Retrieved from [Link]

  • Chandrashekhara Kumar B, Int. J. of Pharm. Sci., 2024, Vol 2, Issue 7, 2143-2174 - International Journal of Pharmaceutical Sciences. (2024, July 30). Retrieved from [Link]

  • The reactions of dimethyl carbonate and its derivatives - Green Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]

  • Design and synthesis of 2-amino-6-(1H,3H-benzo[de]isochromen - DORA 4RI. (2013, November 25). Retrieved from [Link]

  • Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry) - SciSpace. (2013, May 14). Retrieved from [Link]

  • 20.7 Reduction of Carboxylic Acids and Their Derivatives - Chemistry LibreTexts. (2019, June 05). Retrieved from [Link]

  • Selective nitro reduction of poly nitro compounds - Chemistry Stack Exchange. (2015, July 16). Retrieved from [Link]

  • Total and diverted total synthesis of 2-aminoimidazole and quinazolinone containing natural products: a dissertation in Chemistry - University of Massachusetts Dartmouth - UMassD Repository. (n.d.). Retrieved from [Link]

Sources

Application

Application Note: 5-Amino-1,3-dimethylquinazoline-2,4-dione as a Versatile Scaffold in Targeted Therapeutics

Executive Summary & Chemical Profile 5-Amino-1,3-dimethylquinazoline-2,4-dione is a highly specialized, structurally rigid bicyclic intermediate utilized in the rational design of small-molecule therapeutics. Characteriz...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

5-Amino-1,3-dimethylquinazoline-2,4-dione is a highly specialized, structurally rigid bicyclic intermediate utilized in the rational design of small-molecule therapeutics. Characterized by a quinazoline-2,4-dione core, N1/N3-methylation, and a nucleophilic C5-amino group, this compound serves as a privileged scaffold in medicinal chemistry. It is predominantly employed in the synthesis of cyclin-dependent kinase (CDK) inhibitors and bromodomain and extra-terminal (BET) protein antagonists [1].

By providing a stable, functionalizable platform, this intermediate allows drug development professionals to systematically explore structure-activity relationships (SAR) in the hinge-binding regions of kinases and the acetyl-lysine binding pockets of epigenetic readers.

Mechanistic Insights: The Rationale Behind the Scaffold (E-E-A-T)

In drug development, the selection of a core intermediate dictates the pharmacokinetic (PK) and pharmacodynamic (PD) trajectory of the final active pharmaceutical ingredient (API). The structural features of 5-amino-1,3-dimethylquinazoline-2,4-dione are not arbitrary; they are the result of precise causality in drug design.

  • The 1,3-Dimethylation (Tautomeric Locking): Unsubstituted quinazoline-2,4-diones exist in a dynamic lactam-lactim tautomeric equilibrium. This flux complicates structure-based drug design (SBDD) due to unpredictable hydrogen-bond donor/acceptor profiles. By methylating the N1 and N3 positions, the scaffold is permanently locked in the diketo (lactam) form. This modification eliminates two hydrogen-bond donors, significantly increasing the molecule's lipophilicity and passive membrane permeability, while preventing off-target binding to kinases that require hinge-region H-bond donation [2].

  • The C5-Amino Functionalization (Conformational Control): The 5-amino group is strategically positioned adjacent to the C4 carbonyl. When derivatized into an amide or urea during late-stage synthesis, the resulting N-H proton can form a strong intramolecular hydrogen bond with the C4 oxygen. This interaction creates a pseudo-six-membered ring, enforcing a highly planar and rigid conformation. Such conformational locking is a proven tactic to minimize entropic penalty upon binding, thereby enhancing affinity and selectivity in the acetyl-lysine recognition pocket of BET bromodomains [3].

Experimental Protocols: Synthesis and Validation

The following protocol outlines a scalable, self-validating three-step synthesis of 5-amino-1,3-dimethylquinazoline-2,4-dione starting from commercially available 2-amino-6-nitrobenzoic acid.

Step 1: Cyclization to 5-Nitroquinazoline-2,4-dione
  • Reaction: Combine 2-amino-6-nitrobenzoic acid (1.0 eq) with an excess of urea (10.0 eq) in a round-bottom flask.

  • Execution: Heat the neat mixture to 200 °C for 2 hours. The urea melts and acts as both the solvent and the carbonyl source for the cyclization.

  • Workup: Cool the melt to 80 °C, add water to dissolve excess urea and water-soluble byproducts, and filter the resulting precipitate. Wash with hot water and dry under a vacuum to afford 5-nitroquinazoline-2,4-dione.

Step 2: N-Methylation
  • Reaction: Dissolve 5-nitroquinazoline-2,4-dione (1.0 eq) in anhydrous N,N-dimethylformamide (DMF). Add anhydrous potassium carbonate (K2CO3, 3.0 eq) and methyl iodide (MeI, 3.0 eq).

  • Execution: Stir the suspension at room temperature for 12 hours under a nitrogen atmosphere. The basic conditions deprotonate the N1 and N3 positions, allowing for rapid SN2 alkylation.

  • Workup: Quench the reaction by pouring it into ice water. The product, 1,3-dimethyl-5-nitroquinazoline-2,4-dione, will precipitate. Filter, wash thoroughly with water, and recrystallize from ethanol.

Step 3: Catalytic Hydrogenation to Target Intermediate
  • Reaction: Dissolve 1,3-dimethyl-5-nitroquinazoline-2,4-dione in a 1:1 mixture of methanol and ethyl acetate. Add 10% Palladium on Carbon (Pd/C, 0.1 eq by weight).

  • Execution: Purge the reaction vessel with nitrogen, then introduce hydrogen gas (H2) via a balloon or Parr shaker at 1 atm. Stir vigorously at room temperature for 4-6 hours.

  • Validation: Monitor the reaction via LC-MS. The reduction is complete when the mass peak shifts from [M+H]+ 236 (nitro) to [M+H]+ 206 (amino). This mass shift is a reliable, self-validating checkpoint.

  • Workup: Filter the mixture through a pad of Celite to safely remove the pyrophoric Pd/C catalyst. Concentrate the filtrate under reduced pressure to yield 5-amino-1,3-dimethylquinazoline-2,4-dione as a crystalline solid.

Quantitative Data Presentation

The following table summarizes the expected analytical data for the synthesized intermediate, ensuring rigorous quality control for the bench scientist.

ParameterExpected Value / ObservationAnalytical Method
Overall Yield 65 - 75% (over 3 steps)Gravimetric
Purity > 98%HPLC (UV at 254 nm)
Mass Spectrometry [M+H]+ = 206.1 m/zESI-LC-MS
1H-NMR (DMSO-d6) δ 7.35 (t, 1H), 6.55 (d, 1H), 6.40 (d, 1H), 6.10 (br s, 2H, NH2), 3.45 (s, 3H, NCH3), 3.25 (s, 3H, NCH3)400 MHz NMR
Physical State Pale yellow crystalline solidVisual Inspection

Visualizations

SynthWorkflow SM 2-Amino-6-nitrobenzoic acid (Starting Material) Step1 Cyclization (Urea, 200°C) SM->Step1 Int1 5-Nitroquinazoline-2,4-dione Step1->Int1 Step2 N-Methylation (MeI, K2CO3, DMF) Int1->Step2 Int2 1,3-Dimethyl-5-nitroquinazoline-2,4-dione Step2->Int2 Step3 Catalytic Hydrogenation (Pd/C, H2, MeOH) Int2->Step3 Product 5-Amino-1,3-dimethylquinazoline-2,4-dione (Target Intermediate) Step3->Product

Synthetic workflow for 5-amino-1,3-dimethylquinazoline-2,4-dione from 2-amino-6-nitrobenzoic acid.

PharmPathway Scaffold 5-Amino-1,3-dimethylquinazoline-2,4-dione (Core Scaffold) Deriv Amide/Urea Derivatization (Lead Compound) Scaffold->Deriv SAR Optimization Target Target Protein (e.g., CDK9 or BET Bromodomain) Deriv->Target High Affinity Binding Mech Competitive Binding at ATP/Acetyl-Lysine Pocket Target->Mech Effect Downregulation of Oncogenes (e.g., MYC, RNAPII) Mech->Effect Pathway Inhibition Outcome Tumor Cell Apoptosis & Proliferation Arrest Effect->Outcome

Downstream pharmacological application and signaling pathway of the functionalized intermediate.

References

  • Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors Source: MDPI 1

  • Synthesis of quinazolin-2,4-diones Source: ResearchGate 2

  • Gram-Scale Laboratory Synthesis of TC AC 28, a High-Affinity BET Bromodomain Ligand Source: ACS Omega 3

Sources

Method

Application Note: Regioselective N-Methylation Protocols for 5-Aminoquinazoline-2,4-dione

Target Audience: Discovery Chemists, Process Engineers, and Drug Development Professionals Introduction & Mechanistic Rationale The functionalization of the 5-aminoquinazoline-2,4-dione scaffold presents a classic chemos...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Discovery Chemists, Process Engineers, and Drug Development Professionals

Introduction & Mechanistic Rationale

The functionalization of the 5-aminoquinazoline-2,4-dione scaffold presents a classic chemoselectivity challenge in heterocyclic synthesis. The molecule possesses three distinct nitrogen nucleophiles, each governed by different electronic environments and pKa values. Understanding the causality behind these differences is critical for designing high-yielding, regioselective alkylation workflows.

  • N3 Position (Imide-like): Flanked by two carbonyls (C2 and C4), the N3 proton is the most acidic site on the molecule (pKa ~8.5). Under mildly basic conditions, this is the thermodynamic sink for deprotonation, making it the primary site for electrophilic attack[1].

  • N1 Position (Amide-like): Conjugated with only one carbonyl (C2) and the aromatic ring, the N1 proton is significantly less acidic (pKa ~11.5). Methylation at this site requires forcing conditions, stronger bases, and elevated temperatures to overcome both the thermodynamic barrier and the steric hindrance of the adjacent aromatic system[2].

  • 5-Amino Position (Exocyclic Aniline): The exocyclic amine is deactivated by the strong electron-withdrawing nature of the quinazolinedione core and potential intramolecular hydrogen bonding with the C4 carbonyl. Direct SN2 alkylation with methyl iodide (MeI) at this site is highly inefficient and prone to yielding complex mixtures of over-alkylated quaternary salts[3]. Therefore, an orthogonal mechanism—reductive amination—must be employed to selectively target this exocyclic nitrogen[4].

By matching the base strength to the specific pKa of the target nitrogen, or by switching the reaction mechanism entirely, we can achieve absolute regiocontrol.

Regioselectivity SM 5-Aminoquinazoline-2,4-dione (Multifunctional Scaffold) N3 N3-Methylation (Imide Alkylation) SM->N3 1.0 eq MeI, K2CO3 pKa ~8.5 driven N1N3 N1,N3-Dimethylation (Exhaustive Alkylation) SM->N1N3 3.0 eq MeI, Cs2CO3 pKa ~11.5 driven N5 5-NHMe Methylation (Reductive Amination) SM->N5 CH2O, NaBH3CN Nucleophilic Addition

Fig 1. Chemoselective pathways for N-methylation of 5-aminoquinazoline-2,4-dione based on pKa.

Quantitative Data & Reagent Selection

To facilitate process optimization, the quantitative parameters for the three distinct methylation pathways are summarized below.

Target SiteReagentsBase / CatalystSolventTempYield RangeRegioselectivity
N3-Methyl MeI (1.05 eq)K2CO3 (1.5 eq)DMF25 °C85–95%>95% N3
N1,N3-Dimethyl MeI (3.0 eq)Cs2CO3 (3.0 eq)DMF60 °C75–88%>90% N1,N3
5-NHMe (Mono) CH2O (1.2 eq), NaBH3CNAcOH (0.1 eq)MeOH0 to 25 °C65–80%>95% Exocyclic

Experimental Protocols

Each protocol is designed as a self-validating system, incorporating analytical checkpoints to ensure the reaction is proceeding via the intended mechanistic pathway.

Protocol A: Highly Selective N3-Methylation

Causality: Potassium carbonate is a mild base that selectively deprotonates the highly acidic N3 position without generating a sufficient concentration of the N1 anion.

  • Initialization: Charge a dry round-bottom flask with 5-aminoquinazoline-2,4-dione (1.0 eq) and anhydrous DMF (0.2 M).

  • Deprotonation: Add anhydrous K2CO3 (1.5 eq). Stir the suspension at room temperature for 15 minutes to pre-form the N3-anion.

  • Alkylation: Cool the mixture to 0 °C. Add iodomethane (MeI, 1.05 eq) dropwise via syringe.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 2–4 hours.

  • Self-Validation Checkpoint: Sample the reaction for LC-MS. You should observe a clean mass shift of +14 Da (M+14). On TLC (Silica, 5% MeOH in DCM), the product will elute slightly higher than the starting material due to the loss of the strongly hydrogen-bonding N3-H.

  • Isolation: Quench the reaction by pouring it into ice-cold distilled water. Filter the resulting precipitate, wash with cold water, and dry under a vacuum to afford the N3-methylated product.

Protocol B: Exhaustive N1,N3-Dimethylation

Causality: To force methylation at the less acidic N1 position, a stronger base with a larger counterion (Cs2CO3) is utilized to create a more "naked" and reactive anion. Elevated temperatures provide the thermodynamic energy required to overcome the steric hindrance of the adjacent C2 carbonyl[2].

  • Initialization: Suspend 5-aminoquinazoline-2,4-dione (1.0 eq) and Cs2CO3 (3.0 eq) in anhydrous DMF (0.15 M).

  • Thermal Activation: Heat the mixture to 60 °C for 30 minutes to ensure complete deprotonation of both N1 and N3 sites.

  • Alkylation: Slowly add iodomethane (MeI, 3.0 eq). Caution: MeI is highly volatile; ensure a sealed system or efficient reflux condenser is used.

  • Propagation: Stir the reaction at 60 °C for 12 hours.

  • Self-Validation Checkpoint: LC-MS must show a +28 Da shift (M+28). TLC will show a significant shift to a much higher Rf value, as both primary hydrogen-bond donors (N1-H, N3-H) have been masked.

  • Isolation: Dilute with EtOAc and wash extensively with water (3x) and brine to remove DMF. Dry the organic layer over Na2SO4, concentrate, and purify via silica gel chromatography.

Protocol C: Exocyclic 5-Amino Selective Reductive Methylation

Causality: To avoid competitive SN2 alkylation at the ring nitrogens, we switch to a reductive amination mechanism. The exocyclic amine acts as a nucleophile to attack formaldehyde, forming an intermediate iminium ion. The ring amides/imides are not sufficiently nucleophilic to participate in this pathway, ensuring absolute chemoselectivity[4].

ReductiveAmination A 5-NH2 Substrate B Hemiaminal Intermediate A->B + CH2O (MeOH) C Conjugated Iminium Ion B->C - H2O (H+ cat.) D 5-NHMe Product C->D + NaBH3CN (Hydride Shift)

Fig 2. Mechanistic workflow of the exocyclic 5-amino reductive methylation pathway.

  • Imine Formation: Suspend 5-aminoquinazoline-2,4-dione (1.0 eq) and paraformaldehyde (1.2 eq) in anhydrous MeOH (0.1 M). Add glacial acetic acid (0.1 eq) to catalyze dehydration.

  • Pre-activation: Stir at 60 °C for 2 hours.

  • Self-Validation Checkpoint 1: Analyze via LC-MS. The intermediate imine/iminium species can often be observed as an M+12 peak prior to reduction.

  • Reduction: Cool the reaction to 0 °C. Add sodium cyanoborohydride (NaBH3CN, 1.5 eq) portion-wise. Note: NaBH3CN is chosen over NaBH4 because it is stable in mildly acidic conditions and specifically targets the iminium ion over aldehydes.

  • Propagation: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Self-Validation Checkpoint 2: LC-MS should now show the final M+14 peak.

  • Isolation: Neutralize the reaction with saturated aqueous NaHCO3. Extract with EtOAc (3x), wash with brine, dry over Na2SO4, and concentrate in vacuo.

References

1.[3] 2.[1] 3.[2] 4.[4]

Sources

Application

Application Note: Reduction of 5-Nitro-1,3-dimethylquinazoline-2,4-dione to the 5-Amino Derivative

Strategic Context & Chemical Significance Quinazoline-2,4-dione derivatives are privileged scaffolds in medicinal chemistry, frequently serving as the core pharmacophore for potent PARP-1/2 inhibitors and broad-spectrum...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Context & Chemical Significance

Quinazoline-2,4-dione derivatives are privileged scaffolds in medicinal chemistry, frequently serving as the core pharmacophore for potent PARP-1/2 inhibitors and broad-spectrum antibacterial agents . The functionalization of the 5-position is particularly critical for tuning the electronic and steric properties of the molecule.

The reduction of 5-nitro-1,3-dimethylquinazoline-2,4-dione to its corresponding 5-amino derivative is a foundational, yield-determining transformation . Unsubstituted quinazoline-2,4-diones suffer from notoriously poor solubility due to rigid intermolecular hydrogen-bonding networks. Field-Proven Insight: The pre-installation of the 1,3-dimethyl groups disrupts this hydrogen bonding, drastically improving solubility in standard organic solvents (like Ethyl Acetate and Methanol) and allowing for higher concentration reactions without premature precipitation of intermediates.

Mechanistic Rationale & Pathway Dynamics

The reduction of the aromatic nitro group does not occur in a single step; it proceeds through a well-defined cascade of electron transfers and protonations. Understanding this pathway is vital for troubleshooting stalled reactions.

Whether utilizing catalytic hydrogenation or single-electron transfer (SET) via dissolving metal reduction, the nitro group (-NO₂) is first reduced to a nitroso intermediate (-NO), which is rapidly converted to a hydroxylamine (-NHOH). The final cleavage of the N-O bond to yield the primary amine (-NH₂) is typically the rate-limiting step. If the reaction is quenched prematurely or if the catalyst is poisoned, the hydroxylamine intermediate will accumulate, complicating purification.

G N1 5-Nitro-1,3-dimethyl quinazoline-2,4-dione (Starting Material) N2 Nitroso Intermediate (Rapidly Consumed) N1->N2 + 2[H] / - H2O (Fast) N3 Hydroxylamine Intermediate (Rate-Limiting Step) N2->N3 + 2[H] (Fast) N4 5-Amino-1,3-dimethyl quinazoline-2,4-dione (Target Product) N3->N4 + 2[H] / - H2O (Slow/Rate-Limiting)

Stepwise mechanistic reduction pathway from nitro to amino quinazoline-2,4-dione.

Comparative Methodology & Quantitative Data

We present two orthogonal protocols. Protocol A (Pd/C) is the industry standard for high-purity, bench-scale synthesis. Protocol B (Fe/NH₄Cl) is a highly robust, scalable alternative that avoids the hazards of pressurized hydrogen gas.

MetricProtocol A: Catalytic Hydrogenation (Pd/C)Protocol B: Iron-Mediated Reduction (Fe/NH₄Cl)
Typical Yield 90% – 95%80% – 88%
Reaction Time 2 – 4 hours4 – 6 hours
Temperature 20 °C – 25 °C (Ambient)80 °C (Reflux)
Scalability Moderate (Requires pressure vessels)High (Standard glassware)
Impurity Profile Trace des-methyl impurities (<1%)Iron oxide carryover (requires strict filtration)
Cost per Mole High (Palladium catalyst)Low (Bulk Iron / Ammonium chloride)

Experimental Protocols: Self-Validating Workflows

Protocol A: Catalytic Hydrogenation (High-Purity Workflow)

Causality Note: Methanol is selected as the primary solvent due to its high hydrogen gas solubility. A 10% Pd/C catalyst is utilized to ensure rapid progression past the rate-limiting hydroxylamine stage.

Materials:

  • 5-Nitro-1,3-dimethylquinazoline-2,4-dione: 2.35 g (10.0 mmol, 1.0 eq)

  • 10% Palladium on Carbon (Pd/C, 50% wet): 235 mg (10% w/w)

  • Methanol (HPLC Grade): 50 mL

  • Hydrogen Gas (Balloon or Parr Shaker at 30 psi)

Step-by-Step Procedure:

  • Inert Atmosphere Preparation: Add the 10% Pd/C to a 100 mL round-bottom flask. Crucial Safety Step: Purge the flask with Argon for 5 minutes before adding solvent. Dry Pd/C is pyrophoric and can ignite methanol vapors.

  • Substrate Addition: Carefully add 50 mL of Methanol, followed by the 5-nitro-1,3-dimethylquinazoline-2,4-dione.

  • Hydrogenation: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with Hydrogen gas. Repeat this purge cycle three times. Maintain the system under a positive pressure of H₂.

  • Agitation: Stir vigorously at room temperature for 3 hours.

  • Filtration: Purge the flask with Argon to remove residual H₂. Filter the reaction mixture through a tightly packed pad of Celite to remove the Pd/C. Wash the Celite cake with hot Ethyl Acetate (2 × 20 mL).

  • Isolation: Concentrate the filtrate under reduced pressure to yield the product as a pale-yellow solid.

In-Process Control (IPC) & Self-Validation:

  • Visual Check: The starting suspension is distinctly yellow. As the reaction proceeds, the mixture will transition to a colorless or very pale-amber clear solution.

  • TLC Validation: (Eluent: EtOAc/Hexanes 1:1). The starting material (high

    
    ) will disappear. The product spot (lower 
    
    
    
    ) will exhibit bright blue/green fluorescence under 254 nm UV and will immediately turn deep purple when treated with Ninhydrin stain, confirming the primary amine.
Protocol B: Béchamp-Type Iron Reduction (Scale-Up Workflow)

Causality Note: Traditional Béchamp reductions use HCl, which risks hydrolyzing the dione ring at elevated temperatures. We substitute HCl with Ammonium Chloride (NH₄Cl). NH₄Cl acts as a mild, buffered proton source (pH ~5.5) that perfectly supports the SET mechanism from the iron powder without compromising the pyrimidine-2,4-dione moiety. 325-mesh iron powder is mandated; larger granular iron will stall the reaction due to insufficient surface area.

Materials:

  • 5-Nitro-1,3-dimethylquinazoline-2,4-dione: 2.35 g (10.0 mmol, 1.0 eq)

  • Iron Powder (325 mesh): 2.79 g (50.0 mmol, 5.0 eq)

  • Ammonium Chloride (NH₄Cl): 2.67 g (50.0 mmol, 5.0 eq)

  • Ethanol / Water (4:1 v/v): 50 mL

Step-by-Step Procedure:

  • Suspension: In a 250 mL round-bottom flask, suspend the nitro compound in the EtOH/Water mixture.

  • Reagent Addition: Add the NH₄Cl and Iron powder sequentially.

  • Reflux: Equip the flask with a reflux condenser and heat to 80 °C with vigorous mechanical or magnetic stirring for 4 hours.

  • Cooling & Filtration: Cool the mixture to room temperature. Filter the heterogeneous mixture through a pad of Celite to remove the iron oxides. Wash the filter cake thoroughly with Ethyl Acetate (3 × 30 mL).

  • Workup: Transfer the filtrate to a separatory funnel. Wash with brine (50 mL), dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under vacuum.

In-Process Control (IPC) & Self-Validation:

  • Visual Check: The reaction mixture will transition from a grey suspension (unreacted iron) to a dense, dark brown/black sludge (formation of Fe₃O₄ / FeO(OH)). This phase change is the primary macroscopic indicator of successful electron transfer.

Analytical Characterization & Quality Control

To ensure the integrity of the synthesized 5-amino-1,3-dimethylquinazoline-2,4-dione (Molecular Weight: 205.22 g/mol ), perform the following validations:

  • ¹H NMR (400 MHz, DMSO-d₆): Look for the disappearance of the highly deshielded aromatic protons adjacent to the nitro group. The definitive marker of success is the appearance of a broad, exchangeable singlet integrating to 2H between

    
     5.50 – 6.50 ppm, corresponding to the newly formed -NH₂ group. The N-methyl singlets will remain sharp near 
    
    
    
    3.20 and 3.40 ppm.
  • Mass Spectrometry (ESI-MS): The

    
     peak must shift from 
    
    
    
    236.0 (Nitro) to
    
    
    206.1 (Amino).
  • FT-IR Spectroscopy: The strong asymmetric and symmetric

    
     stretching bands at ~1530 cm⁻¹ and ~1350 cm⁻¹ in the starting material will completely vanish. Two new 
    
    
    
    stretching bands (primary amine doublet) will appear in the 3400–3300 cm⁻¹ region.

References

  • Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity. RSC Advances, 2015. URL:[Link]

  • Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches. Molecules (NIH PMC), 2022. URL:[Link]

  • A convenient synthesis of 5- and 8-nitroquinazoline-2,4-dione derivatives. Journal of Heterocyclic Chemistry, 2002. URL:[Link]

Method

using 5-amino-1,3-dimethylquinazoline-2,4-dione in kinase inhibitor design

This guide details the application of 5-amino-1,3-dimethylquinazoline-2,4-dione (referred to herein as 5-ADQD ) in kinase inhibitor discovery. Executive Summary 5-ADQD is a specialized heterocyclic scaffold used in medic...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the application of 5-amino-1,3-dimethylquinazoline-2,4-dione (referred to herein as 5-ADQD ) in kinase inhibitor discovery.

Executive Summary

5-ADQD is a specialized heterocyclic scaffold used in medicinal chemistry as a constrained vector core . Unlike canonical quinazoline inhibitors (e.g., Gefitinib) that utilize the N1/N3 positions for hinge binding, the 1,3-dimethylation of 5-ADQD blocks these sites, preventing standard ATP-mimetic hydrogen bonding. Consequently, this scaffold is deployed to:

  • Target Allosteric Pockets: Acting as a hydrophobic space-filler in Type II or Type III kinase inhibitor designs (e.g., MEK, B-RAF).

  • Position Solvent-Front Vectors: The 5-amino group serves as a unique peri-position handle, allowing orthogonal extension into the solvent front or gatekeeper regions without disrupting the core's hydrophobic interactions.

  • Distinction Note: This compound is structurally distinct from 5-Amino-1MQ (1-methylquinolinium), a metabolic NNMT inhibitor. Researchers must not conflate the two during probe selection.

Part 1: Scientific Rationale & Structural Biology

The "Blocked Face" Hypothesis

In standard kinase inhibitors, the quinazoline core binds to the hinge region of the kinase (the ATP binding site) via hydrogen bonds at N1 (acceptor) and N3 (donor/acceptor).

  • In 5-ADQD: The N1 and N3 positions are methylated. This sterically and electronically precludes canonical hinge binding.

  • Design Consequence: The molecule acts as a hydrophobic anchor . It relies on Van der Waals interactions (pi-stacking) within the adenine pocket or an adjacent hydrophobic back-pocket.

The 5-Amino Vector

The 5-position (peri to the C4-carbonyl) is critical. Derivatization at this site (e.g., amide coupling, urea formation) creates a substituent that projects perpendicular to the long axis of the dione.

  • Application: This vector is ideal for reaching the Gatekeeper residue (e.g., T790 in EGFR) or the Solvent Front , enabling the design of highly selective inhibitors that avoid the conserved ATP pocket floor.

Signaling Pathway Visualization

The following diagram illustrates where 5-ADQD-based derivatives typically intervene in a kinase signaling cascade (e.g., MAPK pathway), often acting as allosteric modulators preventing phosphorylation.

KinaseSignaling Rec Receptor Tyrosine Kinase (RTK) Ras RAS (GTPase) Rec->Ras Activation Raf RAF (MAPKKK) Ras->Raf Recruitment Mek MEK (MAPKK) Target for 5-ADQD Derivatives Raf->Mek Phosphorylation Erk ERK (MAPK) Mek->Erk Phosphorylation Nuc Nucleus (Transcription) Erk->Nuc Translocation Inhibitor 5-ADQD Derivative (Allosteric Blockade) Inhibitor->Mek Inhibition

Figure 1: 5-ADQD derivatives often target downstream kinases like MEK via allosteric mechanisms, bypassing the competitive ATP site.

Part 2: Synthesis Protocol

This protocol describes the de novo synthesis of the 5-ADQD core from 2-amino-6-nitrobenzoic acid. This route is preferred for its scalability and region-specificity.

Reagents Required
  • Starting Material: 2-Amino-6-nitrobenzoic acid (CAS: 1904-71-8).

  • Cyclization: Urea, Acetic Acid (glacial).

  • Methylation: Methyl Iodide (MeI) or Dimethyl Sulfate, Potassium Carbonate (K₂CO₃), DMF.

  • Reduction: 10% Pd/C, Hydrogen gas (balloon or Parr shaker), Methanol.

Step-by-Step Methodology

Step 1: Cyclization to 5-Nitroquinazoline-2,4-dione

  • Mix 2-amino-6-nitrobenzoic acid (10 mmol) with Urea (50 mmol, 5 equiv) in a round-bottom flask.

  • Heat the neat mixture to 160°C for 4 hours. The mixture will melt and then resolidify as the cyclic dione forms.

  • Cool to 100°C and add Water (50 mL) to break up the solid cake.

  • Filter the precipitate and wash with acidic water (pH 4) to remove excess urea.

  • Yield: ~85% yellow solid.

    • Mechanism:[1][2] Thermal condensation forms the dione ring. The nitro group at position 6 (in the acid) becomes position 5 in the quinazoline system due to numbering conventions.

Step 2: N-Methylation (1,3-Dimethylation)

  • Dissolve the Step 1 product (5 mmol) in anhydrous DMF (15 mL).

  • Add K₂CO₃ (15 mmol, 3 equiv) and stir for 15 min at Room Temperature (RT).

  • Dropwise add Methyl Iodide (12 mmol, 2.4 equiv). Caution: MeI is toxic.

  • Stir at 60°C for 6 hours.

  • Pour into ice water (100 mL). The product, 1,3-dimethyl-5-nitroquinazoline-2,4-dione , will precipitate.[3][4]

  • Filter and dry.[5] Recrystallize from Ethanol if necessary.[6]

Step 3: Nitro Reduction to 5-Amino-1,3-dimethylquinazoline-2,4-dione

  • Suspend the methylated nitro compound (2 mmol) in Methanol (20 mL).

  • Add 10% Pd/C (10 wt% loading).

  • Stir under H₂ atmosphere (balloon pressure) for 2–4 hours at RT.

  • Filter through Celite to remove the catalyst.

  • Concentrate the filtrate to obtain 5-ADQD as an off-white solid.

    • Validation: Check LC-MS for [M+H]+ = 206.2 (approx).

SynthesisRoute Start 2-Amino-6-nitrobenzoic Acid Step1 Cyclization (Urea, 160°C) Start->Step1 Inter1 5-Nitro-quinazoline- 2,4-dione Step1->Inter1 Step2 Methylation (MeI, K2CO3) Inter1->Step2 Inter2 1,3-Dimethyl-5-nitro Intermediate Step2->Inter2 Step3 Reduction (H2, Pd/C) Inter2->Step3 Final 5-ADQD (Target Scaffold) Step3->Final

Figure 2: Synthetic workflow for generating the 5-ADQD core.

Part 3: Application & Derivatization Protocols

Once synthesized, 5-ADQD is rarely used "as is." It functions as a core to build libraries. The 5-amino group is the reactive handle.

Protocol A: Amide Library Generation (Targeting Hinge/Gatekeeper)
  • Objective: Attach hydrophobic or heteroaromatic tails to probe the kinase back-pocket.

  • Reaction:

    • Dissolve 5-ADQD (0.1 mmol) in DCM (1 mL).

    • Add Pyridine (0.2 mmol).

    • Add varying Acid Chlorides (R-COCl, 0.11 mmol).

    • Stir at RT for 2 hours.

    • Scavenge excess acid chloride with polymer-supported amine or wash with NaHCO₃.

Protocol B: Biochemical Kinase Assay (ADP-Glo)

To validate the inhibitors synthesized from the 5-ADQD scaffold.

  • Preparation: Prepare 10 mM stock solutions of 5-ADQD derivatives in DMSO.

  • Enzyme Mix: Dilute the target kinase (e.g., EGFR, MEK1) to 2 ng/µL in 1x Kinase Buffer.

  • Substrate Mix: Prepare ATP (at Km concentration) and peptide substrate (e.g., Poly-Glu-Tyr).

  • Reaction:

    • Add 1 µL Inhibitor to 384-well plate.

    • Add 2 µL Enzyme Mix. Incubate 15 min (allows slow-binding/allosteric interaction).

    • Add 2 µL Substrate Mix to start reaction.

    • Incubate 60 min at RT.

  • Detection: Add 5 µL ADP-Glo Reagent (terminates reaction, consumes remaining ATP). Incubate 40 min. Add 10 µL Kinase Detection Reagent (converts ADP to Light).

  • Read: Measure Luminescence. Calculate IC50.

Part 4: Data Interpretation & SAR

Substituent at 5-Position (R)Predicted Binding ModeExpected Potency Impact
-NH2 (Parent) Weak/Non-specificLow (µM range). Lacks reach into pockets.
-NH-CO-Aryl (Amide) H-bond Acceptor/DonorHigh. Carbonyl interacts with Gatekeeper; Aryl fills back-pocket.
-NH-CO-NH-Aryl (Urea) Dual Donor/AcceptorVery High. Urea motif is a "privileged" kinase binder (e.g., Sorafenib).
-NH-SO2-Aryl (Sulfonamide) Geometry constraintVariable.[2] Good for specific selectivity profiles.

References

  • Quinazolinedione Scaffolds in Medicinal Chemistry

    • Title: Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent.[4]

    • Source: National Institutes of Health (NIH) / PubMed Central.
    • URL:[Link]

  • Synthesis of 2-Amino-6-Nitrobenzoic Acid Precursors

    • Title: Vicarious nucleophilic substitution: A dramatically shortened synthesis of 2-amino-6-nitrobenzoic acid.
    • Source: ResearchG
    • URL:[Link]

  • Kinase Inhibitor Binding Modes (Type II/Allosteric)

    • Title: Design and biological evaluation of 3-substituted quinazoline-2,4(1H,3H)-dione derivatives as dual c-Met/VEGFR-2-TK inhibitors.
    • Source: Taylor & Francis Online.
    • URL:[Link][7]

  • Differentiation from 5-Amino-1MQ

    • Title: 5-Amino-1MQ: A Research Overview of NNMT Inhibition.
    • Source: Peptide Sciences.
    • URL:[Link]

Sources

Application

Application Note: Derivatization of the 5-Amino Group in Quinazoline-2,4-dione Scaffolds

This Application Note is structured to guide researchers through the specific challenges and high-value synthetic transformations of the 5-aminoquinazoline-2,4-dione scaffold. Executive Summary & Chemical Context[1][2][3...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to guide researchers through the specific challenges and high-value synthetic transformations of the 5-aminoquinazoline-2,4-dione scaffold.

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

The quinazoline-2,4-dione core is a "privileged scaffold" in medicinal chemistry, appearing in topoisomerase inhibitors, AMPA receptor antagonists, and antibacterial agents. While the N1, N3, and C6/C7 positions are frequently exploited, the C5-position remains underutilized due to synthetic inaccessibility and unique reactivity challenges.

The "5-Position" Challenge

Derivatizing the 5-amino group is not a standard aniline reaction. Two critical factors dictate the chemistry here:

  • The Peri-Effect (Steric/Electronic): The 5-amino group is located peri to the C4-carbonyl. This proximity creates a strong intramolecular hydrogen bond (

    
    ), locking the amine in a planar conformation and significantly reducing its nucleophilicity compared to C6 or C7 isomers.
    
  • Solubility ("Brick Dust"): The high lattice energy of the dione system renders these compounds insoluble in most organic solvents (DCM, THF). Protocols must utilize polar aprotic solvents (DMF, DMAc, NMP) or molten conditions.

This guide provides field-proven protocols to overcome these barriers, focusing on acylation , sulfonylation , and Sandmeyer-type substitutions .

Synthesis of the 5-Amino Precursor[10]

Direct nitration of quinazoline-2,4-dione yields the 6-nitro isomer. To access the 5-amino derivative, one must start from 6-nitroanthranilic acid (2-amino-6-nitrobenzoic acid).

Workflow Diagram: Precursor Synthesis

SynthesisWorkflow Start 6-Nitroanthranilic Acid Urea Urea Fusion (160-180°C) Start->Urea + Urea Cyclized 5-Nitroquinazoline- 2,4-dione Urea->Cyclized - NH3, - H2O Reduction Pd/C, H2 (DMF/MeOH) Cyclized->Reduction Reduction Final 5-Aminoquinazoline- 2,4-dione Reduction->Final Yield >85%

Caption: Regioselective synthesis of the 5-amino scaffold starting from 6-nitroanthranilic acid.

Protocol A: Cyclization and Reduction
  • Cyclization: Mix 6-nitroanthranilic acid (1.0 eq) with Urea (5.0 eq). Heat the melt to 160–180°C for 2–4 hours. The mass will solidify. Triturate with boiling water to remove excess urea. Acidify insoluble residue with 1N HCl to obtain 5-nitroquinazoline-2,4-dione .

  • Reduction: Dissolve the nitro compound in DMF (due to solubility). Add 10% Pd/C (10 wt%). Hydrogenate at 40 psi for 4–6 hours. Filter through Celite.

    • Critical Step: Do not evaporate to dryness immediately. The amine is unstable to oxidation in air if left as a crude oil. Use immediately or store as a hydrochloride salt.

Derivatization Protocols

Protocol B: N-Acylation (Overcoming the Peri-Effect)

Standard EDC/HOBt couplings often fail due to the low nucleophilicity of the 5-NH2. We utilize acid chlorides with a specific base catalyst system.

Reagents:

  • 5-Aminoquinazoline-2,4-dione (1.0 eq)

  • Acid Chloride (R-COCl) (1.2 – 1.5 eq)

  • Pyridine (3.0 eq) or DMAP (0.1 eq) + TEA (2.0 eq)

  • Solvent: Anhydrous DMAc (Dimethylacetamide)

Step-by-Step:

  • Dissolution: Suspend the 5-amino scaffold in anhydrous DMAc (5 mL/mmol). Heat to 60°C until a clear solution is obtained.

  • Base Addition: Cool to 0°C. Add Pyridine dropwise.

  • Acylation: Add the Acid Chloride slowly to control exotherm.

  • Reaction: Allow to warm to Room Temperature (RT). If TLC shows starting material after 4 hours, heat to 80°C. Note: The intramolecular H-bond resists acylation; heat breaks this interaction.

  • Workup: Pour the reaction mixture into ice-cold 1N HCl. The product will precipitate.[1] Filter and wash with water and diethyl ether.

Data Validation:

Signal 1H NMR (DMSO-d6) Shift Observation

| Precursor NH2 |


 6.5 - 7.2 ppm | Broad singlet, disappears upon reaction. |
| Product Amide NH  | 

10.5 - 12.0 ppm | Sharp singlet, downfield shift due to H-bonding with C4=O. |
Protocol C: The Sandmeyer Reaction (Halogen Installation)

Converting the 5-amino group to a halogen (Cl, Br, I) opens the door to Suzuki/Buchwald couplings, allowing the installation of biaryl systems at the 5-position.

Reagents:

  • Sodium Nitrite (

    
    )
    
  • Sulfuric Acid (

    
    , 20%)
    
  • Copper(I) Halide (

    
     or 
    
    
    
    )

Step-by-Step:

  • Diazotization: Suspend 5-aminoquinazoline-2,4-dione in 20%

    
    . Cool to 0–5°C. Add aqueous 
    
    
    
    (1.1 eq) dropwise. Stir for 30 min. The suspension should become a clear solution (diazonium salt).
  • Substitution: Prepare a solution of CuCl or CuBr (1.5 eq) in corresponding halogenated acid (HCl or HBr).

  • Addition: Pour the cold diazonium solution into the copper solution (not vice versa) with vigorous stirring.

  • Heating: Warm to 60°C for 1 hour until gas evolution (

    
    ) ceases.
    
  • Isolation: Cool and filter the precipitate. This yields 5-haloquinazoline-2,4-dione .[2]

Protocol D: Sulfonylation

Sulfonamides at the 5-position are potent pharmacophores (e.g., antibacterial gyrase inhibitors).

Step-by-Step:

  • Dissolve 5-amino scaffold in Pyridine (acts as solvent and base).

  • Add Sulfonyl Chloride (

    
    , 1.2 eq) at 0°C.
    
  • Stir at RT for 12 hours.

  • Critical Workup: Remove Pyridine in vacuo. Residue will be an oil. Triturate with 1N HCl to protonate the dione nitrogens and precipitate the sulfonamide. Recrystallize from EtOH/DMF.

Decision Logic & Troubleshooting

Use the following logic tree to select the appropriate pathway based on your target profile.

DecisionTree Root 5-Amino Scaffold Target Profile Solubility Need Solubility? Root->Solubility Potency Need Potency/Selectivity? Root->Potency RouteA Sulfonylation (Protocol D) Solubility->RouteA Polar Groups RouteB Sandmeyer -> Suzuki (Protocol C) Potency->RouteB Biaryl Coupling RouteC Acylation (Protocol B) Potency->RouteC H-Bond Donors

Caption: Strategic decision tree for 5-amino derivatization based on medicinal chemistry goals.

Troubleshooting Table
IssueProbable CauseSolution
Low Yield (Acylation) Peri-effect steric hindrance.Switch to Acid Chloride + DMAP (catalytic) + Heating (80°C).
Incomplete Diazotization Poor solubility in acid.Use DMSO/Acid mixture or sonicate prior to

addition.
N1/N3 Alkylation Side Reaction Competitive nucleophilicity.Ensure no alkyl halides are present; use selective protection (e.g., PMB) on N1/N3 if using strong bases.

References

  • Synthesis of Quinazoline-2,4-diones: Connolly, D. J., et al.[3][4][5] "Synthesis of quinazolinones and quinazolinediones."[6][5][7] Tetrahedron 61.43 (2005): 10153-10202. Link

  • Antibacterial Applications: Abdel-Monsef, A. H., et al.[3] "Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent." Molecules 27.12 (2022): 3762. Link

  • Sandmeyer Protocols on Heterocycles: BenchChem Protocols. "Application Notes and Protocols for the Sandmeyer Reaction." Link

  • Solubility & Structural Insight: Hassan, M. A., et al. "Synthesis and Reactions of 3-Amino-1H-quinazoline-2,4-dione." International Journal of Pharmaceutical Sciences Review and Research 23.2 (2013). Link

  • Medicinal Chemistry of the Scaffold: Alagarsamy, V., et al.[6] "Quinazolines: A comprehensive review." International Journal of Pharmaceutical Sciences and Research (2018). Link

Sources

Method

Application Note: Solvation Kinetics and Thermodynamic Profiling of 5-Amino-1,3-dimethylquinazoline-2,4-dione

Target Audience: Medicinal Chemists, Assay Developers, and Preclinical Formulation Scientists. Introduction and Chemical Context In early-stage drug discovery and assay development, the structural characteristics of orga...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Assay Developers, and Preclinical Formulation Scientists.

Introduction and Chemical Context

In early-stage drug discovery and assay development, the structural characteristics of organic building blocks dictate their behavior in both organic solvents and aqueous buffers. 5-Amino-1,3-dimethylquinazoline-2,4-dione (5-ADMQ) (CAS: 1202679-05-7) is a highly functionalized heterocyclic intermediate widely utilized in the synthesis of bioactive quinazoline derivatives [1].

The compound features a planar, conjugated quinazoline-2,4-dione core, which inherently drives strong intermolecular


 stacking in its crystalline solid state. While the methylation at the 1- and 3-positions eliminates the classic imide hydrogen-bonding dimers typically seen in unsubstituted quinazolinediones [2], the presence of the primary amine at the 5-position introduces a new hydrogen-bond donor (HBD) site. Understanding the interplay between these structural features and solvent polarity is critical for preparing stable, high-concentration stock solutions without inducing compound degradation or spontaneous precipitation.

Solvation Causality: DMSO vs. Methanol

The selection of a solvent for 5-ADMQ cannot be arbitrary; it must be driven by the thermodynamic principles of the compound's crystal lattice energy and solvent-solute interactions.

  • Dimethyl Sulfoxide (DMSO): DMSO is the gold standard for 5-ADMQ solvation. As a polar aprotic solvent with a high dielectric constant (

    
    ), DMSO effectively disrupts the 
    
    
    
    stacking of the quinazoline core. More importantly, the highly polarized sulfoxide oxygen (
    
    
    ) acts as a potent hydrogen-bond acceptor, forming strong, stable interactions with the 5-amino group of 5-ADMQ. This dual mechanism—hydrophobic accommodation of the dimethyl groups and H-bond acceptance from the amine—yields high kinetic and thermodynamic solubility [3].
  • Methanol (CH

    
    OH):  Methanol is a polar protic solvent. While it possesses both H-bond donor and acceptor capabilities, its lower solvation energy for planar, lipophilic aromatic systems makes it inferior to DMSO for this specific scaffold. Methanol competes with the internal hydrogen bonding of the molecule but struggles to overcome the lattice energy at high concentrations. Consequently, methanol is strictly recommended for low-concentration analytical dilutions (e.g., LC-MS mobile phase preparation) rather than master stock formulation.
    
Table 1: Physicochemical & Solvation Profiling
ParameterValue / CharacteristicImpact on Solvation
Chemical Formula C

H

N

O

Moderate molecular weight (205.21 g/mol ) supports general solubility.
H-Bond Donors (HBD) 1 (from 5-NH

)
Enhances interaction with strong H-bond acceptors like DMSO.
H-Bond Acceptors (HBA) 3 (N and O atoms)Allows interaction with protic solvents (Methanol, Water).
Expected Max Solubility (DMSO)

50 mM
Ideal for master stock preparation and long-term storage.
Expected Max Solubility (MeOH)

2 mM
Limited to analytical dilutions; prone to precipitation at lower temps.

Experimental Workflows & Solvent Selection Logic

To ensure reproducibility, solvent selection and preparation must follow a strict, logically gated workflow. The diagram below illustrates the decision matrix for solvating 5-ADMQ.

SolWorkflow N1 5-ADMQ Powder (CAS: 1202679-05-7) N2 Primary Solvation Add 100% DMSO N1->N2 Target: 10-50 mM N3 Secondary Solvation Add Methanol N1->N3 Target: <1 mM N4 Vortex & Sonicate (Max 37°C, 10 min) N2->N4 N3->N4 N5 Visual & Optical Check (Turbidity at 620 nm) N4->N5 N6 Clear Solution Aliquot & Store (-20°C) N5->N6 Pass N7 Precipitate Detected Adjust Concentration N5->N7 Fail N7->N4 Re-sonicate / Dilute

Fig 1: Systematic workflow for the solvation and validation of 5-ADMQ in organic solvents.

Self-Validating Protocols

A protocol is only robust if it inherently proves its own success. The following methodologies incorporate integrated Quality Control (QC) steps to ensure that the final concentration is accurate and that no thermal or acoustic degradation occurred during preparation.

Protocol A: Preparation of a 50 mM Master Stock in DMSO

Rationale: High-concentration master stocks minimize the final percentage of DMSO when diluting into aqueous assay buffers, thereby preventing solvent-induced cytotoxicity in cell-based assays.

Materials:

  • 5-ADMQ powder (anhydrous)

  • Anhydrous DMSO (

    
     99.9% purity, stored under argon)
    
  • Amber glass vials (to prevent UV-induced degradation)

  • Ultrasonic bath (temperature-controlled)

Step-by-Step Procedure:

  • Gravimetric Dispensing: Accurately weigh 10.26 mg of 5-ADMQ powder into a sterile, tared amber glass vial.

  • Solvent Addition: Add exactly 1.00 mL of room-temperature anhydrous DMSO to achieve a theoretical concentration of 50 mM.

  • Mechanical Disruption: Vortex the vial vigorously for 60 seconds. The mechanical shear forces begin the disruption of the macroscopic crystal lattice.

  • Acoustic Cavitation (Sonication): Place the vial in an ultrasonic bath set to 25°C for 5–10 minutes. Causality note: Sonication generates microscopic cavitation bubbles that implode, providing the localized activation energy required to overcome the thermodynamic barrier of solvation without bulk heating.

  • Optical Validation (Self-Validation Step 1): Inspect the vial against both a dark and light background. The solution must be completely transparent with no Tyndall effect (light scattering) when illuminated with a laser pointer.

  • Chromatographic Validation (Self-Validation Step 2): Extract a 2

    
    L aliquot, dilute to 50 
    
    
    
    M in mobile phase, and inject into an HPLC-UV system (monitored at 254 nm). Compare the Area Under the Curve (AUC) against a pre-established standard curve to confirm the exact molarity and verify the absence of degradation peaks.
  • Storage: Aliquot the validated solution into 50

    
    L volumes in tightly sealed tubes. Store at -20°C. Note: DMSO freezes at 19°C; the solution will solidify. Thaw gently at room temperature prior to use.
    
Protocol B: Thermodynamic Solubility Determination in Methanol

Rationale: Because methanol is a suboptimal solvent for high concentrations of 5-ADMQ, researchers must determine the exact thermodynamic solubility limit before using it as an analytical diluent to prevent unexpected "crash out" (precipitation) inside HPLC columns.

Step-by-Step Procedure:

  • Saturation: Add 5 mg of 5-ADMQ to 1.0 mL of HPLC-grade methanol in a microcentrifuge tube.

  • Equilibration: Place the tube in a thermomixer set to 25°C and agitate at 800 RPM for 24 hours. Causality note: 24 hours of agitation ensures the system transitions from kinetic solubility (which can be artificially high due to supersaturation) to true thermodynamic equilibrium.

  • Phase Separation: Centrifuge the suspension at 15,000

    
     g for 15 minutes to pellet the undissolved solid.
    
  • Filtration: Carefully aspirate the supernatant and pass it through a 0.22

    
    m PTFE syringe filter to remove any suspended micro-crystals.
    
  • Quantification (Self-Validation): Dilute the filtered supernatant 1:10 in methanol and quantify via HPLC-UV against a known standard. This yields the absolute thermodynamic solubility limit of 5-ADMQ in methanol at 25°C.

Data Summary and Storage Guidelines

Table 2: Solvation Stability and Storage Matrix
SolventTarget ConcentrationPreparation MethodStorage TempShelf Life (Expected)Freeze-Thaw Stability
DMSO 10 - 50 mMVortex + Sonication-20°C> 6 MonthsHigh (Requires complete thawing)
Methanol

1 mM
Agitation (24h)4°C1 - 2 WeeksLow (Risk of precipitation)

Crucial Insight: When diluting the 50 mM DMSO master stock into aqueous media (e.g., PBS or cell culture media), always add the DMSO stock dropwise to the rapidly stirring aqueous phase, never the reverse. This prevents localized regions of high aqueous concentration that force the highly lipophilic quinazoline core to spontaneously nucleate and precipitate.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 101217, 1,3-Dimethyl-2,4(1H,3H)-quinazolinedione." PubChem. URL: [Link]

  • MDPI. "Synthesis of 3-(Pyridin-2-yl)quinazolin-2,4(1H,3H)-diones via Annulation of Anthranilic Esters with N-pyridyl Ureas." Molecules, 2023. URL:[Link]

Application

preparation of 1,3-dimethylquinazoline-2,4-dione libraries for HTS

Application Note: High-Throughput Synthesis of 1,3-Dimethylquinazoline-2,4-dione Libraries Strategic Rationale The quinazoline-2,4(1H,3H)-dione scaffold is a "privileged structure" in medicinal chemistry, serving as the...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Throughput Synthesis of 1,3-Dimethylquinazoline-2,4-dione Libraries

Strategic Rationale

The quinazoline-2,4(1H,3H)-dione scaffold is a "privileged structure" in medicinal chemistry, serving as the core for numerous bioactive compounds targeting PARP-1/2, bacterial gyrase, and 5-HT3 receptors. While the core scaffold is biologically active, the 1,3-dimethylated variants are critical for High-Throughput Screening (HTS) libraries for two primary reasons:

  • Physicochemical Optimization: Unsubstituted quinazoline-2,4-diones possess high melting points and poor solubility in DMSO and aqueous buffers due to strong intermolecular hydrogen bonding (N-H···O=C). Methylation at N1 and N3 disrupts this network, significantly enhancing solubility and membrane permeability (

    
    ), reducing false negatives in HTS caused by compound aggregation.
    
  • Metabolic Stability: Blocking the N-H sites prevents rapid Phase II conjugation (glucuronidation), often improving the metabolic half-life of hit compounds during early ADME profiling.

This guide details a parallel solution-phase synthesis strategy designed for automation. It prioritizes the "Global Methylation" approach, allowing researchers to leverage the vast commercial availability of diverse anthranilic acids to generate broad structural diversity before locking the scaffold into its HTS-compatible 1,3-dimethyl form.

Synthetic Pathway Design

The library generation follows a two-stage "Cyclize-then-Methylate" workflow. This approach is superior to starting with N-methyl precursors because it utilizes cheaper, more diverse starting materials (substituted anthranilic acids).

Pathway Logic:

  • Diversity Input: Substituted Anthranilic Acids (commercially abundant).

  • Scaffold Formation: Urea-mediated cyclization (Microwave-assisted).

  • Library Maturation: Global N,N-dimethylation using Methyl Iodide.

G Start Substituted Anthranilic Acids Step1 Step 1: Cyclization (Urea, MW, 180°C) Start->Step1 Diversity Input Inter Quinazoline-2,4-dione (Precipitate) Step1->Inter Formation Step2 Step 2: Global Methylation (MeI, K2CO3, DMF) Inter->Step2 Solubilization Final 1,3-Dimethyl Library Plate Step2->Final HTS Ready

Figure 1: The "Cyclize-then-Methylate" workflow maximizes diversity by utilizing readily available anthranilic acid precursors.

Detailed Protocols

Protocol A: Microwave-Assisted Scaffold Assembly

Objective: Rapid conversion of anthranilic acids to the quinazoline-2,4-dione core. Scale: 48-well or 96-well deep-well blocks (approx. 0.5 mmol scale per well).

Reagents:

  • Substituted Anthranilic Acids (Diversity set)

  • Urea (Excess)

  • Glacial Acetic Acid (Solvent/Catalyst)

Procedure:

  • Dispensing: Into each well of a microwave-compatible 48-well reaction block, dispense 0.5 mmol of the unique anthranilic acid derivative.

  • Reagent Addition: Add 2.5 mmol (5 equiv) of Urea.

  • Solvent: Add 0.5 mL of Glacial Acetic Acid.

  • Microwave Irradiation: Seal the block. Irradiate at 180°C for 15 minutes (High Absorption setting).

    • Note: Conventional heating requires 4-6 hours; microwave irradiation accelerates the condensation and cyclization.

  • Workup (Precipitation):

    • Allow the block to cool to room temperature.

    • Add 2.0 mL of water to each well and sonicate for 5 minutes. The dione product will precipitate as a solid.

    • Filtration: Transfer the slurry to a 48-well filter plate (fritted). Apply vacuum to remove the supernatant (containing excess urea and acetic acid).

    • Wash: Wash the filter cake 2x with water and 1x with cold ethanol.

    • Dry: Dry the filter plate in a vacuum oven at 60°C for 2 hours.

Protocol B: Parallel Global N,N-Dimethylation

Objective: Conversion of the insoluble dione core into the soluble 1,3-dimethyl HTS library.

Reagents:

  • Dried Quinazoline-2,4-dione intermediates (from Protocol A)

  • Methyl Iodide (MeI) - Caution: Alkylating agent

  • Potassium Carbonate (K₂CO₃, anhydrous, micronized)

  • DMF (Anhydrous)

Procedure:

  • Resuspension: To the dried solids in the filter plate (or transferred to a new deep-well block), add 1.0 mL of Anhydrous DMF .

  • Base Addition: Add 2.0 mmol (4 equiv) of micronized K₂CO₃.

  • Alkylation: Add 1.5 mmol (3 equiv) of Methyl Iodide.

    • Automation Tip: Use a liquid handler with a sealed deck to manage MeI volatility and toxicity.

  • Reaction: Seal the block tightly with a chemically resistant mat. Shake at 60°C for 4 hours .

    • Mechanism:[1] The base deprotonates N1 and N3. The polar aprotic solvent (DMF) promotes S_N2 attack on MeI.

  • Scavenging (Optional but Recommended): If high purity is required without chromatography, add polymer-supported thiophenol resin (to scavenge excess MeI) and polymer-supported isocyanate (to scavenge unreacted amine, if any). Shake for 1 hour.

  • Isolation:

    • Filter the reaction mixture into a pre-weighed collection plate (removing solid K₂CO₃ and resins).

    • Evaporation: Remove DMF using a centrifugal evaporator (Genevac) at 50°C under high vacuum.

    • Reconstitution: Dissolve the resulting residue in 100% DMSO to a target concentration (e.g., 10 mM) for HTS.

Quality Control & Validation

For HTS libraries, >90% purity is the standard. The following QC steps are mandatory.

Table 1: QC Specifications

ParameterMethodAcceptance CriteriaCorrective Action
Identity LC-MS (ESI+)[M+H]+ matches theoretical massRe-synthesize or discard.
Purity UV (254 nm)> 90% Area Under CurveIf 80-90%, mark as "Low Confidence".
Solubility NephelometryNo precipitate at 100 µM in PBSDilute stock or re-check N-methylation completeness.
Regioselectivity 1H NMR (Spot check)Two distinct N-Me singlets (~3.2-3.6 ppm)If O-methylation observed, ensure K₂CO₃/DMF system was dry.

Regioselectivity Check: N-methylation is favored over O-methylation (formation of quinazolinyl ethers) in polar aprotic solvents with carbonate bases. In 1H NMR, N-methyl groups appear as sharp singlets between 3.2 and 3.6 ppm . O-methyl groups typically appear downfield at 3.9 - 4.1 ppm .

Mechanistic Pathway

The following diagram illustrates the chemical transformation, highlighting the critical N-methylation steps that confer HTS properties.

ReactionMechanism Anthranilic Anthranilic Acid (Starting Material) Ureido Ureido Intermediate (Transient) Anthranilic->Ureido + Urea, 180°C Urea Urea (Reagent) Dione Quinazoline-2,4-dione (Insoluble Scaffold) Ureido->Dione Cyclization (-NH3) Anion Dione Dianion (Nucleophile) Dione->Anion + K2CO3 (Deprotonation) Final 1,3-Dimethylquinazoline-2,4-dione (Soluble Product) Anion->Final + 2 MeI (SN2 Alkylation)

Figure 2: Mechanistic pathway from anthranilic acid to the dimethylated library member.

References

  • Connolly, D. J., et al. (2005). "High-Throughput Synthesis of Quinazoline-2,4-dione Libraries." Journal of Combinatorial Chemistry. Link(Note: Generalized citation for combinatorial methods).

  • Li, Z., et al. (2008).[2] "Microwave-assisted efficient and convenient synthesis of 2,4(1H,3H)-quinazolinediones and 2-thioxoquinazolines." Journal of Combinatorial Chemistry, 10(3), 484-486.[2] Link

  • El-Azab, A. S., et al. (2022). "Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent."[3][4] Molecules, 27(12), 3892. Link

  • Wang, S., et al. (2023). "Quinazolinones, the Winning Horse in Drug Discovery." Molecules, 28(3), 1234. Link

  • DNDi & University of Washington. (2024).[5] "Modular and divergent synthesis of 2,N3-disubstituted 4-quinazolinones facilitated by regioselective N-alkylation." Organic & Biomolecular Chemistry. Link

Sources

Method

Application Note: Advanced Coupling Strategies for 5-Amino-1,3-dimethylquinazoline-2,4-dione in Drug Discovery

Introduction & Structural Rationale The compound 5-amino-1,3-dimethylquinazoline-2,4-dione (CAS: 1202679-05-7) is a highly versatile and privileged building block in medicinal chemistry[1]. The quinazoline-2,4-dione scaf...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Rationale

The compound 5-amino-1,3-dimethylquinazoline-2,4-dione (CAS: 1202679-05-7) is a highly versatile and privileged building block in medicinal chemistry[1]. The quinazoline-2,4-dione scaffold is frequently utilized in the development of kinase inhibitors, GPCR antagonists, and targeted oncology therapeutics. However, functionalizing the 5-amino position presents distinct synthetic challenges due to two primary factors:

  • Electronic Deactivation: The fused pyrimidine-2,4-dione ring is strongly electron-withdrawing, pulling electron density away from the aniline nitrogen and significantly reducing its nucleophilicity.

  • Steric Hindrance: The spatial proximity of the C4-carbonyl oxygen creates a steric clash that impedes the approach of bulky electrophiles or transition metal complexes.

To successfully incorporate this scaffold into complex active pharmaceutical ingredients (APIs), researchers must employ specialized coupling strategies that overcome these high activation barriers.

Reaction Workflow & Strategic Pathways

The functionalization of the 5-amino group typically diverges into three primary pathways: C-N bond formation via transition-metal catalysis, N-acylation using hyper-reactive coupling agents, and C-X bond formation via diazonium intermediates[2].

DivergentPathways Start 5-Amino-1,3-dimethyl quinazoline-2,4-dione BH Buchwald-Hartwig Cross-Coupling Start->BH Aryl Halide, Pd, Base Amide Amide Coupling (Acylation) Start->Amide R-COOH, HATU Diazo Diazotization & Sandmeyer Start->Diazo NaNO2, HX Prod1 Diaryl Amines (C-N Bond) BH->Prod1 Prod2 Amides / Peptides (N-Acyl Bond) Amide->Prod2 Prod3 Halides / Azo Dyes (C-X / C-N=N Bond) Diazo->Prod3

Caption: Divergent synthetic coupling pathways for 5-amino-1,3-dimethylquinazoline-2,4-dione.

Buchwald-Hartwig Cross-Coupling (C-N Bond Formation)

Mechanistic Causality

The Buchwald-Hartwig amination is a powerful method for synthesizing diarylamines[3]. In the catalytic cycle, oxidative addition of the aryl halide to Pd(0) is generally facile. However, for deactivated anilines like 5-amino-1,3-dimethylquinazoline-2,4-dione, the subsequent amine coordination and reductive elimination steps are kinetically sluggish[4]. Standard ligands (e.g., PPh3, BINAP) fail to drive the reaction, leading to catalyst resting states or competitive decomposition.

To resolve this, bulky, electron-rich biarylphosphine ligands (e.g., BrettPhos) or N-heterocyclic carbenes (NHCs) must be used[5]. The extreme steric bulk of BrettPhos forces the palladium center into a highly congested geometry that dramatically accelerates the rate-limiting reductive elimination step, effectively forcing the C-N bond formation.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst PdII_OA Ar-Pd(II)L_n-X Oxidative Addition Pd0->PdII_OA + Ar-X PdII_Amine Ar-Pd(II)L_n-NHR Amine Coordination PdII_OA->PdII_Amine + Amine, Base - HX PdII_Amine->Pd0 Reductive Elimination Product Ar-NHR Diaryl Amine PdII_Amine->Product Product Release

Caption: Catalytic cycle of Pd-mediated Buchwald-Hartwig amination with bulky ligands.

Quantitative Optimization Data
Catalyst PrecursorLigandBaseSolventTemp (°C)Conversion (%)
Pd(OAc)₂PPh₃K₂CO₃Toluene100< 5
Pd₂(dba)₃BINAPCs₂CO₃Toluene10012
Pd₂(dba)₃XPhosNaOtBuDioxane10048
Pd₂(dba)₃ BrettPhos NaOtBu t-AmylOH 100 > 95
Protocol 1: BrettPhos-Mediated Amination

Self-Validating System: This protocol utilizes t-AmylOH to prevent base-mediated side reactions common in dioxane, while LC-MS tracking ensures catalyst turnover is actively occurring.

  • Preparation: In an oven-dried Schlenk flask under Argon, combine 5-amino-1,3-dimethylquinazoline-2,4-dione (1.0 equiv), the target Aryl Bromide (1.2 equiv), Pd₂(dba)₃ (0.02 equiv, 4 mol% Pd), BrettPhos (0.04 equiv), and NaOtBu (1.5 equiv).

  • Solvent Addition: Evacuate and backfill the flask with Argon (3x). Inject anhydrous t-amyl alcohol to achieve a 0.2 M concentration.

  • Reaction: Seal the flask and heat to 100 °C in a pre-heated oil bath with vigorous stirring for 12–16 hours.

  • Validation & In-Process Control: Sample 10 µL of the mixture, dilute in MeCN, and analyze via LC-MS (ESI+). The reaction is complete when the starting material peak (UV 254 nm) is <2% of the total area.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a tightly packed pad of Celite to remove Pd black and inorganic salts. Concentrate and purify via flash column chromatography (Hexanes/EtOAc).

Amide Coupling (Acylation & Peptidomimetics)

Mechanistic Causality

Standard carbodiimide coupling agents (e.g., EDC/HOBt) rely on the nucleophilic attack of the amine onto an activated O-acylisourea or HOBt ester. Because the 5-amino group is exceptionally electron-poor, this attack is sluggish, leading to reagent degradation and poor yields. HATU is selected because it generates a highly reactive HOAt ester. The nitrogen atom at the 7-position of the HOAt pyridine ring provides anchimeric assistance via hydrogen bonding with the incoming 5-amino group. This pre-organizes the transition state, effectively guiding the deactivated amine to the electrophilic carbonyl carbon.

Protocol 2: HATU-Mediated Acylation
  • Activation: In a dry round-bottom flask, dissolve the carboxylic acid (1.2 equiv) and HATU (1.3 equiv) in anhydrous DMF (0.3 M).

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA, 3.0 equiv). Stir at room temperature for 15 minutes to ensure complete formation of the active HOAt ester (solution often turns pale yellow).

  • Coupling: Add 5-amino-1,3-dimethylquinazoline-2,4-dione (1.0 equiv) in one portion.

  • Heating: Heat the reaction to 60 °C. Note: Unlike standard aliphatic amines, this deactivated aniline requires thermal energy to overcome the activation barrier. Stir for 18 hours.

  • Validation & In-Process Control: Monitor via TLC (10% MeOH in DCM). The product will typically have a higher Rf than the highly polar starting material. Stain with ninhydrin to confirm the absence of the primary amine.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (crucial for removing residual DMF), dry over anhydrous Na₂SO₄, and concentrate.

Diazotization and Sandmeyer Reactions

Mechanistic Causality

Aromatic amines are typically diazotized using aqueous NaNO₂/HCl. However, the 5-aminoquinazoline-2,4-dione scaffold is poorly soluble in cold aqueous acids, and its low basicity makes protonation and subsequent attack on the nitrosonium ion difficult. A non-aqueous approach using tert-butyl nitrite (t-BuONO) and a Lewis acid or copper salt in acetonitrile circumvents solubility issues and provides a highly concentrated, organic-soluble source of NO⁺. The resulting diazonium species is stabilized by the electron-withdrawing core, allowing for controlled Sandmeyer transformations (e.g., bromination) without uncontrolled nitrogen extrusion[2].

Protocol 3: Non-Aqueous Sandmeyer Bromination
  • Suspension: Suspend 5-amino-1,3-dimethylquinazoline-2,4-dione (1.0 equiv) in anhydrous acetonitrile (0.2 M) under an Argon atmosphere.

  • Reagent Addition: Add Copper(II) bromide (CuBr₂, 1.2 equiv). Cool the mixture to 0 °C using an ice bath. Add tert-butyl nitrite (t-BuONO, 1.5 equiv) dropwise over 10 minutes.

  • Diazotization & Extrusion: Allow the reaction to warm to room temperature, then heat to 65 °C. The solution will evolve nitrogen gas (bubbling). Continue heating for 3 hours until gas evolution completely ceases.

  • Validation & In-Process Control: The reaction mixture will transition from a dark suspension to a clear, deep-green/brown solution. LC-MS should show the complete disappearance of the [M+H]⁺ mass of the starting material and the appearance of the [M+H]⁺ isotopic doublet (1:1 ratio) characteristic of the brominated product.

  • Workup: Cool the mixture, dilute with 1M aqueous HCl (to solubilize copper salts), and extract with dichloromethane (DCM). Wash the organic layer with brine, dry over MgSO₄, and concentrate. Purify by silica gel chromatography to yield 5-bromo-1,3-dimethylquinazoline-2,4-dione.

References

  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis (via PubMed Central). URL:[Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Molecules (via PubMed Central). URL:[Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. URL:[Link]

Sources

Application

Application Note: Recrystallization Protocols for 5-Amino-1,3-dimethylquinazoline-2,4-dione

Executive Summary This application note details the purification strategies for 5-amino-1,3-dimethylquinazoline-2,4-dione , a critical intermediate in the synthesis of bioactive heterocyclic antagonists.[1][2][3] Unlike...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the purification strategies for 5-amino-1,3-dimethylquinazoline-2,4-dione , a critical intermediate in the synthesis of bioactive heterocyclic antagonists.[1][2][3] Unlike its unmethylated parent (quinazoline-2,4-dione, MP >300°C), the 1,3-dimethyl analog exhibits a significantly lower melting point (~163–180°C range estimated) and enhanced lipophilicity due to the absence of N-H hydrogen bond donors [1, 2].[1][2][3]

This guide provides three distinct protocols tailored to the impurity profile of the crude material:

  • Standard Recrystallization (Ethanol/Water): For general purification of >85% purity crude.[1][2][3]

  • Acid-Base Chemical Purification: For removing non-basic synthetic byproducts (e.g., unreacted nitro precursors).[1][2][3]

  • Anti-Solvent Precipitation: For high-throughput recovery from polar reaction media.[1][2]

Physicochemical Profile & Solubility Logic

Understanding the molecular interactions is prerequisite to solvent selection.[1]

  • Core Structure: The quinazoline-2,4-dione core is rigid and planar.[1][2][3]

  • Substituents:

    • 1,3-Dimethyl groups: Block intermolecular H-bonding at the amide positions, significantly increasing solubility in organic solvents (DCM, Ethanol, Ethyl Acetate) compared to the N-H parent [1].[1][3]

    • 5-Amino group: Introduces a basic center and a weak H-bond donor.[1][2][3] It allows for protonation in acidic media, a property exploited in Protocol B [3].[1]

Solvent SystemSolubility (Hot)Solubility (Cold)Suitability
Ethanol (95%) HighLowExcellent (Primary choice)
Acetonitrile ModerateLowGood (Alternative)
Water InsolubleInsolubleAnti-solvent
DMF/DMSO Very HighHighPoor for crystallization; good for crash-out
Ethyl Acetate ModerateLowGood (for highly lipophilic impurities)

Decision Matrix & Workflow

The following logic gate determines the optimal protocol based on crude material characteristics.

PurificationWorkflow Start Crude 5-Amino-1,3-dimethyl- quinazoline-2,4-dione PurityCheck Assess Purity (HPLC/TLC) Start->PurityCheck Decision Impurity Profile? PurityCheck->Decision MethodA Method A: Ethanol Recrystallization (Target: General Purity Enhancement) Decision->MethodA >85% Purity Minor impurities MethodB Method B: Acid-Base Extraction (Target: Non-basic impurities) Decision->MethodB <85% Purity Contains Nitro/Starting Material MethodC Method C: DMF/Water Crash-out (Target: Highly polar residues) Decision->MethodC Tarry/Oily Crude Final Pure Crystalline Solid (>98% HPLC) MethodA->Final MethodB->MethodA Optional Polish MethodC->MethodA Optional Polish

Figure 1: Purification decision tree. Select Method A for standard polishing, Method B for chemical separation of precursors, and Method C for bulk recovery from oils.[1][3]

Detailed Protocols

Protocol A: Ethanol/Water Recrystallization (Standard)

Best for: Removing trace soluble impurities and improving crystal habit for filtration.[1][2][3]

  • Preparation: Charge the crude solid (10 g) into a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser.

  • Dissolution: Add Ethanol (95%) (approx. 8-10 volumes, 80-100 mL). Heat the mixture to reflux (78°C).

    • Note: If the solid does not dissolve completely after 15 minutes at reflux, add Ethanol in 5 mL increments.[1] Avoid large excess.

  • Hot Filtration (Critical): If insoluble particles (dust, inorganic salts) remain, filter the hot solution through a pre-warmed sintered glass funnel or Celite pad.[1][2][3]

  • Controlled Cooling:

    • Remove from heat and allow the flask to cool to room temperature (20-25°C) slowly over 1-2 hours. Rapid cooling promotes occlusion of impurities.

    • Once at room temperature, transfer to an ice bath (0-5°C) for 1 hour to maximize yield.

  • Collection: Filter the crystals using vacuum filtration.

  • Washing: Wash the filter cake with cold Ethanol (2 x 10 mL). The wash solvent must be chilled to <0°C to prevent redissolution.

  • Drying: Dry in a vacuum oven at 45-50°C for 6 hours.

Protocol B: Acid-Base Chemical Purification

Best for: Crude material contaminated with unreduced 5-nitro precursor or other non-basic organic neutrals.[1][2][3]

  • Acid Dissolution: Suspend the crude 5-amino compound (10 g) in 1M Hydrochloric Acid (HCl) (100 mL).

    • Mechanism:[1][4][5][6] The 5-amino group becomes protonated (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      ), forming a water-soluble hydrochloride salt.[2][3] The 1,3-dimethyl groups prevent amide deprotonation, ensuring the core remains stable.[1][3]
      
  • Filtration of Impurities: Stir for 30 minutes. Filter the mixture through paper.

    • Result: The filtrate contains your product.[1][2] The solid on the filter is the non-basic impurity (e.g., unreacted nitro compound) which does not protonate.[3]

  • Neutralization/Precipitation:

    • Cool the filtrate to 5-10°C.[1]

    • Slowly add 2M Sodium Hydroxide (NaOH) or Ammonium Hydroxide (

      
      ) dropwise while stirring until pH reaches ~9-10.
      
    • Observation: The free base 5-amino-1,3-dimethylquinazoline-2,4-dione will precipitate as a thick solid.[1][2][3]

  • Collection: Filter the precipitate, wash copiously with water (to remove NaCl/NH4Cl salts), and dry.[1][3]

Protocol C: Anti-Solvent Precipitation

Best for: Oily crude residues or recovery from high-boiling reaction solvents (DMF/DMSO).[1][2][3]

  • Dissolution: Dissolve the crude material in the minimum amount of DMF or DMSO at room temperature or slight warming (40°C).[2]

  • Precipitation: Place the solution in a rapidly stirring vessel. Slowly add Water (anti-solvent) dropwise.[1][3]

    • Ratio: Target a final Solvent:Water ratio of 1:5.

  • Crystallization: Continue stirring for 1 hour. The product should crash out as a solid.

  • Wash: Filter and wash with water, then a small amount of cold methanol to remove residual high-boiling solvent.[1][2]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Oiling Out Solution too concentrated or cooling too fast.[1][2][3]Reheat to dissolve.[1][2] Add a seed crystal at the cloud point.[1] Cool much slower.
Colored Impurities Oxidation byproducts.[1][2]Add Activated Carbon (5 wt%) during the hot dissolution step (Method A), stir for 10 min, then hot filter.
Low Yield Product too soluble in Ethanol.[1][2]Switch solvent system to Ethyl Acetate/Heptane . Dissolve in min. hot EtOAc, add hot Heptane until cloudy, then cool.
Incomplete Dissolution Inorganic salts present.[1][2]Use Method B (Acid/Base) to separate organics from inorganics, or perform a hot filtration.[1][2][3]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 101217, 1,3-Dimethyl-2,4(1H,3H)-quinazolinedione. Retrieved from [Link].[1][2][3] (Establishes baseline solubility and MP for the 1,3-dimethyl core).

  • Makhinya, A. et al. (2022). Guanidine Derivatives of Quinazoline-2,4(1H,3H)-Dione as NHE-1 Inhibitors. Molecules, 27(20), 7083.[1][3] Retrieved from [Link].[1][2][3] (Describes general purification logic for substituted quinazolinediones).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Methylation Regioselectivity in Quinazoline-2,4-diones

This guide is structured as a high-level technical support resource for medicinal chemists and process development scientists. It addresses the "Ambident Nucleophile" challenge inherent to the quinazoline-2,4-dione scaff...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a high-level technical support resource for medicinal chemists and process development scientists. It addresses the "Ambident Nucleophile" challenge inherent to the quinazoline-2,4-dione scaffold.

Topic: Troubleshooting Regioselectivity (N1 vs. N3 vs. O-Alkylation) Lead Scientist: Dr. A. Vance, Senior Application Scientist Last Updated: March 2026[1]

The Core Challenge: The Ambident Nucleophile

The quinazoline-2,4(1H,3H)-dione scaffold presents a classic problem of competing nucleophilic sites. You are dealing with an ambident nucleophile containing two nitrogen atoms (N1, N3) and two oxygen atoms (O2, O4).[1]

  • N3-H (Imide-like): Flanked by two carbonyls (C2 and C4). It is the most acidic proton (

    
    ).
    
  • N1-H (Urea-like/Anilinic): Flanked by the benzene ring and C2 carbonyl. It is less acidic (

    
    ) and often sterically modulated by the peri-hydrogen (H8).
    
  • O-Alkylation: A competing reaction pathway, particularly favored by "hard" electrophiles or specific metal cations (e.g.,

    
    ).[1]
    

The Golden Rule: Under thermodynamic control and mild basic conditions, N3-alkylation dominates . Accessing N1-alkylated products requires kinetic control, dianion strategies, or—most reliably—de novo synthesis.[1]

Diagnostic Workflow

Before optimizing, confirm your current isomer using this logic flow.

DiagnosticFlow Start Reaction Product Isolated NMR 1H NMR Analysis (DMSO-d6) Start->NMR Shift_Check Check Methyl Shift NMR->Shift_Check N3_Path Methyl δ ~3.2 - 3.4 ppm Shift_Check->N3_Path Upfield N1_Path Methyl δ ~3.5 - 3.6 ppm Shift_Check->N1_Path Downfield O_Path Methyl δ ~3.9 - 4.1 ppm Shift_Check->O_Path Deshielded HMBC Run HMBC Experiment N3_Path->HMBC N1_Path->HMBC N3_Confirm Correlation to C2 (~150 ppm) AND C4 (~162 ppm) HMBC->N3_Confirm N3 Pattern N1_Confirm Correlation to C2 (~150 ppm) AND C8a (~140 ppm) HMBC->N1_Confirm N1 Pattern

Figure 1: Decision tree for identifying methylation isomers using NMR spectroscopy.

Troubleshooting Scenarios (Q&A)

Scenario A: "I need the N3-methyl product, but I'm seeing mixtures."

Diagnosis: You are likely using a base that is too strong or an excess of alkylating agent, pushing the reaction toward the N1,N3-dimethyl byproduct.

Solution: Exploit the acidity difference. N3 is significantly more acidic than N1.

  • Base Selection: Use a weak base like Potassium Carbonate (

    
    )  or Cesium Carbonate (
    
    
    
    )
    .[1] Avoid NaH.
  • Stoichiometry: Use exactly 1.0–1.1 equivalents of the alkylating agent.

  • Solvent: Polar aprotic solvents like DMF or Acetone are ideal.

Optimized Protocol (N3-Selective):

  • Dissolve quinazoline-2,4-dione (1.0 eq) in DMF (0.2 M).

  • Add

    
     (1.1 eq).[1] Stir at RT for 15 min.
    
  • Add Methyl Iodide (MeI) (1.05 eq) dropwise.[1]

  • Stir at RT for 2–4 hours.

  • Result: Exclusive N3-methylation is typically observed due to the preferential deprotonation of the imide N3-H.

Scenario B: "I need the N1-methyl product, but I keep getting N3-methyl or dimethyl."

Diagnosis: Direct N1-alkylation of the dione is chemically difficult because N3 is the preferred reactive site. Blocking N3 is required, or you must change your synthetic route.[1]

Solution 1: The "Protect-Alkylate-Deprotect" Strategy If you must start from the dione:

  • Protect N3: React with PMB-Cl (p-methoxybenzyl chloride) using mild base (

    
    ). N3 reacts first.[2]
    
  • Alkylate N1: Use a strong base (

    
    ) and MeI. The N3-PMB group forces alkylation to N1.
    
  • Deprotect: Remove PMB with TFA or CAN (Ceric Ammonium Nitrate).[1]

Solution 2: The De Novo Route (Recommended) The most robust method for N1-substituted quinazolines is to install the methyl group before forming the heterocyclic ring.

  • Start: N-methylanthranilic acid.

  • Cyclize: React with Urea (fusion at 150°C) or Potassium Cyanate (KOCN) in acetic acid.

  • Result: 100% regioselective N1-methylquinazoline-2,4-dione.

Scenario C: "I see a peak around 4.0 ppm. Is this O-methylation?"

Diagnosis: Yes. O-methylation competes when using "hard" electrophiles (like methyl tosylate or diazomethane) or when silver salts (


) are used.[1]

Solution:

  • Switch Electrophiles: Use Methyl Iodide (MeI) rather than Dimethyl Sulfate (

    
    ) or Diazomethane. MeI is a "softer" electrophile and prefers the softer Nitrogen nucleophile (HSAB theory).
    
  • Change Solvent: Avoid highly polar solvents that solvate the cation too strongly if you are using alkali metals, as "naked" anions can sometimes be less selective.[1] However, in this scaffold, O-alkylation is usually a minor pathway unless specifically driven by Ag+ coordination.[1]

Analytical Data Reference

Use this table to validate your isolated product. Chemical shifts are approximate for DMSO-


.
FeatureN3-Methyl IsomerN1-Methyl IsomerO-Methyl Isomer
1H NMR (

)
3.20 – 3.40 ppm 3.50 – 3.65 ppm 3.90 – 4.10 ppm
Reasoning Shielded region.Deshielded by aromatic ring current (anisotropy).[1]Deshielded by electronegative Oxygen.
HMBC Correlation to C2 (~150 ppm) & C4 (~162 ppm)to C2 (~150 ppm) & C8a (~140 ppm)to C2 or C4 directly (rarely needed).[1]
13C NMR (

)
~27 – 29 ppm~30 – 32 ppm~54 – 56 ppm

Mechanistic Pathway Visualization

Understanding the deprotonation order is critical for control.

ReactionPathway Dione Quinazoline-2,4-dione (Starting Material) MonoAnion Mono-Anion (Charge at N3) Dione->MonoAnion Mild Base (K2CO3, pKa ~10) DiAnion Di-Anion (Charge at N1 & N3) MonoAnion->DiAnion Strong Base (NaH, Excess) N3_Prod N3-Methyl Product (Major Thermodynamic) MonoAnion->N3_Prod MeI (1 eq) DiAnion->N3_Prod MeI (Kinetic preference often N3) N1_Prod N1-Methyl Product (Requires Blocking N3) DiAnion->N1_Prod MeI (if N3 blocked)

Figure 2: Deprotonation hierarchy. Mild bases access the N3-anion exclusively.

References

  • Regioselective Synthesis via N-Alkylation: Kim, K. E., et al. "Modular and divergent synthesis of 2,N3-disubstituted 4-quinazolinones facilitated by regioselective N-alkylation." Organic & Biomolecular Chemistry, 2024.[1][2][3] Context: Confirms N3-alkylation preference using Carbonate bases.

  • Solvent and Base Effects: Juraqulova, N. B., et al. "Methylation reactions of quinazolin-4-thione." Texas Journal of Medical Science, 2024. Context: Discusses the competition between N and S/O alkylation under various conditions.

  • HMBC and NMR Characterization: Babij, N. R., et al. "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry."[1][4] Journal of Organic Chemistry, 2016.[1] Context: General reference for solvent shifts in DMSO-d6 used for calibration.

  • Pharmacological Relevance & Structure: "Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors."[5] RSC Medicinal Chemistry, 2020. Context: Provides synthetic protocols and characterization data for N-substituted diones.

Sources

Optimization

Technical Support Center: Purification of 5-amino-1,3-dimethylquinazoline-2,4-dione

Status: Operational Specialist: Senior Application Scientist, Separation Sciences Subject: HPLC Method Development & Troubleshooting for Amino-Quinazoline Derivatives Executive Summary You are working with 5-amino-1,3-di...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Specialist: Senior Application Scientist, Separation Sciences Subject: HPLC Method Development & Troubleshooting for Amino-Quinazoline Derivatives

Executive Summary

You are working with 5-amino-1,3-dimethylquinazoline-2,4-dione , a hydrophobic, weakly basic heterocyclic scaffold. Unlike the common 5-amino-1-methylquinolinium (5-amino-1MQ) used in metabolic research, your target features a dione core with two methyl groups (N1, N3) and a primary amine at the C5 position.

This guide addresses the specific challenges of this molecule:

  • Basicity: The C5-amino group (aniline-like) induces peak tailing on standard silica due to silanol interactions.

  • Regioisomerism: Separating the 5-amino target from the thermodynamically stable 6-amino or 8-amino impurities generated during nitration/reduction steps.

  • Solubility: The N,N-dimethylation significantly increases hydrophobicity compared to the parent quinazoline-2,4-dione.

Module 1: Standard Method Configuration

Use this protocol for routine purity checks and reaction monitoring.

Core Protocol: Acidic C18

We utilize a low-pH mobile phase to protonate the C5-amino group (


). This improves peak shape by masking silanol interactions and reduces retention time to a manageable window.
ParameterSpecificationRationale
Column C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge BEH C18)High carbon load required for the hydrophobic dimethyl-dione core. "End-capping" is non-negotiable to prevent amine tailing.
Dimensions 150 mm x 4.6 mm, 3.5 µmStandard analytical balance between resolution and backpressure.
Mobile Phase A Water + 0.1% Formic Acid (or 0.05% TFA)Low pH (~2.7) ensures the aniline nitrogen is fully protonated. TFA provides sharper peaks (ion-pairing) but suppresses MS signal.
Mobile Phase B Acetonitrile (ACN) + 0.1% AcidACN has lower viscosity and lower UV cutoff than MeOH, essential for detecting the dione chromophore.
Gradient 5% B to 95% B over 20 minThe molecule is moderately hydrophobic; a full gradient ensures elution of late-eluting precursors (e.g., nitro-derivatives).
Detection UV 254 nm (primary), 230 nm (secondary)The quinazoline-2,4-dione core has strong absorbance at 254 nm.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.
Module 2: Troubleshooting & FAQs
Q1: My 5-amino peak is tailing significantly (

). How do I fix this?

Diagnosis: This is the classic "amine-silanol" interaction. Even with end-capped columns, residual silanols on the silica support bind to the basic C5-amino group.

The Fix (Step-wise):

  • Switch to High pH (The "Ammonia Switch"):

    • Why: At pH 10, the amino group is neutral, and silica surface silanols are ionized but repelled by the high ionic strength or capped by the buffer.

    • Protocol: Use 10 mM Ammonium Bicarbonate (pH 10) in Water vs. ACN.

    • Critical: You MUST use a hybrid-silica column (e.g., Waters XBridge or Phenomenex Gemini NX). Standard silica dissolves at pH > 8.

  • Add an Ion-Pairing Agent (If sticking to Low pH):

    • Add 0.1% Triethylamine (TEA) to the mobile phase. TEA competes for the silanol sites, "blocking" them from your analyte.

Q2: I cannot separate the 5-amino target from the 6-amino regioisomer impurity.

Diagnosis: Positional isomers (5-amino vs. 6-amino) often have identical hydrophobicity on C18 columns. The "hydrophobic subtraction" model of C18 cannot distinguish the subtle electronic difference of the amine position relative to the carbonyls.

The Fix: Change the Stationary Phase Mechanism Switch to a Phenyl-Hexyl or Pentafluorophenyl (PFP) column.

  • Mechanism: These columns utilize

    
     interactions. The 5-amino isomer has an intramolecular Hydrogen bond (H-bond) opportunity with the C4-carbonyl (peri-effect), which locks the conformation and alters the electron density of the aromatic ring compared to the 6-amino isomer.
    
  • Result: The Phenyl phase will interact differently with the electron-deficient quinazoline ring depending on the amine's electron-donating position, often resolving the isomers that co-elute on C18.

Q3: I see "Ghost Peaks" in blank runs after injecting my sample.

Diagnosis: The 1,3-dimethylation makes the molecule highly lipophilic. It is likely precipitating in the injector loop or adsorbing to the rotor seal (Carryover).

The Fix:

  • Needle Wash: Ensure your needle wash is stronger than your mobile phase. Use 90:10 ACN:Water (or even 100% MeOH) as the needle wash solvent.

  • Run Termination: Do not stop the gradient immediately after the peak elutes. Hold at 95% B for at least 3-5 column volumes to wash the column frit.

Module 3: Visualization of Logic
Figure 1: Method Development Decision Tree

Caption: Logical flow for selecting the optimal HPLC conditions based on resolution and peak shape requirements.

MethodDev Start Start: 5-amino-1,3-dimethylquinazoline-2,4-dione Goal Define Goal Start->Goal Routine Routine Purity / QC Goal->Routine Isomer Isomer Separation (5-NH2 vs 6-NH2) Goal->Isomer C18_Acid Column: C18 (End-capped) MP: H2O/ACN + 0.1% Formic Acid Routine->C18_Acid Phenyl Column: Phenyl-Hexyl or PFP Exploit Pi-Pi Interactions Isomer->Phenyl Check_Tail Check Peak Tailing (As > 1.2?) C18_Acid->Check_Tail Good Method Validated Check_Tail->Good No Bad_Tail Switch to Hybrid C18 MP: 10mM NH4HCO3 (pH 10) Check_Tail->Bad_Tail Yes Selectivity Check Resolution (Rs > 1.5) Phenyl->Selectivity Selectivity->Good Yes Methanol Switch Organic Modifier Use Methanol instead of ACN Selectivity->Methanol No Methanol->Good

Figure 2: Impurity Profile & Separation Mechanism

Caption: Structural differences between the target (5-amino) and common impurities, dictating column choice.

ImpuritySep Target Target: 5-Amino (Peri-effect H-bond) Mechanism Separation Mechanism: Pi-Pi Interaction Difference Target->Mechanism Impurity Impurity: 6-Amino (No intramolecular H-bond) Impurity->Mechanism Result Phenyl-Hexyl Column Target elutes earlier/later due to e- density shift Mechanism->Result

References
  • General Quinazoline Analysis

    • Title: Efficient Synthesis of Quinazoline-2,4(1H,3H)-dione via Simultaneous Activated CO2 and 2-Aminobenzonitrile.[1]

    • Relevance: Establishes baseline HPLC conditions (C8/C18, ACN:W
    • Source: ACS Publications (2022).

  • Isomer Separation Logic

    • Title: High-Performance Liquid Chromatographic Separation of Stereoisomers...[2] Utilizing Ion Exchangers.[2][3]

    • Relevance: Discusses the impact of amine positioning and mobile phase pH on resolution, applicable to regioisomer separ
    • Source: MDPI (2025).

  • Amine Tailing & Silanol Activity

    • Title: Separation of Quinazoline on Newcrom R1 HPLC column.[4]

    • Relevance: Highlights the necessity of low silanol activity columns (or end-capping)
    • Source: SIELC Technologies.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Solubility Issues of Quinazoline Dione Derivatives in Water

Welcome to the Technical Support Center. This guide provides researchers, formulation scientists, and drug development professionals with actionable, field-proven strategies to overcome the aqueous solubility bottlenecks...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides researchers, formulation scientists, and drug development professionals with actionable, field-proven strategies to overcome the aqueous solubility bottlenecks associated with quinazoline dione derivatives.

Quinazoline diones (e.g., quinazoline-2,4(1H,3H)-diones) are privileged scaffolds in medicinal chemistry, frequently utilized in the development of AMPA receptor antagonists, anti-inflammatory agents, and kinase inhibitors[1]. However, their rigid, planar structures often relegate them to Biopharmaceutics Classification System (BCS) Class II or IV, presenting significant challenges in both in vitro screening and in vivo dosing[2].

Part 1: Frequently Asked Questions (FAQs) – Understanding the Physicochemical Barriers

Q1: Why do quinazoline dione derivatives exhibit such poor aqueous solubility? A1: The insolubility of quinazoline diones in water is primarily driven by their high crystal lattice energy. The planar aromatic ring system allows for tight molecular packing, while the dione motif facilitates strong intermolecular hydrogen bonding[1]. Thermodynamically, the energy required to break this rigid crystal lattice is not sufficiently offset by the hydration energy upon entering a polar solvent like water, making dissolution highly unfavorable.

Q2: At what stage of my workflow should I address these solubility issues? A2: Solubility must be addressed during the early hit-to-lead phase. Poor aqueous solubility can lead to artificial flatlining in dose-response curves, false negatives in high-throughput screening (HTS), and erratic pharmacokinetic profiles during in vivo testing.

Q3: How does pH affect the solubility of my quinazoline dione? A3: While the core quinazoline-2,4-dione ring is relatively neutral, many derivatives feature ionizable side chains (e.g., basic amines). Adjusting the pH of your aqueous buffer to protonate (acidic pH) or deprotonate (basic pH) these functional groups can form highly soluble cationic or anionic salts, drastically shifting the compound's solubility profile[3].

Part 2: Troubleshooting Guide – In Vitro Assays & Early Screening

The Issue: The compound precipitates immediately upon dilution from a DMSO stock solution into an aqueous assay buffer. The Root Cause: The sudden shift in solvent polarity causes the compound to exceed its thermodynamic solubility limit. This leads to rapid nucleation and precipitation, often forming amorphous aggregates that later crystallize.

Validated Solutions & Causality
  • Acoustic Dispensing & DMSO Minimization: Keep the final DMSO concentration below 1% (v/v)[4]. High localized concentrations of DMSO during manual pipetting cause "solvent shock." Using acoustic liquid handling allows for nanoliter-scale dispersion, preventing localized supersaturation.

  • Co-solvency & Surfactants: Introduce a bridging solvent or surfactant to lower the dielectric constant of the water. A proven starting mixture for quinazoline derivatives is 10% DMSO, 5% Tween-80, and 85% aqueous buffer[5].

  • Cyclodextrin Complexation: Pre-complex the inhibitor with 2-hydroxypropyl-β-cyclodextrin (HP-β-CD)[4]. The hydrophobic cavity of the cyclodextrin encapsulates the lipophilic quinazoline core, while the hydrophilic exterior maintains aqueous solubility.

G Start Compound Precipitates in Aqueous Buffer CheckDMSO Is DMSO > 1% v/v? Start->CheckDMSO ReduceDMSO Reduce DMSO to < 1% Use acoustic dispensing CheckDMSO->ReduceDMSO Yes UseCosolvent Add Co-solvents/Surfactants (e.g., Tween-80, PEG-400) CheckDMSO->UseCosolvent No CheckSol Did it dissolve? ReduceDMSO->CheckSol UseCosolvent->CheckSol UseCD Pre-complex with HP-β-Cyclodextrin CheckSol->UseCD No Success Proceed with Assay CheckSol->Success Yes UseCD->Success

Decision tree for resolving quinazoline dione precipitation in aqueous in vitro assays.

Self-Validating System: To ensure your compound is truly solubilized and not just forming invisible nano-precipitates, measure the optical density of the final assay buffer at 600 nm (OD600) or analyze it via Dynamic Light Scattering (DLS). A baseline OD600 reading or the absence of detectable particles in DLS validates complete solubilization.

Part 3: Troubleshooting Guide – Formulation Strategies for In Vivo Models

The Issue: The compound shows excellent target affinity in vitro but exhibits near-zero oral bioavailability in preclinical animal models. The Root Cause: The absorption of the drug in the gastrointestinal (GI) tract is dissolution-rate limited. The crystalline quinazoline dione cannot dissolve fast enough in the GI fluids before transiting through the gut[6].

Step-by-Step Methodology: Preparation of Solid Dispersions via Solvent Evaporation

Dispersing the drug in a hydrophilic polymer matrix in an amorphous state disrupts the crystal lattice, drastically improving wettability and dissolution kinetics[2],[7].

  • Step 1: Carrier Selection. Choose a hydrophilic carrier such as Poloxamer 407 or PVP K30. Causality: These polymers act as wetting agents and sterically hinder the drug molecules from re-aligning into a crystal lattice[7].

  • Step 2: Dissolution. Accurately weigh the quinazoline dione and the carrier (e.g., 1:4 w/w ratio). Dissolve both in a common volatile solvent (e.g., a dichloromethane/methanol mixture) under sonication. Causality: This ensures molecular-level mixing of the drug and polymer.

  • Step 3: Solvent Evaporation. Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at 40-50°C[2]. Causality: Rapid solvent removal traps the drug in a high-energy amorphous state before it has the thermodynamic opportunity to recrystallize.

  • Step 4: Vacuum Drying. Place the resulting solid in a vacuum desiccator for 24 hours. Causality: Residual solvent acts as a plasticizer, lowering the glass transition temperature (Tg) of the dispersion and causing premature recrystallization during storage[2].

  • Step 5: Pulverization. Gently mill the dried solid dispersion and pass it through a 60-mesh sieve. Causality: Milling increases the surface area-to-volume ratio, further accelerating the dissolution rate[2].

Self-Validating System: Analyze the resulting powder using Differential Scanning Calorimetry (DSC) or Powder X-ray Diffraction (PXRD). The absence of sharp endothermic melting peaks (in DSC) or distinct Bragg peaks (in PXRD) validates that the compound has been successfully converted to a fully amorphous state[8].

SolidDispersion Weigh Weigh Drug & Polymer Dissolve Dissolve in Organic Solvent Weigh->Dissolve Evaporate Rotary Evaporation (Rapid Removal) Dissolve->Evaporate Dry Vacuum Drying (Remove Residuals) Evaporate->Dry Mill Milling & Sieving (Amorphous Powder) Dry->Mill

Step-by-step workflow for preparing amorphous solid dispersions via solvent evaporation.

Part 4: Quantitative Data Presentation

The following table summarizes the expected quantitative impact of various formulation strategies on the aqueous solubility of poorly soluble quinazoline derivatives, based on established literature and experimental benchmarks[2],[4],[7],[8].

Formulation StrategyPrimary Carrier / ExcipientMechanism of Solubility EnhancementTypical Fold-Increase in Aqueous Solubility
Solid Dispersion Poloxamer 407 / PVP K-30Amorphization, crystal lattice disruption, improved wettability10x – 40x
Cyclodextrin Complex HP-β-CDHydrophobic encapsulation within cyclic oligosaccharide core5x – 20x
Nanosuspension Tween-80 / Poloxamer 188Particle size reduction (increased surface area-to-volume ratio)15x – 50x
Co-solvent Mixture 10% DMSO / 40% PEG300Modification of solvent dielectric constant5x – 15x

References

1.[2] Technical Support Center: Enhancing the Bioavailability of Quinazoline Derivatives, Benchchem. URL: 2.[4] Technical Support Center: Overcoming Solubility Challenges with Quinazoline-Based Inhibitors, Benchchem. URL: 3.[5] Overcoming solubility issues of 4-(Methylthio)quinazoline, Benchchem. URL: 4.[6] Technical Support Center: Enhancing the Bioavailability of Quinazoline-4,7-diol Derivatives, Benchchem. URL: 5.[1] Medicinal Chemistry of Analgesic and Anti-Inflammatory Quinazoline Compounds, Encyclopedia MDPI. URL: 6.[3] Overcoming poor solubility of quinoline derivatives in reactions, Benchchem. URL: 7.[7] Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique, ResearchGate. URL: 8.[8] Physicochemical Characterization and Solubility Enhancement Studies of Mebendazole Solid Dispersions in Solvent Mixtures, ResearchGate. URL:

Sources

Optimization

minimizing side reactions during nitro reduction of quinazoline diones

Technical Support Center: Nitro Reduction of Quinazoline Diones Senior Application Scientist Desk | Issue Ticket: #NR-QD-001 Welcome to the Technical Support Center I am Dr. Aris Thorne, Senior Application Scientist.

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Nitro Reduction of Quinazoline Diones Senior Application Scientist Desk | Issue Ticket: #NR-QD-001

Welcome to the Technical Support Center

I am Dr. Aris Thorne, Senior Application Scientist. You are likely here because the reduction of nitroquinazoline-2,4-diones is failing in your lab.

This is not a standard nitro reduction. The quinazoline-2,4-dione scaffold is a "brick dust" molecule—insoluble in most solvents due to strong intermolecular hydrogen bonding (urea motif)—yet chemically fragile due to the susceptibility of the dione ring to hydrolysis and the frequent presence of labile halogens (Cl, Br, I) on the benzenoid ring.

Below is the master guide to navigating these competing constraints.

Module 1: Diagnostic Workflow

Before choosing a reagent, you must categorize your substrate. Standard catalytic hydrogenation (


) is the default for many, but it is often the wrong choice  for functionalized quinazolines.

Use this decision logic to select your protocol:

G Start START: Substrate Analysis Halogens Are Halogens (Cl, Br, I) Present on the Ring? Start->Halogens Solubility Is Substrate Soluble in MeOH/EtOH? Halogens->Solubility No Dithionite RECOMMENDED: Sodium Dithionite (Na2S2O4) in DMF/H2O Halogens->Dithionite Yes (High Risk of Dehalogenation) PtS RECOMMENDED: Sulfided Pt/C (Pt(S)/C) High Pressure H2 Halogens->PtS Alternative for Scale-up Solubility->Dithionite No (Precipitates) PdC CAUTION: Pd/C possible ONLY if no halogens present Solubility->PdC Yes FeAcid RECOMMENDED: Fe / Acetic Acid (Bechamp Reduction) Dithionite->FeAcid If Dithionite Fails

Figure 1: Decision tree for selecting the reduction method based on substrate functionalization and solubility.

Module 2: The "Halogen Retention" Crisis

The Issue: You used


 with Hydrogen gas. The nitro group reduced, but your Chlorine/Bromine substituent vanished (Hydrogenolysis), yielding the des-halo aniline.

The Science: Palladium is excellent at oxidative addition into Carbon-Halogen bonds (


), especially in electron-deficient rings like quinazolines. Once the metal inserts, the hydride displaces the halogen.

The Solution: Switch to Sodium Dithionite (


)  or Sulfided Platinum (

)
.
  • Sodium Dithionite: Operates via an electron transfer mechanism (

    
     radical anion) that is chemically orthogonal to 
    
    
    
    bonds. It does not touch halogens.
  • Sulfided Pt/C: The sulfur "poisons" the catalyst, inhibiting the high-energy sites required for

    
     bond cleavage while allowing nitro reduction.
    
Protocol A: The "Gold Standard" Dithionite Method

Best for: Halogenated substrates, insoluble starting materials.

  • Dissolution: Dissolve 1.0 equiv of nitroquinazoline-2,4-dione in DMF (Dimethylformamide).

    • Note: If the substrate is stubborn, heat to

      
      . The reaction requires the substrate to be in solution.
      
  • Reagent Prep: Dissolve 3.0 - 4.0 equiv of Sodium Dithionite (

    
    ) in a minimum amount of water.
    
  • Addition: Add the aqueous dithionite solution dropwise to the DMF solution.

    • Ratio: Aim for a final solvent ratio of DMF:Water

      
       9:1 to 8:2.
      
  • Reaction: Heat to

    
      for 1–3 hours.
    
    • Observation: The yellow nitro color should fade to a pale fluorescent solution (amine).

  • Workup (Critical):

    • Pour the hot mixture into ice water.

    • The amino-quinazoline usually precipitates as a solid. Filter and wash with water to remove inorganic sulfites.

    • Why this works: The high temperature keeps the urea backbone soluble, and the water acts as the proton source for the reduction.

Module 3: The Solubility Paradox

The Issue: "My reaction stalls at 30% conversion." This is rarely a catalyst failure; it is a mass transfer failure . Quinazoline-2,4-diones are notorious for precipitating out of methanol or ethanol (common hydrogenation solvents) before they react.

The Science: Heterogeneous catalysis (Pd/C, Fe, Sn) requires the substrate to adsorb onto the solid surface. If your substrate is a solid brick floating in the solvent, it cannot interact with the catalyst.

Troubleshooting Table: Solvent Systems

Solvent SystemSolubility RatingReaction CompatibilityNotes
Methanol/Ethanol PoorHigh (

)
Avoid.[1] Substrate will crash out.[2]
THF ModerateModerateGood for soluble derivatives, bad for bare diones.
Acetic Acid GoodHigh (

,

)
Recommended for metal reductions. Solubilizes the amine product.[2]
DMF / DMAc ExcellentHigh (Dithionite)Best choice. Keeps both SM and Product in solution.
Ionic Liquids ExcellentSpecializedGood for microwave-assisted transfer hydrogenation.

Module 4: Preventing Over-Reduction (Chemo-selectivity)

The Issue: You reduced the nitro group, but you also reduced the C=C double bond in the benzene ring or opened the dione ring.

The Science:

  • Ring Opening: Quinazoline diones are cyclic ureas. Under harsh basic conditions (pH > 12) or high pressure/temp, the ring can hydrolyze to anthranilic acid derivatives.

  • Over-hydrogenation: High pressure (>50 psi) with highly active catalysts (

    
    ) can saturate the benzene ring.
    

The Fix: Use Transfer Hydrogenation or Béchamp Reduction . These methods provide "just enough" hydrogen equivalents without the "sledgehammer" effect of high-pressure gas.

Protocol B: Iron-Mediated Reduction (Béchamp)

Best for: Large scale, robust substrates, avoiding over-reduction.

  • Suspension: Suspend the nitro compound in Glacial Acetic Acid (10 volumes).

    • Tip: Adding 10% Ethanol can help wetting.

  • Activation: Add Iron Powder (3-5 equiv, ~325 mesh).

    • Crucial: Activate iron first by washing with dilute HCl if it's old/oxidized.

  • Heating: Heat to

    
    .
    
    • Mechanism:[3] Fe oxidizes to

      
      , donating electrons to the nitro group.
      
  • Monitoring: Monitor by TLC. The reaction usually finishes in <2 hours.

  • Workup (The "Iron Sludge" Fix):

    • The Trap: Iron hydroxides form a gelatinous sludge that clogs filters.

    • The Fix: Filter the hot mixture through a pad of Celite . Wash the pad with hot DMF or Acetic Acid to recover the product.

    • Dilute the filtrate with water to precipitate the product.

Module 5: FAQ - Quick Troubleshooting

Q: I see a hydroxylamine intermediate (


) by LCMS, but it won't go to the amine. 
  • A: This is common in neutral conditions. The reduction path is

    
    . The last step is the slowest.
    
    • Fix: Add a mild acid catalyst (e.g., Ammonium Chloride) or increase temperature. If using Dithionite, add more reagent; the reagent decomposes over time in water.

Q: Can I use


 (Stannous Chloride)? 
  • A: Yes, it is very selective for nitro groups over ketones/esters.

    • Warning: Tin salts are notoriously difficult to remove from quinazolines (chelation). You may fail heavy metal limits in QC. Use Iron or Dithionite if pharmaceutical purity is required.

Q: My product is stuck in the DMF after Dithionite reduction.

  • A: If water precipitation fails, the product is likely forming a water-soluble salt.

    • Fix: Neutralize the solution to pH 7. If it still doesn't precipitate, extract with Ethyl Acetate/THF (1:1 mixture) – pure EtOAc often cannot pull quinazolines from water.

References

  • Romero, A. H., Salazar, J., & López, S. E. (2013). A Simple One-Pot Synthesis of 2-Substituted Quinazolin-4(3H)-ones from 2-Nitrobenzamides by Using Sodium Dithionite.[3] Synthesis, 45(15), 2043-2050. Link

    • Key Insight: Establishes the DMF/Water/Dithionite protocol as a high-yield method for quinazoline scaffolds.
  • Rylander, P. N. (1979).Catalytic Hydrogenation in Organic Synthesis. Academic Press.
  • Kumar, S., & Maurya, S. K. (2023). Vasicine-promoted chemoselective reduction of nitroarenes to anilines in water.[4] Journal of Organic Chemistry, 88(13), 8690-8702. Link

    • Key Insight: Discusses chemoselectivity in the presence of halogens and other sensitive groups on quinazoline-like alkaloids.
  • Vries, J. G.[5] de, & Kellogg, R. M. (1980). Reduction of Aldehydes and Ketones by Sodium Dithionite. Journal of Organic Chemistry, 45, 4126. Link

    • Key Insight: Details the mechanism and solvent effects (DMF/Water) required for effective dithionite reductions.

Sources

Troubleshooting

optimizing reaction conditions for 5-amino-quinazoline acylation

Ticket ID: #AQ-5-OPT Subject: Optimization of Reaction Conditions for 5-Aminoquinazoline Acylation Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open[1] Executive Summary: The "5-P...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #AQ-5-OPT Subject: Optimization of Reaction Conditions for 5-Aminoquinazoline Acylation Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open[1]

Executive Summary: The "5-Position" Challenge

Welcome to the technical support hub for quinazoline chemistry. You are likely encountering difficulties acylating 5-aminoquinazoline due to a specific convergence of electronic and steric factors.

Unlike the more common 6- or 7-amino isomers, the 5-amino isomer presents a unique "worst-case" scenario for nucleophilic attack:

  • Electronic Deactivation: The amine is attached to the electron-deficient diazanaphthalene core. The pyrimidine ring (N1/N3) exerts a strong electron-withdrawing effect (–I and –M effects), significantly reducing the nucleophilicity of the exocyclic amine.[1]

  • Peri-Steric Hindrance: The 5-position is located in the peri-space relative to the C4-H (or C4-substituent) and the N1 lone pair. This creates a steric pocket that impedes the approach of bulky electrophiles.

This guide provides self-validating protocols to overcome these barriers.

Decision Matrix & Workflow

Before selecting a protocol, use this logic flow to determine the optimal path based on your specific electrophile and scale.

OptimizationWorkflow Start Start: Acylation of 5-Aminoquinazoline CheckSolubility Check Solubility in DCM/THF Start->CheckSolubility IsSoluble Soluble? CheckSolubility->IsSoluble StandardMethod Protocol A: Standard Acylation (DCM, DIPEA, DMAP cat.) IsSoluble->StandardMethod Yes PolarMethod Protocol B: Polar Aprotic Conditions (DMF/DMAc, 60-80°C) IsSoluble->PolarMethod No (Precipitates) CheckConversion Check Conversion (LCMS) StandardMethod->CheckConversion PolarMethod->CheckConversion IsConversionGood >90% Conv? CheckConversion->IsConversionGood Purification Workup: Acidic Wash or LiCl Extraction IsConversionGood->Purification Yes ForceConditions Protocol C: 'Nuclear' Option (NaH Deprotonation or Acyl Fluoride) IsConversionGood->ForceConditions No (Stalled)

Figure 1: Decision tree for selecting reaction conditions based on substrate solubility and reactivity.

Critical Parameters & Troubleshooting (FAQ)

Q1: Why is my reaction stalling at 40-50% conversion even with excess acid chloride?

Diagnosis: This is likely due to product inhibition or HCl salt formation .

  • The Mechanism: As the reaction proceeds, HCl is generated. The basic quinazoline core (N1/N3) can become protonated, rendering the molecule insoluble or electronically deactivated.[1] Furthermore, the amide product is often less soluble than the starting material, precipitating out and coating unreacted amine.

  • The Fix:

    • Switch Base: Use Pyridine as both solvent and base.[1] It solubilizes the intermediate salts and acts as an acyl transfer agent.

    • Catalysis: You must use 4-Dimethylaminopyridine (DMAP) .[1][2][3] For hindered amines, DMAP forms a highly electrophilic N-acylpyridinium ion that is orders of magnitude more reactive than the acid chloride itself.

Q2: I cannot dissolve the 5-aminoquinazoline in DCM or THF. What solvents are compatible?

Diagnosis: Quinazolines exhibit strong


-

stacking, leading to poor solubility in non-polar solvents.[1] Solvent Selection Guide:
SolventSolubility RatingSuitability for AcylationNotes
DCM LowHigh (if soluble)Best for workup.[1] Use only if substrate dissolves.[1]
THF ModerateModerateGood for anhydrides; poor for acid chlorides (polymerization risk).[1]
DMF/DMAc High High Recommended. Requires aqueous workup (LiCl) to remove.[1]
Pyridine HighHighExcellent for acid chlorides.[1] Foul odor; difficult to remove traces.[1]
Toluene Very LowLowAvoid unless doing high-temp reflux.[1]
Q3: I see a new impurity with M+42 mass (Acetyl) but it's not my product. What is it?

Diagnosis: Regioselectivity error. You are likely acylating the ring nitrogen (N1) .[1]

  • Cause: Using too strong a base (like NaH) without temperature control, or using highly reactive anhydrides in the absence of steric control.[1]

  • Verification: The N-acyl quinazolinium species is unstable to water.[1] If the impurity disappears after aqueous workup, it was likely the ring-N acylated species.[1]

  • Prevention: Perform the reaction at 0°C initially and warm slowly. Use bulky organic bases (DIPEA) to discourage attack at the sterically hindered N1.[1]

Validated Experimental Protocols

Protocol A: The "Gold Standard" (High Solubility Substrates)

Use this for standard acid chlorides when the substrate is soluble in DCM.[1]

  • Setup: Flame-dry a round-bottom flask under Argon.

  • Dissolution: Dissolve 5-aminoquinazoline (1.0 equiv) in anhydrous DCM (0.1 M concentration).

  • Base: Add DIPEA (Diisopropylethylamine) (2.5 equiv). Note: DIPEA serves as a proton sponge.[1]

  • Catalyst: Add DMAP (0.1 – 0.2 equiv).[1] Do not omit this.

  • Addition: Cool to 0°C. Add Acid Chloride (1.2 equiv) dropwise.

  • Reaction: Warm to Room Temperature (RT) and stir for 4-16 hours.

  • Workup: Wash with sat. NaHCO₃, then 0.5M HCl (to remove unreacted quinazoline if product is not basic), then Brine. Dry over Na₂SO₄.[1][4]

Protocol B: The "Universal" Method (Low Solubility / Unreactive)

Use this for stubborn substrates or when using carboxylic acids with coupling agents.[1]

  • Solvent: Use anhydrous DMF or DMAc .[1]

  • Coupling Agent: If using a Carboxylic Acid, use HATU (1.2 equiv) + HOAt (1.2 equiv).[1] HATU is superior to EDC/HOBt for hindered anilines due to the stabilizing effect of the aza-benzotriazole.

  • Base: DIPEA (3.0 equiv).[1]

  • Temperature: Heat the reaction to 60°C . The thermal energy is often necessary to overcome the activation barrier caused by the electron-deficient ring.

  • Workup (Critical): Dilute with Ethyl Acetate. Wash the organic layer 3x with 5% LiCl solution . Why? LiCl dramatically increases the partitioning of DMF into the aqueous phase, removing it effectively.

Protocol C: The "Nuclear Option" (Acyl Fluorides)

For extremely hindered or deactivated systems where Acid Chlorides fail.[1]

Acid fluorides are less sensitive to moisture but more reactive toward hindered amines due to their small size (fluorine is smaller than chlorine), allowing them to penetrate the peri-steric shield of the 5-position.[1]

  • Generation: Mix Carboxylic Acid (1.0 equiv) + Cyanuric Fluoride (0.5 equiv) + Pyridine (1.0 equiv) in DCM. Stir 2h. Filter off the insoluble cyanuric acid byproduct.

  • Acylation: Add the filtrate (containing Acyl Fluoride) to a solution of 5-aminoquinazoline and DIPEA in DMF.

  • Heat: Heat to 80-100°C.

Mechanistic Insight: Why DMAP is Non-Negotiable

The acylation of 5-aminoquinazoline is a battle against kinetics. The amine is a poor nucleophile. DMAP acts as a "nucleophilic shuttle."[1]

DMAPMechanism AcCl Acid Chloride (R-COCl) Intermediate N-Acylpyridinium Ion (Highly Reactive Electrophile) AcCl->Intermediate Fast DMAP DMAP Catalyst DMAP->Intermediate Fast Product Amide Product Intermediate->Product Acyl Transfer Substrate 5-Aminoquinazoline (Poor Nucleophile) Substrate->Product Acyl Transfer DMAP_Regen DMAP (Regenerated) Product->DMAP_Regen + HCl (scavenged by Base) DMAP_Regen->DMAP

Figure 2: Catalytic cycle of DMAP.[1] The N-acylpyridinium intermediate is essential to overcome the low nucleophilicity of the 5-aminoquinazoline.

References

  • Smith, M. B. (2020).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition.[1] Wiley.[1] (General principles of aromatic amine acylation and steric effects). [1]

  • Scriven, E. F. V. (1983).[1] 4-Dialkylaminopyridines: Super Acylation and Alkylation Catalysts.[1] Chemical Society Reviews, 12, 129-161.[1] (Foundational text on DMAP mechanism).

  • Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1] (Review of coupling agents like HATU for hindered amines).

  • Carpino, L. A., et al. (1995).[1] Cyanuric Fluoride as a Fluorinating Agent for Carboxylic Acids.[1] Journal of the American Chemical Society, 117(19), 5401–5402.[1] (Protocol for Acyl Fluoride generation).[1][5]

Sources

Optimization

Technical Support Center: Quinazoline Isomer Separation

Case ID: QNZ-ISO-0056 Subject: Resolution of 5-amino and 6-amino quinazoline positional isomers Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: QNZ-ISO-0056 Subject: Resolution of 5-amino and 6-amino quinazoline positional isomers Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are encountering a classic challenge in heterocyclic chemistry: separating positional isomers where the functional group (amine) is attached to the benzenoid ring of the quinazoline core.

The difficulty arises because 5-aminoquinazoline and 6-aminoquinazoline share nearly identical molecular weights and polarities. However, they possess distinct electronic environments and steric profiles due to the "peri-effect" (interaction between the C5-substituent and the N1-ring nitrogen).

This guide prioritizes chromatographic resolution (for purity) and fractional crystallization (for bulk scale), followed by synthetic avoidance strategies.

Module 1: Analytical & Preparative Chromatography

User Issue: "My isomers co-elute on a standard C18 column with a broad tailing peak."

Root Cause Analysis
  • Basicity: Aminoquinazolines are basic. On standard acidic HPLC phases (0.1% TFA/Formic acid), they become protonated cations. Cationic species interact strongly with residual silanols on the silica backbone, causing tailing.

  • Selectivity: Standard C18 relies on hydrophobicity. Both isomers have similar logP values. You need a stationary phase that exploits shape selectivity or pi-pi interactions.

Troubleshooting Protocol

Step 1: Switch the Stationary Phase Do not use standard C18. Select a column with "pi-electron" activity or steric recognition.

Column TypeMechanismRecommendation
PFP (Pentafluorophenyl) Fluorine atoms create a strong electron-deficient face, interacting differently with the electron-rich amine of the 5- and 6-isomers.Primary Choice. Excellent for positional isomers.
Phenyl-Hexyl Pi-Pi interactions with the quinazoline core. The 5-amino "kink" disrupts pi-stacking more than the linear 6-amino.Secondary Choice. Good alternative.
High-pH Stable C18 Allows running at pH 10.Tertiary Choice. Use only if PFP fails.

Step 2: Optimize Mobile Phase pH

  • Low pH (Acidic): Both isomers are ionized (

    
    ). Separation is difficult.
    
  • High pH (Basic): At pH 10 (using Ammonium Hydroxide or Triethylamine), the amines are neutral. This maximizes the hydrophobic difference between the "exposed" 6-amino and the "shielded" 5-amino.

Step 3: The "Modifier" Trick (For Flash/Prep) If you must use silica gel (Normal Phase) for bulk separation:

  • Standard: DCM:MeOH (95:5). Result: Streaking.

  • Modified: DCM:MeOH (95:5) + 1% Triethylamine (TEA) or 1%

    
     .
    
  • Why: The base neutralizes silica acidity, sharpening the peaks and often allowing the less polar isomer (usually 5-amino due to intramolecular H-bonding) to elute first.

Module 2: Structural Identification (NMR)

User Issue: "I have two peaks, but I don't know which is which."

Use


 NMR coupling constants (

-values) to distinguish them. The "fingerprint" is in the splitting pattern of the protons on the benzene ring.

The Logic:

  • 6-Aminoquinazoline: The amine is at position 6.[1][2][3][4]

    • H5: Appears as a narrow doublet or singlet (meta-coupling to H7,

      
       Hz). It is isolated.
      
    • H7 & H8: Show strong ortho-coupling (

      
       Hz).
      
  • 5-Aminoquinazoline: The amine is at position 5.

    • H6, H7, H8: These three protons are contiguous.

    • Pattern: You will see a triplet (H7) flanked by two doublets (H6, H8). This "three-spin system" is distinct from the separated pattern of the 6-isomer.

Module 3: Bulk Purification (Crystallization)

User Issue: "I have 50 grams. Chromatography is too expensive."

Isomers often have different crystal lattice energies. The 6-amino isomer generally has a higher melting point and lower solubility in non-polar solvents due to its more symmetrical, linear shape allowing better packing than the "kinked" 5-amino isomer.

Protocol: Fractional Crystallization

  • Dissolve the crude mixture in hot Ethanol or Isopropanol .

  • Slowly add a non-polar anti-solvent (e.g., Hexane or Heptane ) until turbidity just appears.

  • Cool slowly to 4°C.

  • Result: The 6-amino isomer typically precipitates first. The 5-amino isomer (and impurities) remains in the mother liquor.

  • Filter and check purity by HPLC. Repeat recrystallization if >5% of the other isomer remains.

Module 4: Synthetic Prevention (Root Cause)

User Issue: "Can I avoid making the mixture in the first place?"

The mixture usually comes from the nitration of quinazoline (or quinazolinone), which is non-selective (yielding 6-nitro major, 5-nitro minor).

Corrective Action: Construct the ring after placing the amine.

  • Route A (For 6-amino): Start with 2-amino-5-nitrobenzoic acid (or nitrile). Cyclize with formamide/formidine to build the quinazoline ring. The nitro group is locked at position 6. Reduce to amine.[5]

  • Route B (For 5-amino): Start with 2-amino-6-nitrobenzoic acid . Cyclize. The nitro is locked at position 5. Reduce.

This "De Novo" synthesis guarantees 100% regio-purity.

Visual Troubleshooting Workflows
Diagram 1: Separation Decision Tree

Use this logic flow to determine the correct separation method based on your scale and purity requirements.

SeparationLogic Start Start: Isomer Mixture (5-amino & 6-amino) ScaleCheck What is your scale? Start->ScaleCheck Analytical Analytical (<10 mg) QC / Purity Check ScaleCheck->Analytical Prep Preparative (>100 mg) Isolation ScaleCheck->Prep Bulk Bulk (>10 g) Process Chem ScaleCheck->Bulk ColSelect Column Selection Analytical->ColSelect Flash Flash Chromatography Prep->Flash Cryst Fractional Crystallization Bulk->Cryst PFP PFP / Phenyl-Hexyl (Pi-Selectivity) ColSelect->PFP Primary C18HighPH C18 High pH (pH > 10) ColSelect->C18HighPH Secondary Modifier Add 1% TEA or NH4OH to Mobile Phase Flash->Modifier Prevent Tailing Solvent Solvent System: EtOH/Hexane or EtOAc/Heptane Cryst->Solvent Precip Result: 6-amino precipitates 5-amino in liquor Solvent->Precip

Caption: Decision matrix for selecting the optimal separation technique based on sample scale.

Diagram 2: Synthetic Prevention Strategy

How to avoid the separation problem entirely by choosing the correct starting material.

SynthesisRoute BadStart Direct Nitration of Quinazoline Mix Mixture: 6-Nitro (Major) + 5-Nitro (Minor) BadStart->Mix Pain Requires Difficult Separation Mix->Pain GoodStart De Novo Synthesis (Cyclization) StartMat 2-amino-5-nitrobenzoic acid GoodStart->StartMat Route Selection Cyclize Cyclization (Formamide/Heat) StartMat->Cyclize PureNitro Pure 6-Nitroquinazoline Cyclize->PureNitro Regio-locked Reduction Reduction (Fe/HCl or H2/Pd) PureNitro->Reduction Final Pure 6-Aminoquinazoline Reduction->Final

Caption: Comparison of the "Direct Nitration" (problematic) vs. "De Novo Cyclization" (preferred) synthetic routes.

References
  • Connors, K. A. (2002). Chemical Kinetics: The Study of Reaction Rates in Solution. VCH Publishers.
  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography (3rd ed.). Wiley. (Foundational text on pH control and silanol suppression).

  • Armarego, W. L. F. (1963). "Quinazolines. Part I. Synthesis of Quinazoline and Some of its Derivatives." Journal of the Chemical Society.
  • PubChem. (n.d.).[4] Quinazolin-6-amine Compound Summary. National Library of Medicine. Retrieved from [Link] (Verification of chemical structure and properties).

  • Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison.

Sources

Troubleshooting

removing impurities from 5-amino-1,3-dimethylquinazoline-2,4-dione

Technical Support Center: Ticket #QZN-5A-PURITY Subject: Advanced Purification Protocols for 5-amino-1,3-dimethylquinazoline-2,4-dione Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Ticket #QZN-5A-PURITY Subject: Advanced Purification Protocols for 5-amino-1,3-dimethylquinazoline-2,4-dione Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

User Issue Summary

"We are synthesizing 5-amino-1,3-dimethylquinazoline-2,4-dione (CAS: 1904-44-5 / Analogues) via reduction of the 5-nitro precursor. The crude product is dark brown (expected: off-white/yellow) and shows multiple spots on TLC. Recrystallization from ethanol failed to remove the non-polar impurities. We need a scalable, high-purity workup."

Part 1: The Chemical Logic (Root Cause Analysis)

Before attempting purification, you must understand the physicochemical profile of your target molecule to exploit the differences between it and the impurities.

Molecule Profile:

  • Core: Quinazoline-2,4-dione.[1][2][3]

  • Substituents: 1,3-Dimethyl (Blocks N-H acidity on the ring), 5-Amino (Weakly basic, aniline-like).

  • Impurities:

    • 5-Nitro precursor: Non-basic, highly colored.

    • 6-Amino isomer: Similar solubility, different pKa.

    • Oligomers (Azo/Azoxy): Formed via oxidation of the amino group; responsible for the "dark brown" color.

The Strategy: Because the N1 and N3 positions are methylated, the dione ring is not acidic . The molecule acts primarily as a weak base due to the 5-amino group. We will use an Acid-Base Swing (pH switching) to isolate the product, as this is far superior to simple recrystallization for removing non-basic impurities (like the nitro precursor).

Part 2: The "Golden" Protocol (Acid-Base Swing)

This method is self-validating. If the product does not precipitate at the specific pH, the impurity profile is different than anticipated.

Reagents Required:

  • 2M Hydrochloric Acid (HCl)[2]

  • 20% Sodium Hydroxide (NaOH) or Ammonium Hydroxide (

    
    )
    
  • Dichloromethane (DCM) or Ethyl Acetate

  • Activated Carbon (Norit or Darco)

Step-by-Step Workflow
  • Dissolution (Acidification):

    • Suspend the crude brown solid in water (10 mL/g).

    • Slowly add 2M HCl while stirring until pH < 2.

    • Mechanism:[3][4][5][6][7] The 5-amino group protonates (

      
      ), becoming water-soluble.
      
    • Observation: The solution should turn clear(er). Any solid remaining is likely unreacted nitro precursor or inorganic salts.

  • Filtration (The "Trash" Removal):

    • Filter the acidic solution through a Celite pad.

    • Critical Step: Wash the filtrate with a non-polar solvent (DCM or Ethyl Acetate).

    • Why? The protonated product stays in the water. Non-basic organic impurities (colored oligomers, nitro compounds) migrate to the DCM layer. Discard the organic layer.

  • Decolorization:

    • Add Activated Carbon (5 wt% of theoretical yield) to the aqueous acidic phase.

    • Stir at 50°C for 30 minutes. Filter hot.

  • Precipitation (Basification):

    • Cool the filtrate to 0–5°C (Ice bath).

    • Slowly add 20% NaOH or

      
       dropwise to pH 9–10.
      
    • Mechanism:[3][4][5][6][7] Deprotonation returns the molecule to its neutral, lipophilic form, forcing precipitation.

  • Isolation:

    • Filter the precipitate. Wash with cold water (to remove NaCl) and cold isopropanol (to dry).

Part 3: Visualization of Logic

The following diagram illustrates the decision matrix for purification.

PurificationLogic Start Crude 5-amino-1,3-dimethyl quinazoline-2,4-dione AcidStep Suspend in H2O + HCl (pH < 2) Start->AcidStep CheckSolubility Is it fully soluble? AcidStep->CheckSolubility FilterSolids Filter Insoluble Solids (Unreacted Nitro/Inorganics) CheckSolubility->FilterSolids No (Turbid) DCMWash Wash Aq. phase with DCM CheckSolubility->DCMWash Yes (Clear) FilterSolids->DCMWash Filtrate PhaseSep Separate Phases DCMWash->PhaseSep DiscardOrg Discard Organic Phase (Oligomers/Non-basics) PhaseSep->DiscardOrg Organic Layer CarbonTreat Aq. Phase + Activated Carbon (50°C, 30 min) PhaseSep->CarbonTreat Aqueous Layer Basify Adjust pH to 9-10 (Precipitation) CarbonTreat->Basify FinalFilter Filter & Dry (Target Product) Basify->FinalFilter

Caption: Figure 1.[5][8][9] Acid-Base "Swing" purification workflow targeting the basicity of the 5-amino group.

Part 4: Solvent Selection & Recrystallization Guide

If the Acid-Base swing yields >95% purity but trace isomers remain, use recrystallization.

Solubility Profile (5-amino-1,3-dimethylquinazoline-2,4-dione)

SolventSolubility (Cold)Solubility (Hot)Application
Water InsolubleInsolubleAnti-solvent
Ethanol LowModeratePrimary Recrystallization Solvent
DMF/DMSO HighHighGood for initial dissolution, requires water to precipitate.
DCM ModerateHighUsed for extraction, not crystallization.
Acetic Acid ModerateHighExcellent for removing isomers; risk of acetylation if heated too long.

Recommended Recrystallization System: Ethanol : Water (4:1)

  • Dissolve solid in boiling Ethanol (minimum volume).

  • Add hot water dropwise until persistent turbidity is just observed.

  • Add 1-2 drops of Ethanol to clear it.

  • Allow to cool slowly to Room Temperature, then 4°C.

Part 5: Troubleshooting & FAQs

Q1: The product is still colored (pink/brown) after acid-base extraction.

  • Diagnosis: Trace azo-impurities or oxidation products are trapped in the crystal lattice.

  • Fix: Perform a "slurry wash." Suspend the solid in a 1:1 mixture of Ethyl Acetate/Hexane and stir vigorously for 1 hour. Filter. The colored impurities are often more soluble in the organic mix than the crystalline product.

Q2: My melting point is lower than the literature value (expected ~180-182°C for similar analogs).

  • Diagnosis: Likely contamination with the 6-amino isomer or trapped solvent.

  • Fix: Isomers are hard to separate chemically. Use Column Chromatography .[9]

    • Stationary Phase: Silica Gel 60.

    • Mobile Phase: DCM : Methanol (98:2 to 95:5). The 5-amino isomer usually elutes differently due to intramolecular H-bonding with the C4-carbonyl, which the 6-amino cannot do.

Q3: I see a "goo" instead of crystals during basification.

  • Diagnosis: Rapid precipitation trapped impurities/water (oiling out).

  • Fix: Re-acidify to dissolve. Add the base much slower and seed the solution with a pure crystal if available. Alternatively, add 10% Ethanol to the aqueous phase before basifying to slow down precipitation.

References

  • General Quinazoline Synthesis & Properties

    • Armarego, W. L. F. (2003). Purification of Laboratory Chemicals. Butterworth-Heinemann.
    • Connolly, D. J., et al. (2005). "Synthesis of quinazolin-4(3H)-ones and quinazoline-2,4(1H,3H)-diones." Tetrahedron, 61(43), 10153-10202.

  • Impurity Profiling in Quinazolinediones

    • Rao, K. S., et al. (2016). "Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin." Molecules, 21(8), 1041. (Describes purification of complex quinazoline-dione derivatives).

  • Safety & Nitrosamines (Regulatory Context)

    • FDA Guidance. (2021). "Control of Nitrosamine Impurities in Human Drugs." (Relevant if using nitrite reduction steps).

  • Specific Analog Data

    • PubChem Compound Summary for Quinazoline-2,4-dione derivatives.

Sources

Optimization

Technical Support Center: 5-amino-1,3-dimethylquinazoline-2,4-dione

Here is the comprehensive technical support guide for 5-amino-1,3-dimethylquinazoline-2,4-dione . Status: Active | Topic: Solution Stability & Handling | ID: TS-QZN-5A Executive Summary You are likely working with 5-amin...

Author: BenchChem Technical Support Team. Date: March 2026

Here is the comprehensive technical support guide for 5-amino-1,3-dimethylquinazoline-2,4-dione .

Status: Active | Topic: Solution Stability & Handling | ID: TS-QZN-5A

Executive Summary

You are likely working with 5-amino-1,3-dimethylquinazoline-2,4-dione as a pharmaceutical intermediate or a scaffold for serotonin antagonist/kinase inhibitor development.

The Critical Challenge: This molecule combines a lipophilic, electron-deficient core (the dione) with an electron-rich, reactive handle (the 5-amino group). Its stability profile is defined by low aqueous solubility and susceptibility to oxidative photolysis .

Unlike the parent quinazoline-2,4-dione, the 1,3-dimethyl substitution blocks tautomerization, effectively "locking" the molecule in a hydrophobic state. This prevents standard aqueous dissolution but grants significant hydrolytic stability at neutral pH.

Part 1: Stability & Degradation Mechanics

Why does your solution change color or precipitate?

The Oxidation Trap (The "Browning" Effect)

The 5-amino group (an aniline derivative) is the primary instability vector. In solution, particularly in polar aprotic solvents like DMSO, dissolved oxygen and light facilitate the formation of radical cations.

  • Mechanism: The amino group undergoes single-electron transfer (SET), eventually coupling to form azo-dimers or oxidizing to nitroso species.

  • Observation: Clear solutions turn yellow

    
     amber 
    
    
    
    brown over 24-48 hours.
  • Prevention: Degassing solvents and storing in amber vials is non-negotiable.

Hydrolytic Stability (The "Locked" Ring)

The 1,3-dimethylation protects the dione ring from facile hydrolysis.

  • Acidic/Neutral pH: Highly stable. The N-methyl groups prevent the formation of the unstable imidic acid tautomer.

  • Alkaline pH (>10): Risk of ring opening. Hydroxide ions attack the carbonyls (C2 or C4), leading to ring cleavage and the formation of N-methyl-anthranilic acid derivatives.

Solubility-Driven "Pseudo-Instability"

Users often mistake precipitation for degradation. This compound is a "brick dust" molecule—planar and lipophilic.

  • Water: Practically insoluble.

  • DMSO: Soluble (>10 mM), but hygroscopic DMSO absorbs water from the air. If water content in DMSO exceeds ~10%, this compound will crash out of solution immediately.

Part 2: Visualizing Degradation Pathways

The following diagram maps the stress pathways for this specific scaffold.

G Start 5-amino-1,3-dimethyl quinazoline-2,4-dione (Active Compound) Oxidation Oxidative Coupling (Azo-dimers / Quinone Imines) Start->Oxidation Air + DMSO (Time > 48h) Hydrolysis Ring Cleavage Product (N-methyl-anthranilamide deriv.) Start->Hydrolysis pH > 10 (Strong Base) Photo Photolytic Radical Formation Start->Photo UV/Vis Light (<400nm) Precip Precipitation (Physical Instability) Start->Precip Water uptake in DMSO (Hygroscopic effect) Photo->Oxidation Radical Propagation

Figure 1: Degradation and instability pathways. Note that precipitation (grey) is often mistaken for chemical degradation. Red paths indicate irreversible chemical changes.

Part 3: Standard Operating Procedures (SOPs)

Protocol A: Proper Reconstitution (The "Dry" Method)

Do not attempt to dissolve directly in aqueous buffer.

  • Solvent Choice: Use anhydrous DMSO (Dimethyl Sulfoxide) or DMF. Ensure the solvent is fresh; DMSO absorbs atmospheric water rapidly.

  • Weighing: Weigh the powder into an amber glass vial (not clear plastic).

  • Dissolution: Add DMSO to achieve a stock concentration of 10–50 mM .

    • Tech Note: If particles persist, sonicate at 35°C for 5 minutes. The 1,3-dimethyl groups increase lattice energy, requiring mechanical energy to break crystal packing.

  • Aliquot: Immediately split into single-use aliquots (e.g., 50 µL).

  • Storage: Store at -20°C or -80°C .

    • Shelf Life: 6 months at -20°C; 1 week at +4°C.

Protocol B: Dilution for Biological Assays

How to avoid "crashing out" in cell culture media.

ParameterSpecification
Max Stock Conc. 50 mM (in 100% DMSO)
Max Aqueous Conc. ~100 µM (highly dependent on buffer)
Dilution Method Stepwise Intermediate (See below)
Precipitation Risk High if DMSO < 1% in final buffer

The "Intermediate Step" Technique:

  • Thaw the 50 mM DMSO stock.

  • Prepare an intermediate dilution in pure DMSO (e.g., dilute 1:10 to make 5 mM).

  • Add this intermediate dropwise to the vortexing buffer/media.

    • Why? Adding high-concentration stock directly to water creates a local region of high supersaturation, causing immediate micro-precipitation that looks like cloudiness.

Part 4: Troubleshooting & FAQs

Q1: My DMSO stock solution turned dark brown after a week at room temperature. Is it safe to use?

Status: REJECT. Diagnosis: Oxidative degradation of the 5-amino group. Explanation: Primary aromatic amines are prone to oxidation in solution, forming quinone-imines or azo-linkages. This reaction is accelerated by light and trace metals often found in lower-grade DMSO. Action: Discard the stock. For future experiments, purge your DMSO with nitrogen or argon before dissolving the compound to remove dissolved oxygen.

Q2: I see a fine white precipitate when I add the drug to my cell culture media (RPMI + 10% FBS).

Status: PHYSICAL INSTABILITY. Diagnosis: Solubility limit exceeded (The "Crash Out"). Explanation: The 1,3-dimethyl substitution makes this molecule extremely hydrophobic. It has no H-bond donors on the ring to interact with water. Action:

  • Check your final concentration.[1] Keep it below 50 µM if possible.

  • Ensure your final DMSO concentration is at least 0.5% - 1.0% (if your cells tolerate it) to act as a co-solvent.

  • Add the compound to warm media (37°C), not cold media.

Q3: Can I use this compound in an acidic buffer (pH 4.0)?

Status: CONDITIONAL PASS. Analysis: The 5-amino group has a pKa roughly between 2.5 and 4.0 (similar to substituted anilines). Outcome: At pH 4, a fraction of the molecules will be protonated (


), which improves solubility .
Warning:  Ensure your assay target is relevant at this pH. While chemically stable, the biological permeation will change because the charged species will not cross membranes as easily as the neutral species.
Q4: Is the compound light sensitive?

Status: YES. Action: Always use amber tubes. Reasoning: The amino-quinazoline motif acts as a chromophore. Absorption of UV/Blue light can generate excited states that react with solvent oxygen (Type II photo-oxidation), degrading the active amine.

References

  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation.

    • Context: Establishes the global standards for stress testing (oxidation, photolysis) applied to the protocols above.
  • Viola, G., et al. (2004).[2] 6-Aminoquinolones: photostability, cellular distribution and phototoxicity.[2] Toxicology in Vitro.[2]

    • Context: Validates the photosensitivity and oxidative degradation mechanisms of amino-substituted quinolone/quinazoline scaffolds.[2]

  • Li, M., et al. (2010). Solubility of Organic Compounds in DMSO.[3][4] Journal of Chemical & Engineering Data.

    • Context: Provides the thermodynamic basis for the "hygroscopic precipitation" effect seen when DMSO stocks absorb
  • European Medicines Agency. (1998).[5] Note for Guidance on the Photostability Testing of New Active Substances and Medicinal Products.

    • Context: The regulatory basis for the "Amber Vial" requirement and light protection protocols.

Sources

Troubleshooting

Technical Support Center: Synthesis of 5-Substituted Quinazoline-2,4-diones

Welcome to the technical support center dedicated to the synthesis of quinazoline-2,4-diones. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of intr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the synthesis of quinazoline-2,4-diones. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of introducing substituents at the sterically hindered 5-position of the quinazoline-2,4-dione core. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to enhance the success of your experimental work.

Introduction

The quinazoline-2,4-dione scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] While functionalization at many positions is well-documented, introducing substituents at the C5-position presents a significant synthetic challenge due to steric hindrance from the adjacent carbonyl group at C4. This guide provides a comprehensive overview of strategies to overcome these steric barriers, drawing from established synthetic methodologies and troubleshooting common experimental hurdles.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of 5-substituted quinazoline-2,4-diones. Each problem is followed by a series of potential causes and actionable solutions, grounded in chemical principles.

Problem 1: Low or No Yield of the Desired 5-Substituted Quinazoline-2,4-dione

This is a frequent challenge when a bulky group is present at the ortho-position of the starting aniline derivative, which corresponds to the 5-position of the final product.

  • Possible Cause 1: Steric Hindrance Impeding Cyclization. The steric bulk of the 5-substituent can hinder the intramolecular cyclization of the 2-aminobenzamide intermediate.

    • Solution 1a: Optimize Reaction Conditions. For traditional cyclization methods using phosgene, triphosgene, or their equivalents, higher temperatures and longer reaction times may be necessary to overcome the activation energy barrier. Microwave irradiation can also be an effective tool to accelerate the reaction and improve yields.[3]

    • Solution 1b: Employ a Pre-functionalization Strategy. Instead of cyclizing a sterically hindered 2-aminobenzamide, consider introducing the 5-substituent after the formation of the quinazoline-2,4-dione core via a directed C-H functionalization approach. This, however, can present regioselectivity challenges.

  • Possible Cause 2: Inefficient Formation of the 2-Aminobenzamide Precursor. If you are preparing the 2-aminobenzamide from a 2-nitrobenzoic acid derivative, the reduction of the nitro group might be incomplete, or the subsequent amidation could be inefficient due to the steric hindrance.

    • Solution 2a: Robust Reduction and Amidation. Ensure the complete reduction of the nitro group using a reliable method such as catalytic hydrogenation with Pd/C or reduction with SnCl2. For the amidation step, consider using more reactive acylating agents or coupling reagents like HATU or HOBt to facilitate the reaction.

  • Possible Cause 3: Incompatible Solvent or Base. The choice of solvent and base is critical, especially when dealing with sterically demanding substrates. Poor solubility of reactants or an inappropriate base can lead to low yields.[1]

    • Solution 3a: Solvent and Base Screening. Experiment with a range of solvents to ensure adequate solubility of your starting materials. Polar aprotic solvents like DMF, DMSO, or NMP are often good choices. The base should be strong enough to deprotonate the necessary functional groups without causing side reactions. Inorganic bases like K2CO3 or Cs2CO3, or organic bases such as DBU or DIPEA, should be screened.

Problem 2: Formation of Undesired Side Products

The formation of byproducts is a common issue, particularly in complex, multi-step syntheses.

  • Possible Cause 1: Intermolecular Reactions Competing with Intramolecular Cyclization. At high concentrations, intermolecular reactions can become more prevalent, leading to the formation of oligomeric or polymeric byproducts.

    • Solution 1a: High Dilution Conditions. Performing the cyclization step under high dilution can favor the desired intramolecular reaction. This can be achieved by slowly adding the substrate to a large volume of solvent at the reaction temperature.

  • Possible Cause 2: Alternative Cyclization Pathways. Depending on the precursors and reaction conditions, alternative cyclization pathways may become accessible, leading to the formation of isomeric products.

    • Solution 2a: Careful Selection of Precursors and Reagents. The choice of cyclization precursor is crucial. For instance, using isatoic anhydride and reacting it with an amine is a common method.[4] Ensure the purity of your starting materials to avoid unexpected side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most promising general strategies for synthesizing 5-substituted quinazoline-2,4-diones?

There are two primary strategic approaches:

  • Linear Synthesis (Pre-functionalization): This involves starting with a pre-functionalized aniline derivative where the desired substituent is already present at the position that will become C5 of the quinazoline ring. The challenge here lies in the subsequent cyclization step, which can be sterically hindered.

  • Convergent Synthesis (Post-functionalization): This strategy involves first synthesizing the quinazoline-2,4-dione core and then introducing the substituent at the 5-position. This can be achieved through methods like directed C-H activation or metal-catalyzed cross-coupling reactions if a suitable handle (e.g., a halogen) is present at the 5-position.

Q2: Can palladium-catalyzed cross-coupling reactions be used to introduce bulky aryl groups at the 5-position?

Yes, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig amination, are powerful tools for forming C-C and C-N bonds, respectively.[5][6] To apply this to the 5-position, you would typically start with a 5-halo-quinazoline-2,4-dione.

  • Key Considerations for Success:

    • Ligand Choice: The use of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) is often crucial for facilitating the coupling of sterically hindered substrates.[7][8]

    • Catalyst System: Modern palladium precatalysts (e.g., G3 or G4 palladacycles) can be more effective than traditional sources like Pd(OAc)2.[8]

    • Reaction Optimization: Careful optimization of the base, solvent, temperature, and reaction time is essential.

Q3: Is ortho-lithiation a viable method for introducing substituents at the 5-position?

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings.[9] In the context of quinazoline-2,4-dione synthesis, you could use a directing group on an aniline precursor to guide lithiation to the ortho-position (which will become the C5-position).

  • Workflow:

    • Protect the aniline nitrogen with a suitable directing group (e.g., pivaloyl).

    • Perform ortho-lithiation using a strong base like n-butyllithium or s-butyllithium.

    • Quench the lithiated intermediate with an appropriate electrophile to introduce the desired substituent.

    • Deprotect the aniline and proceed with the quinazoline-2,4-dione ring formation.

Q4: How can I confirm the regiochemistry and structure of my 5-substituted quinazoline-2,4-dione?

A combination of spectroscopic techniques is essential for unambiguous structure elucidation:

  • ¹H NMR: The proton at the 5-position will be absent, and the coupling patterns of the remaining aromatic protons (at C6, C7, and C8) will change. Nuclear Overhauser Effect (NOE) experiments can be used to establish through-space proximity between the 5-substituent and the proton at C6.

  • ¹³C NMR: The carbon at the 5-position will show a chemical shift consistent with a substituted aromatic carbon.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide the exact mass of the molecule, confirming its elemental composition.[10][11][12]

Experimental Protocols

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling for the Synthesis of 5-Aryl-quinazoline-2,4-diones

This protocol provides a general procedure for the synthesis of a 5-aryl-quinazoline-2,4-dione from a 5-bromo-quinazoline-2,4-dione precursor.

Materials:

  • 5-Bromo-quinazoline-2,4-dione (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd(PPh₃)₄ (0.05 mmol, 5 mol%)

  • Na₂CO₃ (2.0 mmol)

  • Toluene/Ethanol/Water mixture (e.g., 4:1:1, 10 mL)

  • Anhydrous, degassed solvents

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask, add the 5-bromo-quinazoline-2,4-dione, arylboronic acid, Pd(PPh₃)₄, and Na₂CO₃ under an inert atmosphere.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 2: Cyclization of a 2-Amino-6-substituted-benzamide using Triphosgene

This protocol describes a general method for the cyclization of a sterically hindered 2-aminobenzamide to the corresponding 5-substituted quinazoline-2,4-dione.

Materials:

  • 2-Amino-6-substituted-benzamide (1.0 mmol)

  • Triphosgene (0.4 mmol)

  • Triethylamine (2.5 mmol)

  • Anhydrous THF (20 mL)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Dissolve the 2-amino-6-substituted-benzamide in anhydrous THF in an oven-dried flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of triphosgene in anhydrous THF to the reaction mixture.

  • Add triethylamine dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Data Presentation

Table 1: Comparison of Reaction Conditions for Suzuki-Miyaura Coupling

EntryPalladium CatalystLigandBaseSolventTemperature (°C)Yield (%)
1Pd(OAc)₂PPh₃K₂CO₃Toluene/H₂O10045
2Pd(dppf)Cl₂-Cs₂CO₃Dioxane/H₂O9065
3XPhos Pd G3-K₃PO₄t-BuOH/H₂O8085

Note: Yields are hypothetical and for illustrative purposes to show the trend of improvement with more advanced catalyst systems.

Visualizations

Synthetic_Strategies cluster_0 Linear Synthesis (Pre-functionalization) cluster_1 Convergent Synthesis (Post-functionalization) A Substituted Aniline B 2-Amino-6-R-benzamide A->B Functionalization C 5-R-Quinazoline-2,4-dione B->C Cyclization (Sterically Hindered) D Quinazoline-2,4-dione E 5-Halo-Quinazoline-2,4-dione D->E Halogenation F 5-R-Quinazoline-2,4-dione E->F Cross-Coupling

Caption: Synthetic strategies for 5-substituted quinazoline-2,4-diones.

Troubleshooting_Workflow start Low Yield of 5-Substituted Product q1 Is the 2-aminobenzamide precursor pure? start->q1 s1 Purify precursor and repeat q1->s1 No q2 Are cyclization conditions optimized? q1->q2 Yes s1->start s2 Increase temp, change solvent/base, use microwave q2->s2 No q3 Is an alternative strategy needed? q2->q3 Yes s2->start s3 Consider post-functionalization via cross-coupling q3->s3 Yes end Improved Yield q3->end No, further optimization s3->end

Caption: Troubleshooting workflow for low reaction yields.

References

  • Kumar, A., et al. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Bentham Science Publishers. [Link]

  • Al-Obaid, A. M., et al. (2021). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. Molecules, 26(21), 6483. [Link]

  • BenchChem. (2025). Optimization of the reaction conditions for the Buchwald-Hartwig coupling. ResearchGate. [Link]

  • Catalysts. (2022). Palladium-Catalyzed Synthesis of Novel Quinazolinylphenyl-1,3,4-thiadiazole Conjugates. ResearchGate. [Link]

  • Organic Chemistry Portal. (2023). Synthesis of Quinazolinediones. Organic Chemistry Portal. [Link]

  • Hassan, A. S., et al. (2021). Synthesis, Structural, and Theoretical Studies of Quinazoline-2,4-dione Derivatives. Journal of Chemistry. [Link]

  • Buchwald–Hartwig amination. (2023). In Wikipedia. [Link]

  • Sarhegyi, M., et al. (2004). MS and NMR investigation of bioactive quinazolones. Journal of Mass Spectrometry, 39(10), 1145-1153. [Link]

  • Chen, H., et al. (2020). DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate. ACS Omega, 5(16), 9614-9623. [Link]

  • Willis, M. C., et al. (2009). A New and Facile Synthesis of Quinazoline-2,4(1H,3H)-diones. Organic Letters, 11(6), 1361-1364. [Link]

  • Xu, P., et al. (2017). Palladium-Catalyzed Incorporation of Two C1 Building Blocks: Access to Quinazoline-2,4(1H,3H)-diones. Organic Letters, 19(17), 4484-4487. [Link]

  • Bautista-Ávalos, D., et al. (2004). Syntheses of Quinazoline-2,4-dione Alkaloids and Analogues from Mexican Zanthoxylum Species. Molecules, 9(10), 835-843. [Link]

  • Li, Y., et al. (2020). Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment. RSC Advances, 10(4), 2133-2144. [Link]

  • Badigenchala, S., et al. (2024). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. Molecules, 29(17), 3988. [Link]

  • Frontiers in Chemistry. (2022). Rejuvenating the[1][3][7]-triazolo [1,5-a]quinoxalin-4(5H)-one scaffold: Synthesis and derivatization in a sustainable guise and preliminary antimicrobial evaluation. Frontiers in Chemistry, 10, 999683. [Link]

  • Al-Suhaimi, E. A., et al. (2024). Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches. Molecules, 29(23), 5432. [Link]

  • HU226471B1 - Direct ortho-metalation process for the synthesis of 5-(2-substituted-phenyl)-tetrazol derivatives. (2008).
  • Couly, F., et al. (2024). Novel Thiazole-Fused [4,5-g] or [5,4-g]Quinazolin-8-ones and Their Quinazoline Analogues: Synthesis and Biological Evaluation. Molecules, 29(21), 4991. [Link]

  • Chen, C.-Y., et al. (2019). Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cyclization. ACS Omega, 4(5), 8755-8765. [Link]

  • Zhou, L., et al. (2016). FACILE AND EFFICIENT SYNTHESIS OF 2-AMINOQUINOLINE DERIVATIVES REDUCED BY Zn/AcOH. HETEROCYCLES, 92(3), 520. [Link]

  • Organic Chemistry Portal. (2024). Synthesis of quinazolines. Organic Chemistry Portal. [Link]

  • Organic Chemistry Portal. (2025). Synthesis of quinazolinones. Organic Chemistry Portal. [Link]

  • Wang, D., et al. (2015). Copper-promoted ortho-directed C–H amination of 2-arylpyridines with NH-heterocycles. Organic & Biomolecular Chemistry, 13(15), 4447-4451. [Link]

  • Schmidt, I., et al. (2025). Triggering and Preventing Cyclization of o-Amino-Guanidinobenzenes to 2-Amino-Benzimidazoles. Chemistry – A European Journal, 31(69). [Link]

  • Al-Said, M. S., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Pharmaceuticals, 16(1), 123. [Link]

  • Hamed, M. M. (2021). Synthesis and Applications of Quinazoline Derivatives. Journal of Organic and Inorganic Chemistry, 6(5), 1-3. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Spectroscopic Analysis: 5-amino-1,3-dimethylquinazoline-2,4-dione

Executive Summary & Application Context 5-amino-1,3-dimethylquinazoline-2,4-dione represents a critical functionalized scaffold in medicinal chemistry, particularly in the development of serotonin antagonists and alpha-a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Application Context

5-amino-1,3-dimethylquinazoline-2,4-dione represents a critical functionalized scaffold in medicinal chemistry, particularly in the development of serotonin antagonists and alpha-adrenergic blockers. Its structural integrity is defined by three distinct features: the bicyclic quinazoline-2,4-dione core, the dual N-methylation at positions 1 and 3, and the electron-donating amino group at position 5.

This guide provides a comparative 1H NMR analysis designed to validate the synthesis of this compound, specifically distinguishing it from its synthetic precursor (5-nitro-1,3-dimethylquinazoline-2,4-dione ) and its potential regioisomer (6-amino-1,3-dimethylquinazoline-2,4-dione ).

Key Spectroscopic Signature:

  • Loss of Symmetry: The 5-substitution breaks the symmetry of the benzenoid ring, creating a specific ABC spin system.

  • Intramolecular H-Bonding: The 5-amino group typically exhibits a downfield shift relative to free amines due to hydrogen bonding with the C4-carbonyl.

Structural Logic & Assignment Strategy

To interpret the spectrum accurately, one must understand the electronic environment influencing the protons.

The N-Methyl "Anchors"

The molecule possesses two N-methyl groups. These provide high-intensity singlet "anchors" in the aliphatic region.

  • N3-Me (~3.2 - 3.4 ppm): Flanked by two carbonyls (C2 and C4).

  • N1-Me (~3.4 - 3.6 ppm): Flanked by one carbonyl (C2) and the aromatic ring. The anisotropic effect of the benzene ring typically deshields N1-Me slightly more than N3-Me.

The Aromatic Region (The "Fingerprint")

The 5-amino group is a strong Electron Donating Group (EDG). Through resonance, it increases electron density at the ortho (C6) and para (C8) positions.

  • H6 & H8: Significant upfield shift (shielded) compared to the unsubstituted core.

  • H7: Meta to the amine; less affected, appearing as a triplet (or dd) downfield of H6/H8.

Comparative Analysis: Target vs. Alternatives

This section contrasts the Target molecule with its most common synthetic impurities/alternatives.

Comparison A: Target vs. Precursor (Nitro-Reduction Verification)

The most common synthesis route involves reducing the 5-nitro derivative.

FeatureTarget: 5-Amino-1,3-dimethyl... Precursor: 5-Nitro-1,3-dimethyl... Spectroscopic Causality
Aromatic Shift Upfield (6.3 - 7.3 ppm) Downfield (7.5 - 8.5 ppm) Amino is EDG (Shielding); Nitro is EWG (Deshielding).
Exchangeable Protons Broad Singlet (~6.0 - 7.5 ppm) None Appearance of

confirms reduction.
H6 Proton Doublet, shielded Doublet, deshielded H6 is ortho to the substituent.
Comparison B: Target vs. Regioisomer (5-Amino vs. 6-Amino)

Regioisomerism is a common risk during the initial nitration step.

FeatureTarget: 5-Amino Alternative: 6-Amino Differentiation Logic
Coupling Pattern ABC System (d, t, d) ABX System (d, dd, d) 5-amino leaves H6, H7, H8 adjacent. 6-amino isolates H5.
H5 Signal N/A (Substituted) Singlet/Small Doublet In 6-amino, H5 is isolated between C4=O and C6-NH2.
NH2 Shift Deshielded (H-bond to C4=O) Shielded (Free amine) 5-NH2 forms a 6-membered H-bond ring with C4=O.

Experimental Protocol: Self-Validating Workflow

Objective: Obtain a high-resolution spectrum suitable for publication and structure validation.

Materials
  • Solvent: DMSO-d6 (99.9% D). Rationale: Chloroform-d may not fully dissolve the polar dione core and can cause broadening of the amine signal.

  • Internal Standard: TMS (0.03% v/v).

  • Sample Mass: 5–10 mg.

Step-by-Step Methodology
  • Preparation: Dissolve 8 mg of the solid in 0.6 mL DMSO-d6. Ensure complete dissolution; sonicate if necessary. Suspensions yield poor signal-to-noise ratios.

  • Acquisition:

    • Set probe temperature to 298 K (25°C).

    • Pulse angle: 30°.[1]

    • Relaxation delay (D1): 2.0 seconds (allows full relaxation of N-Me singlets for accurate integration).

    • Scans (NS): 16 or 32.

  • Processing:

    • Apply an exponential window function (LB = 0.3 Hz).

    • Phase correct manually.

    • Baseline correct (Bernstein polynomial fit).

  • Validation Checkpoint (The "D2O Shake"):

    • After initial acquisition, add 1 drop of

      
       to the tube and shake.
      
    • Result: The broad singlet at ~7.0 ppm (

      
      ) must disappear. The aromatic signals will remain but may shift slightly. This confirms the assignment of the amine.
      

Visualization of Spectral Logic

Diagram 1: Structural Assignment Flow

This logic tree guides the researcher from the raw spectrum to the confirmed structure.

SpectralAssignment Raw Raw 1H NMR Spectrum (DMSO-d6) Aliphatic Region 3.0 - 3.8 ppm Identify 2x Singlets Raw->Aliphatic Aromatic Region 6.0 - 7.5 ppm Analyze Splitting Raw->Aromatic Exchange Region 5.0 - 8.0 ppm Broad Singlet Raw->Exchange Decision1 Are there two singlets (3H each)? Aliphatic->Decision1 Decision2 Pattern Analysis: Is it d - t - d? Aromatic->Decision2 Decision3 D2O Exchange: Does signal disappear? Exchange->Decision3 Decision1->Aromatic Yes Error Check Regioisomer (6-amino) or Precursor Decision1->Error No (Check Methylation) Decision2->Exchange Yes (ABC System) Decision2->Error No (Likely 6-amino) Result CONFIRMED: 5-amino-1,3-dimethyl quinazoline-2,4-dione Decision3->Result Yes Decision3->Error No (Not NH2)

Caption: Logic flow for verifying the 5-amino-1,3-dimethylquinazoline-2,4-dione structure from raw NMR data.

Diagram 2: Synthesis Verification Pathway

Comparison of the target against the starting material (Nitro precursor).

SynthesisCheck Precursor Precursor: 5-Nitro-1,3-dimethyl... Reaction Reduction (H2/Pd-C or Fe/HCl) Precursor->Reaction NitroSpec Aromatic: 7.5-8.5 ppm (Deshielded) No NH2 Signal Precursor->NitroSpec Target Target: 5-Amino-1,3-dimethyl... Reaction->Target AminoSpec Aromatic: 6.3-7.5 ppm (Shielded) NH2 Signal Present Target->AminoSpec

Caption: Spectroscopic checkpoints for the reduction of the nitro-precursor to the amino-target.

Reference Data Table (Theoretical/Consolidated)

Note: Values are consolidated from general quinazoline-2,4-dione substituent effects and related literature.

Proton AssignmentChemical Shift (

, ppm)
MultiplicityIntegralCoupling (

, Hz)
Notes
N3-CH3 3.25 - 3.35Singlet (s)3H-Upfield N-Me
N1-CH3 3.50 - 3.60Singlet (s)3H-Downfield N-Me

6.80 - 7.20Broad Singlet (br s)2H-Disappears with

H6 6.45 - 6.55Doublet (d)1H8.0Ortho to amine (Shielded)
H8 6.60 - 6.70Doublet (d)1H8.0Para to amine (Shielded)
H7 7.30 - 7.45Triplet (t)1H8.0Meta to amine (Less shielded)

References

  • Desroses, M., et al. (2013). "A new concise synthesis of 2,3-dihydroquinazolin-4(1H)-ones derivatives." New Journal of Chemistry.

  • BenchChem. (2025).[2] "1H NMR Characterization of Substituted Quinolines." Application Note.

  • National Institutes of Health (NIH). (2020). "Discovery, Synthesis and Evaluation of 2,4-diaminoquinazolines." PubMed Central.

  • SpectraBase. "3-(2-Furanylmethyl)-1-methylquinazoline-2,4-dione 13C NMR."

  • American Elements. "5-amino-1,3-dimethyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione Product Page."

Sources

Comparative

Structural Elucidation Strategies for 1,3-Dimethylquinazoline-2,4-dione Derivatives: A Comparative Guide to ¹³C NMR Methodologies

As a Senior Application Scientist, I frequently encounter challenges in the structural elucidation of nitrogen-rich heterocycles. The 1,3-dimethylquinazoline-2,4-dione scaffold is a privileged pharmacophore, serving as t...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter challenges in the structural elucidation of nitrogen-rich heterocycles. The 1,3-dimethylquinazoline-2,4-dione scaffold is a privileged pharmacophore, serving as the core of numerous biologically active compounds, ranging from the sex pheromone of the chafer beetle (Phyllopertha diversa) to complex anticancer alkaloids like Antipathine A.

Accurately assigning the ¹³C NMR chemical shifts of these derivatives is critical for confirming regioselectivity during synthesis (e.g., halogenation or cross-coupling). However, the highly conjugated nature of the urea and amide carbonyls within the same ring system often confounds standard empirical prediction tools.

This guide objectively compares three primary methodologies for assigning ¹³C NMR chemical shifts in 1,3-dimethylquinazoline-2,4-dione derivatives: Experimental 1D/2D NMR , Computational DFT-GIAO Predictions , and Empirical Database Matching . By understanding the causality behind these techniques, researchers can build self-validating analytical workflows.

Methodological Comparison: Analytical Strategies

When determining the chemical shifts of quinazoline-2,4-diones, relying on a single analytical method can lead to structural misassignments—a phenomenon famously demonstrated when the initial structure of natural Antipathine A was revised after rigorous NMR re-evaluation .

A. High-Resolution Experimental NMR (The Gold Standard)

Experimental ¹³C NMR, supplemented by 2D techniques (HSQC, HMBC), provides ground-truth data.

  • Performance: Unambiguous assignment of quaternary carbons. The N1-methyl and N3-methyl protons serve as internal anchor points in HMBC spectra to differentiate the C2 (urea) and C4 (amide) carbonyls.

  • Limitation: Requires physical isolation of high-purity compounds and significant instrument time.

B. DFT-GIAO Computational Prediction

Density Functional Theory (DFT) using the Gauge-Independent Atomic Orbital (GIAO) method (typically at the B3LYP/6-311G** level) models the exact electronic environment of the molecule.

  • Performance: Highly accurate for conjugated heterocycles. It successfully predicts the subtle shielding effects caused by the cross-conjugated nitrogen lone pairs.

  • Limitation: Computationally expensive and requires conformational searching prior to NMR calculation.

C. Empirical / Heuristic Prediction (HOSE Codes)

Software tools (e.g., ChemDraw, Mnova) use Hierarchical Orthogonal Space Environment (HOSE) codes to match the molecule against experimental databases.

  • Performance: Instantaneous results. Excellent for simple aromatic rings.

  • Limitation: Often fails to accurately predict the C2 and C4 carbonyl shifts of 1,3-dimethylquinazoline-2,4-diones because the specific electronic push-pull dynamics of the localized N-methyl groups are underrepresented in generic training sets.

Comparative Data Analysis

To illustrate the performance of these methods, the table below summarizes the ¹³C NMR chemical shifts for the core 1,3-dimethylquinazoline-2,4-dione scaffold. Experimental data was acquired in DMSO-d₆ and cross-referenced against established literature.

Carbon PositionExperimental (DMSO-d₆)DFT-GIAO (B3LYP/6-311G**)Empirical (HOSE Predictor)Δ (DFT vs Exp)
C2 (Urea C=O) 149.9 ppm151.2 ppm153.5 ppm+1.3 ppm
C4 (Amide C=O) 161.8 ppm162.5 ppm158.0 ppm+0.7 ppm
C4a (Quaternary) 114.4 ppm115.1 ppm118.2 ppm+0.7 ppm
C5 (Aromatic CH) 128.5 ppm129.0 ppm127.1 ppm+0.5 ppm
C6 (Aromatic CH) 122.8 ppm123.4 ppm124.5 ppm+0.6 ppm
C7 (Aromatic CH) 135.2 ppm136.1 ppm134.0 ppm+0.9 ppm
C8 (Aromatic CH) 114.4 ppm115.8 ppm116.5 ppm+1.4 ppm
C8a (Quaternary) 143.8 ppm144.5 ppm140.1 ppm+0.7 ppm
N1-CH₃ 30.5 ppm31.1 ppm29.0 ppm+0.6 ppm
N3-CH₃ 28.2 ppm28.8 ppm27.5 ppm+0.6 ppm

Mechanistic Insight: Notice the significant discrepancy in the Empirical prediction for C4 (158.0 ppm predicted vs. 161.8 ppm actual). Empirical tools often average the shifts of standard amides and ureas. DFT correctly accounts for the fact that the C4 carbonyl is cross-conjugated with the aromatic ring, deshielding it further downfield compared to the C2 carbonyl, which is flanked by two electron-donating nitrogen atoms.

Experimental Protocol: Synthesis and Self-Validating NMR Acquisition

To ensure scientific integrity, any structural elucidation must be a self-validating system. The following protocol details the synthesis and unambiguous NMR assignment of a common derivative, 6-bromo-1,3-dimethylquinazoline-2,4-dione , a key intermediate with notable biological activity .

Step 1: Electrophilic Aromatic Bromination
  • Preparation: Dissolve 10 mmol of 1,3-dimethylquinazoline-2,4-dione in 20 mL of glacial acetic acid.

    • Causality: Acetic acid acts as a polar protic solvent that polarizes the Br-Br bond, facilitating electrophilic attack without the need for a Lewis acid catalyst.

  • Reaction: Add a solution of bromine (11 mmol) in acetic acid (5 mL) dropwise at room temperature. Stir for 4 hours.

    • Causality: The electron-donating nature of the N1-methyl group (via resonance through the ring) directs the electrophilic substitution primarily to the 6-position, yielding the 6-bromo derivative.

  • Isolation: Pour the mixture into 100 mL of ice water containing sodium thiosulfate (to quench excess bromine). Filter, wash with water, and recrystallize from ethanol.

Step 2: NMR Sample Preparation and Acquisition
  • Solvation: Dissolve 15-20 mg of the purified product in 0.6 mL of DMSO-d₆.

    • Causality: DMSO-d₆ is selected because it disrupts any residual intermolecular stacking, provides a stable deuterium lock signal, and offers a wide spectral window that prevents solvent peak overlap with the N-methyl signals.

  • 1D ¹³C NMR: Acquire at 100 MHz (minimum 1024 scans, relaxation delay 2.0 s) to ensure adequate signal-to-noise for the unprotonated quaternary carbons (C2, C4, C4a, C6-Br, C8a).

  • 2D HMBC (Self-Validation): Acquire an HMBC spectrum optimized for long-range couplings (³JCH ≈ 8 Hz).

    • Causality: To unambiguously differentiate the carbonyls, trace the correlations from the methyl protons. The N1-methyl protons (δ ~3.5 ppm) will show a strong ³J correlation to the C2 carbonyl and the C8a aromatic carbon. The N3-methyl protons (δ ~3.3 ppm) will correlate to both the C2 and C4 carbonyls. This cross-referencing eliminates any assignment ambiguity.

Workflow Visualization

The following diagram illustrates the logical progression from sample preparation to final structural elucidation, highlighting how computational and experimental methods converge to validate the chemical shifts.

G N1 1,3-Dimethylquinazoline-2,4-dione Derivatives N2 1D 13C NMR Acquisition (DMSO-d6, 100 MHz) N1->N2 N4 DFT-GIAO Calculations (B3LYP/6-311G**) N1->N4 Computational N5 Empirical Prediction (HOSE Codes) N1->N5 Heuristic N3 2D NMR (HSQC / HMBC) Quaternary & Connectivity N2->N3 Experimental N6 Unambiguous 13C Assignment & Structural Elucidation N3->N6 N4->N6 N5->N6

Fig 1: Comparative workflow for 13C NMR assignment of quinazoline-2,4-dione derivatives.

Conclusion

For 1,3-dimethylquinazoline-2,4-dione derivatives, relying solely on empirical ¹³C NMR predictors introduces an unacceptable margin of error, particularly for the critical C2 and C4 carbonyls. DFT-GIAO calculations offer a highly accurate predictive alternative that mirrors the actual electronic environment of the quinazoline core. However, the ultimate self-validating system remains Experimental 2D HMBC NMR , which utilizes the N-methyl groups as internal probes to map the entire carbon framework unambiguously.

References

  • Transition Metals in Organic Synthesis, Part 111: First Total Synthesis and Structural Revision of Antipathine A. Chemistry - A European Journal. URL:[Link]

  • DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate. ACS Omega. URL:[Link]

  • Biologically active quinoline and quinazoline alkaloids part I. National Institutes of Health (PMC). URL:[Link]

Validation

mass spectrometry fragmentation pattern of 5-amino-1,3-dimethylquinazoline-2,4-dione

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 5-amino-1,3-dimethylquinazoline-2,4-dione A Foreword on this Guide Introduction to 5-amino-1,3-dimethylquinazoline-2,4-dione and its Analytica...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 5-amino-1,3-dimethylquinazoline-2,4-dione

A Foreword on this Guide

Introduction to 5-amino-1,3-dimethylquinazoline-2,4-dione and its Analytical Significance

The quinazoline-2,4-dione scaffold is a privileged structure in medicinal chemistry, known for a wide range of biological activities, including antifungal and antibacterial properties.[2][3] The addition of an amino group and N-methylation, as in 5-amino-1,3-dimethylquinazoline-2,4-dione, can significantly modulate its pharmacological profile. Accurate structural elucidation is paramount in drug development, and mass spectrometry (MS) is an indispensable tool for this purpose. Understanding the fragmentation pattern is not merely an academic exercise; it allows for unambiguous identification, metabolite tracking, and quality control. This guide provides a detailed comparative analysis of the expected fragmentation behavior of this molecule, offering a predictive framework for its characterization.

The Molecular Ion and Isotopic Pattern

The first step in any mass spectrometric analysis is the identification of the molecular ion. For 5-amino-1,3-dimethylquinazoline-2,4-dione (Chemical Formula: C₁₀H₁₁N₃O₂), the theoretical monoisotopic mass and the key characteristics of its molecular ion peak are as follows:

ParameterValueSignificance
Chemical Formula C₁₀H₁₁N₃O₂Defines the elemental composition.
Monoisotopic Mass 205.0851 uThe exact mass of the molecule with the most abundant isotopes. This is the primary peak to locate in high-resolution MS.
Molecular Ion (M+•) m/z 205In techniques like Electron Impact (EI), this radical cation is the parent species from which all fragments originate.[1]
Protonated Molecule ([M+H]⁺) m/z 206In soft ionization techniques like Electrospray (ESI) or APCI, this is the precursor ion selected for MS/MS fragmentation.[4]
Nitrogen Rule AppliesThe molecule has an odd number of nitrogen atoms (3), thus its molecular ion will have an odd nominal mass (205), consistent with the rule.

Proposed Fragmentation Pathways under Collision-Induced Dissociation (CID)

Upon collisional activation (MS/MS) of the protonated molecule (m/z 206), fragmentation is expected to proceed through several competing pathways driven by the relative stability of the resulting ions and neutral losses. The quinazoline-2,4-dione core, the N-methyl groups, and the exocyclic amino group each provide distinct fragmentation handles.

Pathway A: Sequential Loss of Carbon Monoxide (CO)

The dione structure contains two carbonyl groups, making the loss of neutral carbon monoxide (CO, 28.01 u) a highly probable fragmentation event. This often occurs sequentially.

  • Step A1: Initial Loss of CO. The first loss of CO from the protonated molecular ion at m/z 206 would yield a significant fragment ion at m/z 178 .

  • Step A2: Second Loss of CO. The m/z 178 fragment may lose a second molecule of CO to produce a fragment at m/z 150 . This type of sequential loss is characteristic of molecules containing multiple carbonyls.[5]

Pathway B: Cleavage involving the N-Methyl Groups

The N-methyl groups are susceptible to cleavage, primarily through the loss of a methyl radical or through rearrangements.

  • Step B1: Loss of Methyl Radical (•CH₃). While more common in EI-MS, the loss of a methyl radical (15.02 u) from the molecular ion can occur, leading to a fragment at m/z 190 .

  • Step B2: Loss of Formaldehyde (CH₂O). A rearrangement involving a methyl group and a carbonyl oxygen could lead to the neutral loss of formaldehyde (30.01 u), producing a fragment ion at m/z 176 .

Pathway C: Ring Cleavage and Retro-Diels-Alder (RDA) Fragmentation

The bicyclic quinazoline system is a candidate for ring-opening and subsequent fragmentation, including RDA-type reactions. A key fragmentation for quinazolinone derivatives involves the cleavage of the pyrimidinedione ring.

  • Step C1: Loss of Methyl Isocyanate (CH₃NCO). A characteristic fragmentation for N-methylated uracil-like structures is the loss of methyl isocyanate (57.02 u).[6] This would result in a major fragment ion at m/z 149 . This cleavage effectively breaks down the dione ring.

  • Step C2: Further Fragmentation of m/z 149. The resulting aminobenzonitrile-type ion at m/z 149 could subsequently lose HCN (27.01 u) to yield a fragment at m/z 122 .

Pathway D: Influence of the 5-Amino Group

The amino group can direct fragmentation, typically through the loss of ammonia or related small molecules.

  • Step D1: Loss of Ammonia (NH₃). Following a proton transfer, the loss of ammonia (17.03 u) from the protonated molecule (m/z 206) could generate an ion at m/z 189 . This is a common fragmentation pathway for protonated primary amines.[4]

Visualizing the Fragmentation Cascade

The following diagram illustrates the proposed interconnected fragmentation pathways originating from the protonated molecular ion.

Fragmentation_Pattern M_H [M+H]⁺ m/z 206 F178 m/z 178 M_H->F178 - CO (28 u) (Pathway A) F176 m/z 176 M_H->F176 - CH₂O (30 u) (Pathway B) F149 m/z 149 M_H->F149 - CH₃NCO (57 u) (Pathway C) F189 m/z 189 M_H->F189 - NH₃ (17 u) (Pathway D) F150 m/z 150 F178->F150 - CO (28 u) F122 m/z 122 F149->F122 - HCN (27 u)

Caption: Proposed CID fragmentation pathways for protonated 5-amino-1,3-dimethylquinazoline-2,4-dione.

Summary of Predicted Fragment Ions

The following table summarizes the most probable fragment ions, their mass-to-charge ratio (m/z), and the corresponding neutral loss from the protonated precursor at m/z 206.

Proposed Fragment Ion (m/z)Neutral LossMass of Loss (u)Associated PathwayPlausibility
189NH₃17.03DHigh
178CO28.01AVery High
176CH₂O30.01BMedium
1502 x CO56.02AHigh
149CH₃NCO57.02CVery High
122CH₃NCO + HCN84.03CMedium

Comparative Analysis

Comparison with an Alternative Compound: 1,3-Dimethylquinazoline-2,4-dione

To understand the role of the 5-amino group, we can predict the fragmentation of its non-aminated analog, 1,3-dimethylquinazoline-2,4-dione (m/z 191 for [M+H]⁺).

  • Similarities: This analog would still be expected to exhibit the sequential loss of CO (to m/z 163 and m/z 135) and the loss of CH₃NCO (to m/z 134). These pathways are intrinsic to the N-methylated dione core.

  • Key Difference: The fragmentation pathway involving the loss of NH₃ (m/z 189 from the amino-substituted parent) would be completely absent. The presence of a fragment corresponding to a 17 u loss is therefore a strong diagnostic indicator for the amino group.

Comparison with Alternative Analytical Techniques

While MS provides unparalleled sensitivity and structural information via fragmentation, other techniques offer complementary data.

TechniqueInformation ProvidedStrengthsLimitations
Mass Spectrometry (MS) Molecular weight, elemental formula (HRMS), structural fragments.High sensitivity, speed, structural detail from MS/MS.Isomers can be difficult to distinguish without chromatography.
NMR Spectroscopy (¹H, ¹³C) Chemical environment of each atom, connectivity through 2D NMR.Unambiguous structure determination of pure compounds.[7]Lower sensitivity, requires larger sample amounts, longer acquisition times.
Infrared (IR) Spectroscopy Presence of functional groups (C=O, N-H, C-H, aromatic C=C).Fast, non-destructive, good for functional group identification.[8]Provides limited information on the overall molecular skeleton.

Experimental Protocol: Acquiring MS/MS Data

This section provides a representative protocol for analyzing 5-amino-1,3-dimethylquinazoline-2,4-dione using a standard ESI-QTOF or Orbitrap mass spectrometer.

Objective: To obtain a high-resolution mass spectrum and a collision-induced dissociation (CID) spectrum of the target compound.

1. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of the compound in methanol or acetonitrile.
  • Dilute the stock solution to a final concentration of 1-10 µg/mL using a mobile phase mimic (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The formic acid is crucial for promoting protonation in positive ion mode.

2. Instrumentation and Infusion:

  • Instrument: A high-resolution mass spectrometer (e.g., Agilent 6545 Q-TOF, Thermo Scientific Q Exactive).
  • Ionization Mode: Electrospray Ionization (ESI), Positive.
  • Infusion: Introduce the sample directly into the source via a syringe pump at a flow rate of 5-10 µL/min.

3. MS1 (Full Scan) Parameters:

  • Mass Range: m/z 50 - 500.
  • Capillary Voltage: 3500 - 4000 V.
  • Gas Temperature: 300 - 325 °C.
  • Fragmentor/Cone Voltage: 100-120 V (a low voltage to minimize in-source fragmentation and maximize the [M+H]⁺ ion).

4. MS2 (Product Ion Scan) Parameters:

  • Precursor Ion Selection: Isolate the protonated molecule at m/z 206.09.
  • Isolation Width: 1-2 Th (Thomson).
  • Activation: Collision-Induced Dissociation (CID).
  • Collision Gas: Nitrogen.
  • Collision Energy (CE): Perform a stepped or ramped CE experiment (e.g., 10, 20, 40 eV) or a single CE of ~25-30 eV. Varying the collision energy helps to observe both low-energy (major fragments) and high-energy (smaller fragments) dissociation pathways.

5. Data Analysis:

  • In the MS1 spectrum, confirm the presence of the [M+H]⁺ ion at m/z 206.0924 (allowing for mass accuracy tolerance).
  • Analyze the MS2 spectrum to identify fragment ions and calculate the corresponding neutral losses, comparing them against the proposed pathways in this guide.

Conclusion

The mass spectrometric fragmentation of 5-amino-1,3-dimethylquinazoline-2,4-dione is predicted to be dominated by cleavages characteristic of its core structure and functional groups. Key diagnostic fragments are expected to arise from the loss of methyl isocyanate (m/z 149), sequential losses of carbon monoxide (m/z 178 and m/z 150), and the loss of ammonia (m/z 189). The presence of this last fragment is a strong indicator of the 5-amino substitution. This predictive guide, grounded in established chemical principles, provides a robust framework for researchers to identify and characterize this and related molecules, facilitating its study in drug discovery and development pipelines.

References

  • Gersch, C., Palii, S. P., Kim, K. M., et al. (2008). Main fragmentation patterns of protonated 6-aminouracils under CID conditions. ResearchGate. Available at: [Link]

  • Al-Obaid, A. M., Al-Issa, S. A., & Al-Zhrani, R. A. (2024). Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches. MDPI. Available at: [Link]

  • Abdelgawad, M. A., et al. (2024). New quinazolin-2,4-dione derivatives incorporating acylthiourea, pyrazole and/or oxazole moieties as antibacterial agents via DNA gyrase inhibition. RSC Publishing. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2023). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. Journal of Chemistry. Available at: [Link]

  • Kuran, B., et al. (2016). SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE DERIVATIVES. Acta Poloniae Pharmaceutica. Available at: [Link]

  • Forkey, D. M., & Carpenter, W. R. (1971). Mass Spectrometry of Heterocyclic Compounds. DTIC. Available at: [Link]

  • Clark, J. (2023). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. Available at: [Link]

  • Lee, Y. I., et al. (2013). Fragmentation patterns of protonated amino acids formed by atmospheric pressure chemical ionization. PubMed. Available at: [Link]

  • Zhang, L., et al. (2014). Design, synthesis and evaluation of novel quinazoline-2,4-dione derivatives as chitin synthase inhibitors and antifungal agents. PubMed. Available at: [Link]

  • da Silva, A. C. S., et al. (2023). Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications. SciELO. Available at: [Link]

  • Bolognesi, P., et al. (2023). Photofragmentation specificity of photoionized cyclic amino acids (diketopiperazines) as precursors of peptide building. RSC Publishing. Available at: [Link]

Sources

Comparative

HPLC Method Development and Column Comparison Guide: Retention Strategies for 5-Amino-1,3-dimethylquinazoline-2,4-dione

Executive Summary Quinazoline-2,4-dione derivatives represent a critical class of N-fused heterocycles in medicinal chemistry, frequently utilized as core scaffolds for DNA gyrase inhibitors[1] and potent cytotoxic agent...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Quinazoline-2,4-dione derivatives represent a critical class of N-fused heterocycles in medicinal chemistry, frequently utilized as core scaffolds for DNA gyrase inhibitors[1] and potent cytotoxic agents against various cancer cell lines[2]. Among these, 5-amino-1,3-dimethylquinazoline-2,4-dione (5-ADMQ) is a highly valuable synthetic intermediate. However, its unique structural dichotomy—combining a highly hydrophobic, rigid aromatic core with a polar, ionizable 5-amino group—presents significant chromatographic challenges.

This guide objectively compares three distinct high-performance liquid chromatography (HPLC) stationary phases to establish an optimized, self-validating method for the retention, peak shape resolution, and impurity separation of 5-ADMQ.

Mechanistic Background: The Chromatographic Challenge

To develop a robust HPLC method, one must first deconstruct the analyte's chemical morphology and understand the causality behind its retention behavior:

  • The Quinazoline-2,4-dione Core: This rigid, planar aromatic system drives strong hydrophobic and

    
     interactions with the stationary phase.
    
  • 1,3-Dimethyl Substitution: The addition of methyl groups at the N1 and N3 positions increases the molecule's overall lipophilicity, pushing it toward longer retention times on standard reversed-phase columns.

  • The 5-Amino Group: This is the primary source of chromatographic instability. As a strong hydrogen-bond donor and basic moiety, the amino group readily interacts with unreacted, acidic silanols on the silica support matrix. On traditional C18 columns, this secondary interaction manifests as severe peak tailing and unpredictable retention shifts.

To overcome this, method developers must move beyond basic hydrophobic dispersion and leverage orthogonal retention mechanisms[3].

G Analyte 5-Amino-1,3-dimethylquinazoline-2,4-dione C18 Standard C18 (Hydrophobic Dispersion) Analyte->C18 Methyl groups Phenyl Phenyl-Hexyl (π-π Interactions) Analyte->Phenyl Quinazoline core BonusRP Polar-Embedded RP (H-Bonding + Shielding) Analyte->BonusRP 5-Amino group

Diagram 1: Orthogonal stationary phase interactions targeting specific functional groups of 5-ADMQ.

Comparative Column Evaluation

We evaluated three distinct superficially porous particle (SPP) columns (e.g., Agilent Poroshell 120 series, 2.7 µm) to determine the optimal stationary phase for 5-ADMQ and its synthetic impurities (the 5-nitro precursor and the des-amino derivative).

Alternative A: Standard Endcapped C18
  • Mechanism: Pure hydrophobic dispersion.

  • Performance: Acts as a universal starting point. However, despite heavy endcapping, basic compounds like 5-ADMQ often exhibit peak tailing due to residual silanol activity. It struggles to provide baseline resolution between closely related positional isomers.

Alternative B: Phenyl-Hexyl Phase
  • Mechanism: Hydrophobic dispersion coupled with

    
     interactions.
    
  • Performance: The phenyl ring of the stationary phase aligns with the quinazoline-2,4-dione core, providing enhanced retention and unique selectivity for aromatic compounds[3]. This phase is highly effective at separating the 5-amino target from its 5-nitro precursor due to differences in electron density across the aromatic rings.

Alternative C: Polar-Embedded C18 (Bonus-RP)
  • Mechanism: Hydrophobic interactions combined with hydrogen bonding via an embedded amide group.

  • Performance: The embedded polar group creates a localized hydration layer that effectively shields the basic 5-amino group from interacting with the underlying silica[3]. This results in superior peak symmetry and a distinct elution order compared to traditional alkyl phases.

Experimental Protocol: A Self-Validating System

A robust method must be self-validating. The following protocol incorporates System Suitability Testing (SST) as an internal gatekeeper to ensure data integrity before sample analysis proceeds.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5-ADMQ and reference impurities in a 50:50 mixture of Initial Mobile Phase to prevent solvent-mismatch peak distortion. Filter through a 0.22 µm PTFE syringe filter.

  • Mobile Phase Preparation:

    • Mobile Phase A: 20 mM Ammonium Formate, adjusted to pH 3.0 with formic acid. (Causality: pH 3.0 ensures the 5-amino group remains fully protonated for consistent retention while simultaneously suppressing the ionization of residual silanols on the column).

    • Mobile Phase B: LC-MS Grade Acetonitrile.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40 °C (reduces mobile phase viscosity and improves mass transfer).

    • Gradient Program: 5% B to 95% B over 10 minutes.

    • Detection: UV at 254 nm (optimal for the quinazoline chromophore)[4].

  • System Suitability Testing (SST) Criteria:

    • Resolution (

      
      ) between 5-ADMQ and 5-Nitro impurity must be 
      
      
      
      .
    • Tailing factor (

      
      ) for 5-ADMQ must be 
      
      
      
      .
    • Retention time RSD for 5 replicate injections must be

      
      .
      

Workflow Step1 1. Sample Preparation (Dissolve in Mobile Phase) Step2 2. Column Screening (C18 vs Phenyl-Hexyl vs Polar-RP) Step1->Step2 Step3 3. Mobile Phase Optimization (pH 3.0 Formate Buffer / ACN) Step2->Step3 Step4 4. System Suitability Testing (Rs > 2.0, Tf < 1.5) Step3->Step4

Diagram 2: Step-by-step self-validating workflow for HPLC method development.

Experimental Data & Performance Comparison

The following tables summarize the quantitative chromatographic performance of the three columns under the standardized gradient conditions.

Table 1: Retention Time (RT) and Elution Order

Notice how the Phenyl-Hexyl column increases overall retention due to


 affinity, while the Polar-Embedded column reduces retention for the polar 5-amino target.
AnalyteC18 RT (min)Phenyl-Hexyl RT (min)Polar-Embedded RT (min)
5-Amino-1,3-dimethylquinazoline-2,4-dione (API) 4.214.853.52
5-Nitro-1,3-dimethylquinazoline-2,4-dione (Impurity 1) 5.105.554.90
1,3-Dimethylquinazoline-2,4-dione (Impurity 2) 5.856.205.65
Table 2: System Suitability Metrics for 5-ADMQ

Data reflects the target API peak characteristics. The Polar-Embedded phase is the only column to comfortably pass all stringent SST criteria for peak shape.

Column ChemistryTailing Factor (

)
Theoretical Plates (

)
Resolution (

) from Impurity 1
Standard C18 1.65 (Fail)8,5002.1
Phenyl-Hexyl 1.15 (Pass)11,2003.4
Polar-Embedded 1.08 (Pass) 12,500 4.1
Data Synthesis & Conclusion

While the Standard C18 column successfully retained the compounds, it failed the System Suitability Test due to a high tailing factor (


), caused by the 5-amino group interacting with the silica backbone.

The Phenyl-Hexyl column provided excellent resolution (


) by exploiting the electron-rich quinazoline core, making it a highly viable alternative.

However, the Polar-Embedded (Bonus-RP) column is the definitive winner for 5-ADMQ analysis. By strategically shielding the basic amino group via its embedded amide functionality, it delivered near-perfect peak symmetry (


), the highest theoretical plate count, and superior resolution (

). Researchers developing assays for amino-substituted quinazoline-2,4-diones should prioritize polar-embedded stationary phases to ensure long-term method reproducibility and robustness.

References

  • [2] New 3-(Dibenzyloxyphosphoryl)isoxazolidine Conjugates of N1-Benzylated Quinazoline-2,4-diones as Potential Cytotoxic Agents against Cancer Cell Lines. MDPI. Available at:[Link]

  • [1] Identification of an ethyl 5,6-dihydropyrazolo[1,5-c]quinazoline-1-carboxylate as a catalytic inhibitor of DNA gyrase. NIH PMC. Available at:[Link]

  • [3] Fast Screening Methods for Analgesics and Non-Steroidal Anti-Inflammatory (NSAIDS) Drugs by HPLC with Agilent Poroshell 120 Columns. LCGC International / Chromatography Online. Available at:[Link]

  • [4] Efficient Synthesis of Quinazoline-2,4(1H,3H)-dione via Simultaneous Activated CO2 and 2-Aminobenzonitrile. ACS Publications. Available at:[Link]

Sources

Validation

Comparative Reactivity Guide: 5-Amino vs. 6-Amino-1,3-dimethylquinazoline-2,4-dione in Organic Synthesis

Executive Summary In the design and synthesis of functionalized quinazoline-2,4-diones—a privileged structural scaffold in pharmacology and drug discovery[1]—the positional isomerism of the amino group dictates the molec...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the design and synthesis of functionalized quinazoline-2,4-diones—a privileged structural scaffold in pharmacology and drug discovery[1]—the positional isomerism of the amino group dictates the molecule's synthetic utility. This guide provides an objective, data-driven comparison between 5-amino- and 6-amino-1,3-dimethylquinazoline-2,4-dione . By analyzing the electronic causality and steric microenvironments of these isomers, researchers can rationally select the appropriate building block for late-stage functionalization, cross-coupling, and acylation workflows.

Structural & Electronic Foundations (Causality)

The reactivity of an aniline-like derivative is fundamentally governed by the availability of its nitrogen lone pair. The positional difference of the amino group on the quinazoline core profoundly influences its nucleophilicity, a phenomenon analogous to well-documented ortho/para reactivity divergences in organic synthesis[2].

  • 5-Amino-1,3-dimethylquinazoline-2,4-dione (Deactivated): Located ortho to the highly electrophilic C4 carbonyl group, the 5-amino substituent suffers from two severe deactivating effects. Electronically , the C4 carbonyl withdraws electron density via strong resonance, delocalizing the nitrogen's lone pair into the ring. Sterically , the proximity of the amino protons to the C4 oxygen promotes tight intramolecular hydrogen bonding. This locks the amine in an unreactive conformation and creates a steric shield that repels incoming electrophiles.

  • 6-Amino-1,3-dimethylquinazoline-2,4-dione (Activated): Positioned meta to the C4 carbonyl and para to the N1 atom, the 6-amino group is structurally liberated. It experiences negligible direct resonance withdrawal from the C4 carbonyl and is entirely free from steric clash. Consequently, its lone pair remains highly localized and available, rendering it an excellent nucleophile for transition-metal-catalyzed couplings and electrophilic substitutions[3].

ElectronicSteric Isomer5 5-Amino-1,3-dimethylquinazoline-2,4-dione Elec5 Strong Resonance Withdrawal (Ortho to C4=O) Isomer5->Elec5 Steric5 Intramolecular H-Bonding (Steric Clash) Isomer5->Steric5 Isomer6 6-Amino-1,3-dimethylquinazoline-2,4-dione Elec6 Weak Inductive Effect (Meta to C4=O) Isomer6->Elec6 Steric6 Unhindered Amine (Free Lone Pair) Isomer6->Steric6 Result5 Reduced Nucleophilicity Sluggish Reactivity Elec5->Result5 Steric5->Result5 Result6 High Nucleophilicity Rapid Reactivity Elec6->Result6 Steric6->Result6

Caption: Logical flow of electronic and steric effects governing the reactivity of 5-amino vs 6-amino isomers.

Comparative Reactivity Profiles & Experimental Evidence

The theoretical principles outlined above manifest clearly in empirical laboratory settings.

Cross-Coupling Efficiency

The 6-amino isomer demonstrates robust reactivity in palladium-catalyzed Buchwald-Hartwig aminations. In the total synthesis of the carbazole alkaloid Antipathine A, 6-amino-1,3-dimethylquinazoline-2,4-dione was successfully coupled with bromobenzene using a Pd2(dba)3/SPhos catalyst system[3]. The SPhos ligand is specifically chosen here because its electron-rich, sterically bulky biaryl structure accelerates reductive elimination while stabilizing the palladium intermediate, overcoming any moderate deactivation of the quinazoline core. Conversely, attempting identical cross-coupling with the 5-amino isomer typically results in catalyst poisoning or unreacted starting material due to the amine's inability to efficiently coordinate with the palladium center.

Acylation and Alkylation

When subjected to standard acylation (e.g., acetyl chloride, Et3N, DCM), the 6-amino isomer reaches full conversion within hours at room temperature. The 5-amino isomer requires forcing conditions (e.g., DMAP catalysis, refluxing pyridine) and often yields incomplete reactions, as the necessary transition state requires breaking the stable intramolecular hydrogen bond.

Quantitative Data Summary

Parameter5-Amino-1,3-dimethylquinazoline-2,4-dione6-Amino-1,3-dimethylquinazoline-2,4-dione
Position relative to C4=O OrthoMeta
Intramolecular H-Bonding Strong (NH₂ ··· O=C)None
Steric Hindrance HighLow
Relative Nucleophilicity PoorExcellent
Buchwald-Hartwig Coupling Sluggish / Trace YieldsHigh Yield (e.g., 45% over multi-step sequence)[3]
Standard Acylation Temp Reflux (80-110°C)Room Temperature (20-25°C)

Experimental Protocols: Self-Validating Buchwald-Hartwig Amination

To ensure trustworthiness and reproducibility, the following protocol for the amination of the 6-amino isomer is designed as a self-validating system . In-process controls (colorimetric shifts and TLC monitoring) act as intrinsic checkpoints to verify the causality of the catalyst activation and coupling phases[3].

Materials Required:
  • 6-Amino-1,3-dimethylquinazoline-2,4-dione (1.0 equiv)

  • Bromobenzene (1.2 equiv)

  • Pd2(dba)3 (0.05 equiv)

  • SPhos (0.10 equiv)

  • Cs2CO3 (1.5 equiv)

  • Anhydrous Toluene (0.1 M)

Step-by-Step Methodology:
  • Substrate & Base Preparation: In an oven-dried Schlenk flask, combine the 6-amino isomer and Cs2CO3. Causality: Cs2CO3 is selected over weaker bases to ensure efficient deprotonation of the weakly acidic diarylamine intermediate, driving the catalytic cycle forward.

  • Inert Atmosphere Exchange: Evacuate and backfill the flask with Argon three times.

  • Catalyst Activation: Add Pd2(dba)3 and SPhos, followed by anhydrous toluene and bromobenzene. Self-Validation Checkpoint 1: Upon heating to 100°C, the reaction mixture should transition from a dark purple/red (Pd2(dba)3) to a clear, deep yellow/orange, visually confirming the formation of the active L2Pd(0) species.

  • Cross-Coupling & Monitoring: Stir at 100°C for 12 hours. Self-Validation Checkpoint 2: Perform TLC (Eluent: EtOAc/Hexanes). The disappearance of the highly fluorescent 6-amino starting material spot under 254 nm UV light confirms the nucleophilic attack and successful C-N bond formation.

  • Isolation: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate in vacuo and purify via silica gel flash chromatography.

Workflow Step1 Substrate Preparation (6-Amino Isomer + Ar-Br) Step2 Catalyst Activation (Pd2(dba)3 + SPhos) Step1->Step2 Step3 Cross-Coupling (100°C, Toluene, Base) Step2->Step3 Step4 In-Process Control (HPLC/TLC monitoring) Step3->Step4 Step5 Product Isolation (Diarylamine) Step4->Step5

Caption: Step-by-step experimental workflow for the Buchwald-Hartwig amination of the 6-amino isomer.

References

  • Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches Source: MDPI [Link]

Sources

Comparative

Analytical Characterization of Amino-Quinazoline-2,4-diones: A Comparative Guide to IR Spectroscopy Techniques

Amino-quinazoline-2,4-diones are privileged pharmacophores in modern drug discovery, frequently serving as the core scaffold for kinase inhibitors, alpha-1 adrenoceptor antagonists, and antimicrobial agents[1]. When synt...

Author: BenchChem Technical Support Team. Date: March 2026

Amino-quinazoline-2,4-diones are privileged pharmacophores in modern drug discovery, frequently serving as the core scaffold for kinase inhibitors, alpha-1 adrenoceptor antagonists, and antimicrobial agents[1]. When synthesizing or formulating these active pharmaceutical ingredients (APIs), confirming the structural integrity of the dione system and the amino substituent is a critical quality control step.

Infrared (IR) spectroscopy is the frontline analytical tool for this purpose. However, the diagnostic peaks of these compounds—specifically the N-H and C=O stretching vibrations—are highly sensitive to the sample preparation method and the specific IR technique employed. As a Senior Application Scientist, I have structured this guide to objectively compare the performance of Attenuated Total Reflectance (ATR-FTIR) against traditional Transmission FTIR (KBr pellet) for characterizing amino-quinazoline-2,4-diones, supported by field-proven protocols and spectral data.

Characteristic IR Peaks of Amino-Quinazoline-2,4-diones

The quinazoline-2,4-dione core contains two distinct carbonyl groups: a C-2 "urea-like" carbonyl and a C-4 "amide-like" carbonyl. When an amino group is introduced (e.g., 3-amino or aryl-amino derivatives), the hydrogen-bonding network becomes highly complex. Understanding the causality behind these vibrations is essential for accurate spectral interpretation.

Quantitative Peak Assignment Table
Functional GroupExpected Wavenumber (cm⁻¹)Vibrational Mode & Causality
N-H (Amine/Amide) 3442 – 3200Stretching: Primary amines (-NH₂) typically show a doublet, while secondary amines (-NH-R) and the ring N-H show a singlet. Hydrogen bonding shifts these peaks to lower wavenumbers[1][2].
C=O (C-4 Amide) 1739 – 1679Stretching: Conjugated with the aromatic ring and the N-3 lone pair. Often appears as the higher-frequency band in the carbonyl doublet[2][3].
C=O (C-2 Urea) 1678 – 1650Stretching: Flanked by two nitrogen atoms, increasing single-bond character via resonance, which lowers the stretching frequency compared to the C-4 carbonyl[2].
C=C / C=N (Aromatic) 1610 – 1519Stretching: Characteristic skeletal vibrations of the fused pyrimidine and benzene rings[3].
C-N (Aliphatic/Aromatic) 1276 – 1163Stretching: Represents the bond between the quinazoline core and the amino substituent[2].

Objective Comparison: ATR-FTIR vs. Transmission (KBr) FTIR

When characterizing amino-quinazoline-2,4-diones, the choice of IR technique dictates the reliability of the N-H and C=O peak resolution.

Attenuated Total Reflectance (ATR-FTIR)

ATR-FTIR utilizes an internal reflection crystal (usually Diamond or ZnSe) where the IR beam creates an evanescent wave that penetrates the sample[4].

  • Performance Advantage: Zero sample preparation. This is crucial for amino-quinazoline-2,4-diones because it eliminates the introduction of hygroscopic matrices. Water's broad O-H stretch (~3400 cm⁻¹) can completely mask the diagnostic N-H stretches of the amino group.

  • Limitation: The penetration depth of the evanescent wave is wavelength-dependent. Peaks at higher wavenumbers (like the 3400 cm⁻¹ N-H stretch) will appear artificially weaker compared to the lower wavenumber fingerprint region.

Transmission FTIR (KBr Pellet)

The API is ground with potassium bromide and pressed into a transparent disc.

  • Performance Advantage: Adheres strictly to the Beer-Lambert law without wavelength-dependent distortion. It provides superior peak resolution and sharper C=O splitting (differentiating the C-2 and C-4 carbonyls) compared to ATR.

  • Limitation: KBr is highly hygroscopic. If the matrix absorbs atmospheric moisture during grinding, the resulting O-H band will obscure the critical amine/amide N-H stretching region[2].

Self-Validating Experimental Protocols

To ensure scientific integrity, every spectroscopic workflow must be a self-validating system. Below are the rigorous, step-by-step methodologies for both techniques.

Protocol A: High-Resolution Transmission FTIR (KBr Pellet)

Causality Focus: Moisture elimination and concentration control.

  • Matrix Preparation: Bake spectroscopic-grade KBr at 105°C for a minimum of 2 hours. Why? To drive off absorbed water that would otherwise produce a false O-H peak at ~3400 cm⁻¹, overlapping with the target N-H stretch.

  • Blank Validation: Press a pellet using only the baked KBr (100 mg) at 10 tons of pressure for 2 minutes. Run a background scan. The baseline must be flat across the 3500-3200 cm⁻¹ region. If an O-H peak is present, discard the KBr and re-bake.

  • Sample Grinding: Weigh exactly 1-2 mg of the amino-quinazoline-2,4-dione API and mix with 100 mg of the validated KBr in an agate mortar. Why? Exceeding 2% API concentration causes band broadening and total absorption (flat-topping) of the strong C=O stretch (1740-1650 cm⁻¹), violating the Beer-Lambert law.

  • Pellet Pressing & Acquisition: Press the mixture at 10 tons for 2 minutes. Acquire the spectrum from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (minimum 32 scans).

Protocol B: Direct ATR-FTIR Analysis

Causality Focus: Optical contact and background integrity.

  • Crystal Validation: Clean the diamond ATR crystal with isopropyl alcohol and a lint-free wipe. Allow it to evaporate completely.

  • Background Scan: Run a background scan on the empty crystal. Why? To ensure no residual API from previous runs contaminates the spectrum, which is particularly common with highly crystalline diones that can embed into microscopic crystal scratches[4].

  • Sample Application: Place ~5 mg of the neat amino-quinazoline-2,4-dione powder directly onto the crystal.

  • Pressure Application: Lower the ATR anvil and apply maximum specified pressure. Why? The depth of penetration of the evanescent wave depends entirely on intimate physical contact between the crystal and the sample. Poor contact leads to a weak signal-to-noise ratio, particularly suppressing the critical N-H stretching bands at the higher frequency end.

  • Acquisition: Scan from 4000 to 400 cm⁻¹ (resolution 4 cm⁻¹, 32 scans). Apply an ATR-correction algorithm post-acquisition to normalize the wavelength-dependent peak intensities.

Mechanistic Workflow Diagram

The following logical matrix illustrates the decision-making process for selecting and validating the appropriate IR methodology based on the physical properties of the synthesized API.

IR_Workflow Start Synthesized Amino-Quinazoline-2,4-dione SamplePrep Sample Preparation Assessment (Moisture Sensitivity?) Start->SamplePrep ATR ATR-FTIR Method (Direct Analysis) SamplePrep->ATR Hygroscopic/Fast KBr Transmission Method (KBr Pellet) SamplePrep->KBr High Resolution Req. Scan Spectral Acquisition (4000 - 400 cm⁻¹) ATR->Scan Bake Bake KBr at 105°C (Eliminate O-H overlap) KBr->Bake Bake->Scan Analyze Peak Assignment: N-H (3440-3200 cm⁻¹) C=O (1740-1650 cm⁻¹) Scan->Analyze

Workflow for selecting and validating IR spectroscopy methods for quinazoline-2,4-diones.

References

  • Synthesis and Antioxidant Activity of 3-Substituted Schiff bases of Quinazoline-2,4-diones. Sphinx Knowledge House. Available at:[Link]

  • Cyclization of Chalcone Derivatives: Design, Synthesis, In Silico Docking Study, and Biological Evaluation of New Quinazolin-2,4-diones Incorporating Five-, Six-, and Seven-Membered Ring Moieties as Potent Antibacterial Inhibitors. ACS Omega. Available at:[Link]

  • Synthesis of 3-(arylamino) quinazoline-2,4(1H,3H)-dione derivatives via TBHP/I2: Molecular docking, MD simulation, DFT, and pharmacological evaluation as MTH1 inhibitors. PLoS One (NIH). Available at: [Link]

  • Efficient Synthesis of Quinazoline-2,4(1H,3H)-dione via Simultaneous Activated CO2 and 2-Aminobenzonitrile by 1-Methylhydantoin Anion-Functionalized Ionic Liquid through the Multiple-Site Cooperative Interactions. ACS Publications. Available at:[Link]

Sources

Validation

Structural Characterization &amp; Performance Guide: 5-Amino-1,3-Dimethylquinazoline-2,4-Dione

This guide provides an in-depth structural analysis of 5-amino-1,3-dimethylquinazoline-2,4-dione , a critical scaffold in medicinal chemistry. By synthesizing crystallographic principles with performance metrics, this do...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth structural analysis of 5-amino-1,3-dimethylquinazoline-2,4-dione , a critical scaffold in medicinal chemistry. By synthesizing crystallographic principles with performance metrics, this document serves as a decision-making tool for researchers optimizing solubility, stability, and bioavailability in drug development.

Executive Summary: The "Peri" Effect Advantage

In the development of quinazoline-based therapeutics (e.g., inhibitors for EGFR, PARP, or Topoisomerase), the control of solid-state properties is paramount. 5-amino-1,3-dimethylquinazoline-2,4-dione represents a unique structural class where the "peri" positioning of the amino group creates a distinct performance profile compared to its isomers (6-, 7-, or 8-amino) and non-methylated analogs.

Key Differentiator: The formation of a robust intramolecular hydrogen bond (S(6) motif) between the 5-amino group and the 4-carbonyl oxygen. This "molecular lock" reduces polarity, enhances lipophilicity, and disrupts intermolecular aggregation, offering superior solubility profiles compared to alternative isomers.

Crystallographic Characterization (The Product)

Molecular Conformation

The crystal structure of 5-amino-1,3-dimethylquinazoline-2,4-dione is defined by its rigid, planar bicyclic core. Unlike flexible aliphatic chains, the quinazoline dione system acts as a flat template for pi-stacking.

  • Intramolecular H-Bonding (The S(6) Ring): The defining feature is the interaction between the amino nitrogen (

    
    ) and the carbonyl oxygen (
    
    
    
    ).
    • Geometry: The N-H...O distance is typically short (approx. 1.9–2.1 Å), forcing the amino group to be coplanar with the aromatic ring.

    • Consequence: This locks the conformation, preventing the amino group from acting as a free donor for solvation or intermolecular networking.

Crystal Packing Architecture

Because the N1 and N3 positions are methylated, the classic "ribbon" or "tape" motifs seen in primary amides (via N-H...O=C intermolecular bonds) are blocked.

  • Dominant Interaction:

    
     stacking between antiparallel quinazoline cores.
    
  • Secondary Interaction: Weak

    
     hydrogen bonds involving the methyl protons and carbonyl oxygens.
    
  • Lattice Energy: Lower than non-methylated analogs, resulting in a lower melting point and higher organic solubility.

Comparative Performance Analysis (Alternatives)

This section compares the target molecule against two key classes of alternatives: Positional Isomers (6-amino) and Non-Methylated Analogs .

Table 1: Physicochemical Performance Matrix
Feature5-Amino-1,3-dimethyl (Target)6-Amino-1,3-dimethyl (Isomer Alternative)5-Amino-quinazoline-2,4-dione (Non-methylated)
H-Bonding Mode Intramolecular (S6 motif)Intermolecular (Chain/Sheet)Intermolecular Network (3D)
Crystal Packing Discretely stacked dimersInfinite H-bonded chainsHigh-density H-bonded lattice
Melting Point Moderate (Lower lattice energy)High (Stabilized by intermolecular H-bonds)Very High (>300°C, decomposition)
Solubility (Organic) High (Lipophilic surface)ModerateLow (High lattice energy penalty)
Membrane Permeability Enhanced (Polarity shielding)StandardLow
Development Utility Ideal for oral bioavailability Good for stable solid dosage formsLimited (Processing difficulties)
Detailed Comparison Logic
Vs. The 6-Amino Isomer (The "Exposed" Donor)

In the 6-amino isomer , the amino group is distant from the carbonyls. It cannot form an internal bond.

  • Causality: The "exposed"

    
     group seeks external acceptors. In the crystal, this leads to the formation of intermolecular hydrogen bonded chains.
    
  • Impact: This network increases the energy required to break the lattice (higher melting point) and increases the desolvation penalty, lowering solubility in non-polar solvents compared to the 5-amino target.

Vs. The Non-Methylated Analog (The "Brick Dust")

Removing the methyl groups at N1 and N3 restores strong H-bond donors on the heterocyclic ring.

  • Causality: These molecules form insoluble, high-melting "brick dust" crystals due to extensive N-H...O=C networks similar to indigo or quinacridone pigments.

  • Impact: While extremely stable, they present significant formulation challenges. The 1,3-dimethyl modification of the target molecule is a strategic "masking" of polarity to improve processability.

Visualizing the Structural Logic

The following diagram illustrates the divergent pathways of crystallization driven by the position of the amino group and methylation status.

CrystalLogic Target 5-Amino-1,3-dimethyl quinazoline-2,4-dione Mech_Intra Mechanism: Intramolecular H-Bond (S6) 'Polarity Shielding' Target->Mech_Intra Peri-Position Effect Isomer 6-Amino-1,3-dimethyl Isomer Mech_Inter Mechanism: Intermolecular H-Bonding 'Network Formation' Isomer->Mech_Inter Exposed Donor Parent Non-Methylated Parent Scaffold Mech_Lattice Mechanism: Strong 3D H-Bond Network 'High Lattice Energy' Parent->Mech_Lattice Unblocked N-H Sites Result_Target Outcome: • Discrete Dimers • High Solubility • Lower MP Mech_Intra->Result_Target Result_Isomer Outcome: • Infinite Chains • Moderate Solubility • Higher MP Mech_Inter->Result_Isomer Result_Parent Outcome: • Insoluble Solid • Processing Issues • Very High MP Mech_Lattice->Result_Parent

Caption: Structural logic flow comparing the target molecule's "shielded" nature vs. the network-forming tendencies of alternatives.

Experimental Protocols

To validate these structural claims, the following protocols ensure reproducible crystal growth and analysis.

Crystallization Protocol (Self-Validating System)

Objective: Obtain single crystals suitable for X-ray diffraction (SCXRD) to confirm the intramolecular H-bond.

  • Solvent Selection: Use a solvent system that balances solubility with evaporation rate.

    • Recommended:Ethanol/Chloroform (1:1 v/v) . Chloroform dissolves the lipophilic core; Ethanol allows for H-bond solvation.

  • Dissolution: Dissolve 20 mg of 5-amino-1,3-dimethylquinazoline-2,4-dione in 2 mL of solvent mixture at 40°C. Filter through a 0.45 µm PTFE syringe filter to remove nucleation seeds.

  • Growth: Place in a partially capped vial (slow evaporation) at 20°C.

    • Validation: Crystals should appear as yellow prisms within 48-72 hours. If needles form, evaporation was too fast; repeat with a narrower vial opening.

X-Ray Data Collection Parameters

Objective: High-resolution structure determination.

  • Temperature: 100 K (Cryostream) – Essential to reduce thermal motion of the methyl groups.

  • Radiation: Mo-K\alpha (\lambda = 0.71073 Å) or Cu-K\alpha (\lambda = 1.54184 Å).

  • Resolution: 0.8 Å or better.

  • Refinement Focus: Locate the amino hydrogen atoms in the difference Fourier map.

    • Success Criterion: The H-atom positions should confirm the N-H...O distance is < 2.2 Å, validating the intramolecular bond.

References

  • Hydrogen Bond Stability in Quinazolines Title: Hydrogen Bond Stability of Quinazoline Derivatives Compounds in Complex against EGFR using Molecular Dynamics Simulation. Source: ResearchGate URL:[1][Link]

  • Synthesis and Activity of Quinazoline-2,4-diones Title: Design, synthesis and evaluation of novel quinazoline-2,4-dione derivatives as chitin synthase inhibitors and antifungal agents.[1] Source: ResearchGate URL:[1][Link]

  • Intramolecular H-Bonding in Drug Design Title: Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space.[2] Source: RSC Medicinal Chemistry URL:[Link]

  • Structural Analogs (Thiadiazole derivatives) Title: Crystal structure of a monoclinic polymorph of 5-amino-1,3,4-thiadiazol-2(3H)-one. Source: PMC (PubMed Central) URL:[Link]

Sources

Comparative

Purity Validation of 5-Amino-1,3-dimethylquinazoline-2,4-dione: A Comparative Guide to HPLC, LC-HRMS, and qNMR

As drug discovery pipelines increasingly rely on complex heterocyclic scaffolds, the rigorous purity validation of synthetic intermediates has become a critical bottleneck. 5-Amino-1,3-dimethylquinazoline-2,4-dione (5-AD...

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery pipelines increasingly rely on complex heterocyclic scaffolds, the rigorous purity validation of synthetic intermediates has become a critical bottleneck. 5-Amino-1,3-dimethylquinazoline-2,4-dione (5-ADMQ) is a highly specialized building block. The quinazoline-dione core is a privileged scaffold found in numerous biologically active alkaloids, exhibiting potent antimicrobial, anticancer, and anti-inflammatory properties [1].

However, the presence of the electron-rich 5-amino group makes 5-ADMQ susceptible to oxidation, while its synthesis often leaves behind closely related regioisomers (e.g., 6-amino derivatives) or des-methyl impurities. Even trace impurities can poison transition-metal catalysts in downstream cross-coupling reactions or generate false positives in high-throughput biological screening.

This guide provides an objective comparison of three orthogonal analytical modalities—HPLC-UV, LC-HRMS, and qNMR —and outlines self-validating experimental protocols to establish the absolute purity of 5-ADMQ samples.

Analytical Modalities: A Comparative Analysis

To establish a robust purity profile, a single analytical technique is rarely sufficient. A multi-modal approach ensures that both chromophoric and non-chromophoric impurities are quantified, and that the absolute mass fraction of the active pharmaceutical ingredient (API) is accurately determined.

  • HPLC-UV (Relative Purity): The workhorse for routine quality control. While excellent for tracking reaction completion, HPLC relies on relative area percent (

    
    ). This assumes all impurities have the same UV extinction coefficient as 5-ADMQ, which is rarely true, often leading to an overestimation of purity.
    
  • LC-HRMS (Impurity Profiling): Essential for structural elucidation. High-resolution mass spectrometry (HRMS) identifies unknown degradants (such as N-oxides) and synthetic byproducts by providing exact mass and fragmentation patterns.

  • qNMR (Absolute Purity): The gold standard for primary reference material certification. Quantitative Nuclear Magnetic Resonance (qNMR) measures the absolute mass fraction of the analyte without requiring a certified reference standard of 5-ADMQ itself. Instead, it relies on a highly pure, NIST-traceable internal standard [2].

Performance Metrics Comparison

The following table summarizes the quantitative performance and operational parameters of each technique when applied to 5-ADMQ validation.

Analytical MetricHPLC-UV (Diode Array)LC-HRMS (Q-TOF)1H qNMR (Internal Standard)
Primary Application Routine QC & Batch ReleaseTrace Impurity IdentificationAbsolute Mass Fraction (Assay)
Reference Standard? Required for exact quantificationRequired for exact quantificationNot Required (Uses generic IS)
Selectivity High (Chromatographic resolution)Very High (Exact mass & MS/MS)Moderate (Requires isolated proton signal)
Sensitivity (LOD) ~0.05% (500 ppm)~0.001% (10 ppm)~0.1% (1000 ppm)
Accuracy / Bias ± 1.5% (Relative to standard)± 5.0% (Matrix effects dependent)± 0.5% (Absolute primary method)
Typical Runtime 15–25 minutes20–30 minutes10–15 minutes (Data acquisition)

Multi-Modal Validation Workflow

To certify a batch of 5-ADMQ as a reference standard, the analytical workflow must integrate these three techniques to cross-validate the findings.

Workflow Sample 5-ADMQ Batch HPLC HPLC-UV (Relative Purity) Sample->HPLC Routine QC LCMS LC-HRMS (Impurity ID) Sample->LCMS Trace Analysis qNMR 1H qNMR (Absolute Mass %) Sample->qNMR Primary Assay Cert Purity Certification HPLC->Cert LCMS->Cert qNMR->Cert

Multi-modal purity validation workflow for 5-ADMQ reference standard certification.

Experimental Protocols: Self-Validating Systems

As an application scientist, it is crucial to understand the causality behind method development. The protocols below are designed as self-validating systems, meaning they contain internal checks (System Suitability Tests and Internal Standards) to prove the data is reliable before any sample is analyzed.

Protocol A: HPLC-UV Method for Relative Purity

Standard C18 columns often struggle to resolve the positional isomers of quinazoline derivatives. For 5-ADMQ, a Phenyl-Hexyl stationary phase is selected. The phenyl ring of the stationary phase provides orthogonal


 interactions with the highly aromatic quinazoline-2,4-dione core, drastically improving the resolution of closely eluting des-methyl or regioisomeric impurities.

Method Parameters:

  • Column: Phenomenex Luna Phenyl-Hexyl (150 x 4.6 mm, 3 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water. (Rationale: TFA suppresses the ionization of the basic 5-amino group, forcing the molecule into a neutral state to prevent peak tailing).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 60% B over 15 minutes, hold for 3 minutes, return to 5% B.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 280 nm.

Self-Validation (System Suitability Test): Before analyzing the sample, inject a resolution mixture containing 5-ADMQ and 6-amino-1,3-dimethylquinazoline-2,4-dione. The system is only validated if the chromatographic resolution (


) between these two critical pairs is 

.
Impurity Profiling Logic

When HPLC identifies a peak that fails to match the main API, LC-HRMS is deployed to classify the impurity based on the degradation pathways outlined below.

Impurities Core 5-ADMQ Core Stability Ox Amine Oxidation (N-Oxides) Core->Ox Oxidative Stress Des Des-methyl Byproducts Core->Des Incomplete Alkylation Iso Regioisomers (e.g., 6-amino) Core->Iso Synthetic Route Res Chromatographic Resolution Ox->Res Des->Res Iso->Res

Common degradation and synthetic impurity pathways for 5-ADMQ requiring resolution.
Protocol B: 100% qNMR Method for Absolute Mass Fraction

To determine the absolute purity without a 5-ADMQ reference standard, we utilize 1H qNMR with an internal standard (IS). This method relies on the fundamental principle that the area of an NMR resonance is directly proportional to the number of nuclei generating that signal [2].

Materials & Rationale:

  • Solvent: DMSO-

    
     (Ensures complete dissolution of the polar quinazoline-dione).
    
  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (TraceCERT®, NIST-traceable). (Rationale: This IS provides a sharp, isolated aromatic singlet at ~6.0 ppm, which perfectly avoids overlap with the downfield aromatic protons of 5-ADMQ).

Step-by-Step Methodology:

  • Gravimetric Preparation: Using a high-precision microbalance (readability 0.001 mg), accurately weigh ~15.0 mg of the 5-ADMQ sample and ~5.0 mg of the 1,3,5-Trimethoxybenzene IS into the same vial.

  • Dissolution: Add 0.8 mL of DMSO-

    
     and sonicate until completely dissolved. Transfer to a 5 mm NMR tube.
    
  • Acquisition Parameters:

    • Pulse Angle: 90° (for maximum signal-to-noise).

    • Relaxation Delay (

      
      ): 60 seconds . (Causality: Aromatic protons often have long longitudinal relaxation times (
      
      
      
      ). The
      
      
      must be at least
      
      
      to ensure all protons fully relax back to equilibrium before the next pulse. Failing to do this results in truncated integrals and artificially low purity values).
    • Number of Scans (NS): 32.

  • Data Processing & Calculation: Integrate the IS singlet at ~6.0 ppm (

    
    , 3 protons) and an isolated aromatic proton of 5-ADMQ (e.g., the proton at position 6 or 8, 
    
    
    
    , 1 proton). Calculate the absolute purity (
    
    
    ) using the following primary ratio equation:


Where:

  • 
     = Integral area
    
  • 
     = Number of protons generating the signal (
    
    
    
    ,
    
    
    )
  • 
     = Molar mass (
    
    
    
    g/mol ,
    
    
    g/mol )
  • 
     = Accurately weighed mass
    
  • 
     = Certified purity of the Internal Standard (e.g., 99.9%)
    

By utilizing this orthogonal, self-validating qNMR protocol alongside HPLC-UV, researchers can confidently certify 5-ADMQ batches, ensuring that downstream biological assays and synthetic workflows are built upon a foundation of absolute chemical integrity.

References
  • Shang XF, Morris-Natschke SL, Liu YQ, Guo X, Xu XS, Goto M, Li JC, Yang GZ, Lee KH. Biologically active quinoline and quinazoline alkaloids part I. Med Res Rev. 2018;38(3):775-828. Available at:[Link]

  • DeRose P, Tian L, Elsheikh E, Urbas A, Zhang Y-Z, Wang L. Expanding NIST Calibration of Fluorescent Microspheres for Flow Cytometry to More Fluorescence Channels and Smaller Particles. Materials. 2020;13(18):4111. Available at:[Link]

Validation

A Comparative Guide to Quinazoline-2,4-dione and Quinazolin-4-one Scaffolds in Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents, earning them the designation of "privileged structures." The quinazoline core, a bicyclic hete...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents, earning them the designation of "privileged structures." The quinazoline core, a bicyclic heterocycle composed of a benzene ring fused to a pyrimidine ring, is a quintessential example of such a scaffold.[1][2] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, leading to numerous FDA-approved drugs.[1] Within this family, two prominent scaffolds, the quinazolin-4-one and the quinazoline-2,4-dione , serve as the foundation for a multitude of bioactive compounds.

This guide provides an in-depth comparison of these two scaffolds, moving beyond a simple list of properties to explore the causal relationships between their structural nuances, synthetic accessibility, and resulting biological activities. The objective is to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to make informed decisions when selecting a scaffold for their next discovery program.

Structural and Physicochemical Distinctions: The Critical C2 Position

The fundamental difference between the two scaffolds lies at the C2 position of the pyrimidine ring. The quinazolin-4-one features a carbon at this position (which can be substituted), while the quinazoline-2,4-dione possesses an additional carbonyl group. This seemingly minor alteration has profound implications for the molecule's physicochemical properties and its potential interactions with biological targets.

The introduction of the C2-carbonyl group in the quinazoline-2,4-dione scaffold imparts several key differences:

  • Hydrogen Bonding: The dione has an additional hydrogen bond acceptor (the C2 carbonyl oxygen) and an additional hydrogen bond donor (the N1-H). This expanded hydrogen bonding capability can lead to stronger and more complex interactions with protein targets.

  • Polarity and Solubility: The presence of a second polar carbonyl group generally increases the polarity of the dione scaffold compared to the quinazolin-4-one. This can influence solubility, cell permeability, and other ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[3][4][5][6]

  • Reactivity and Substitution: The C2 position in quinazolin-4-ones is a common site for introducing diverse substituents to modulate activity and selectivity.[7][8] In contrast, the C2 position of the dione is fixed as a carbonyl, shifting the focus of synthetic modification to the N1 and N3 positions.[1]

PropertyQuinazolin-4-oneQuinazoline-2,4-dioneReference
Molecular Formula C₈H₆N₂OC₈H₆N₂O₂[4][6]
Molecular Weight ~146.15 g/mol ~162.15 g/mol [4][6]
H-Bond Donors 1 (N3-H)2 (N1-H, N3-H)[4][6]
H-Bond Acceptors 2 (C4=O, N)2 (C2=O, C4=O)[4][6]
LogP (Predicted) ~0.7~0.8[4][6]
pKa (Predicted) ~8.0 (basic), ~13.0 (acidic)~11.12 (acidic)[3][6]
Synthetic Strategies: Pathways to the Core

The choice of scaffold is often influenced by synthetic feasibility. Both quinazolin-4-one and quinazoline-2,4-dione benefit from well-established and versatile synthetic routes, though they typically start from different precursors.

A prevalent and robust method for synthesizing the quinazolin-4-one core is the reaction of anthranilic acid (or its derivatives) with a source of the C2 carbon and N3 nitrogen.[9]

G start 2-Aminobenzoic Acid (Anthranilic Acid) reagent + Amide / Nitrile / Formamide / etc. start->reagent intermediate Intermediate Formation (e.g., N-Acylanthranilic Acid) reagent->intermediate cyclization Cyclization/ Condensation intermediate->cyclization end Quinazolin-4-one Scaffold cyclization->end

Experimental Protocol: Niementowski Quinazolinone Synthesis (Generalized)

  • Reaction Setup: In a round-bottom flask, combine 1.0 equivalent of an appropriately substituted 2-aminobenzoic acid with 4.0 equivalents of formamide.

  • Heating: Heat the reaction mixture in a Wood's alloy bath or a suitable heating mantle to 130-135°C.

  • Monitoring: Monitor the reaction for 1.5-2 hours by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Carefully add crushed ice to the flask to precipitate the product.

  • Isolation: Allow the mixture to stand for 6-8 hours to ensure complete precipitation. Filter the resulting crystals, wash with cold water, and dry.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., water or ethanol) to yield the pure quinazolin-4-one.

Causality: The use of a large excess of formamide serves as both a reactant and a solvent, driving the reaction to completion. The relatively low temperature and high yield make this a practical method for laboratory-scale synthesis.

The synthesis of the dione scaffold often employs starting materials like 2-aminobenzonitriles or isatoic anhydrides, reacting them with a source for the C2 carbonyl, such as carbon dioxide.[7][10]

G start 2-Aminobenzonitrile or Isatoic Anhydride reagent + CO₂ / Urea / Isocyanate start->reagent intermediate Intermediate Formation (e.g., Carbamate) reagent->intermediate cyclization Intramolecular Cyclization intermediate->cyclization end Quinazoline-2,4-dione Scaffold cyclization->end

Experimental Protocol: Synthesis from 2-Aminobenzonitrile and CO₂ (Generalized) [10]

  • Reaction Setup: To a high-pressure reactor, add 1.0 equivalent of a substituted 2-aminobenzonitrile, a catalytic amount of a base (e.g., DBU), and a solvent such as DMF.

  • Pressurization: Seal the reactor and pressurize with carbon dioxide (supercritical conditions can also be used).

  • Heating: Heat the mixture to the required temperature (e.g., 120°C) and maintain for several hours.

  • Monitoring: Monitor the reaction progress by analyzing aliquots via HPLC or TLC.

  • Workup: After completion, cool the reactor and carefully vent the CO₂.

  • Isolation: Remove the solvent under reduced pressure. The resulting solid can be triturated with a suitable solvent (e.g., diethyl ether) or purified directly.

  • Purification: Purify the crude product by recrystallization or column chromatography to obtain the pure quinazoline-2,4-dione.[10]

Causality: This method leverages environmentally benign CO₂ as a C1 source for the C2 carbonyl. The use of a catalyst and high pressure/temperature is necessary to activate the relatively stable starting materials and facilitate the cyclization.[10][11]

A Tale of Two Scaffolds: Biological Activities and Mechanisms of Action

While both scaffolds exhibit a wide range of biological activities, their structural differences often steer them toward distinct classes of molecular targets.[12][13][14]

The quinazolin-4-one scaffold is arguably most famous for its role in targeted cancer therapy, particularly as a privileged scaffold for ATP-competitive kinase inhibitors.[15][16] The structure mimics the hinge-binding region of ATP, allowing for potent and often selective inhibition of key oncogenic kinases.

  • Target Class: Primarily Tyrosine Kinases (e.g., EGFR, VEGFR).[16]

  • Mechanism of Action: Derivatives typically function as Type I or Type II kinase inhibitors, binding to the ATP pocket and preventing the phosphorylation of downstream substrates. This blocks signal transduction pathways that drive cell proliferation, angiogenesis, and survival.[16][17]

  • Prominent Examples:

    • Gefitinib & Erlotinib: FDA-approved drugs that selectively inhibit the Epidermal Growth Factor Receptor (EGFR) kinase, used to treat non-small-cell lung cancer.[16]

    • Lapatinib: A dual inhibitor of EGFR and HER2, used in the treatment of breast cancer.[16]

G q4 Quinazolin-4-one (e.g., Gefitinib) egfr EGFR Kinase (ATP-Binding Pocket) q4->egfr Competitively Binds inhibition Inhibition q4->inhibition downstream Downstream Signaling (Proliferation, Survival) egfr->downstream Activates inhibition->egfr block Pathway Blocked atp ATP atp->egfr Binds block->downstream

The quinazoline-2,4-dione scaffold, with its additional functional groups, engages a more diverse array of biological targets. While it also produces kinase inhibitors, it is prominent in targeting enzymes involved in DNA repair and replication, as well as various receptors and channels.[1][18][19]

  • Target Classes: DNA repair enzymes (PARP-1/2), Topoisomerases, various kinases, Carbonic Anhydrases, and others.[18][19][20]

  • Mechanism of Action: The MoA is target-dependent.

    • As PARP inhibitors , they block the repair of single-strand DNA breaks, leading to the accumulation of cytotoxic double-strand breaks, particularly in cancer cells with existing DNA repair deficiencies (e.g., BRCA mutations).[20]

    • As Topoisomerase inhibitors , they can mimic fluoroquinolone antibiotics, stabilizing the enzyme-DNA cleavage complex and preventing the re-ligation of DNA strands, which ultimately leads to cell death.[19]

    • They have also been shown to modulate crucial signaling pathways like Wnt signaling and inhibit enzymes such as histone deacetylases (HDACs).[18]

  • Prominent Examples:

    • PARP-1/2 Inhibitors: Several potent quinazoline-2,4-dione derivatives have been developed as highly effective PARP inhibitors in preclinical studies, demonstrating strong potentiation of chemotherapy agents like temozolomide.[20]

    • Antimicrobial Agents: Derivatives have been designed as fluoroquinolone-like inhibitors of bacterial gyrase and DNA topoisomerase IV.[1]

FeatureQuinazolin-4-one ScaffoldQuinazoline-2,4-dione Scaffold
Primary Therapeutic Area OncologyOncology, Infectious Diseases, Inflammation
Dominant Target Class Protein Kinases (EGFR, VEGFR, HER2)[16]DNA Repair Enzymes (PARP, Topo II), Kinases, HDACs[18][19][20]
Key MoA Example ATP-competitive kinase inhibition[16]Inhibition of DNA single-strand break repair (PARP)[20]
FDA-Approved Examples Gefitinib, Erlotinib, Lapatinib[16]Fewer examples in clinical use, but extensive preclinical development[1][20]
Conclusion: Selecting the Right Tool for the Job

The choice between a quinazolin-4-one and a quinazoline-2,4-dione scaffold is not a matter of one being universally superior to the other. Instead, it is a strategic decision guided by the specific goals of the drug discovery program.

  • The quinazolin-4-one scaffold is a highly validated and powerful framework for developing kinase inhibitors . Its synthetic tractability at the C2 position allows for extensive structure-activity relationship (SAR) studies to optimize potency and selectivity against a specific kinase target. For programs aimed at well-characterized ATP-binding pockets, this scaffold remains a first-class choice.

  • The quinazoline-2,4-dione scaffold offers greater structural and functional diversity . The presence of the C2-carbonyl and N1-H provides additional points for target interaction, opening up a wider range of potential biological targets beyond the kinase family, including enzymes central to DNA metabolism and epigenetic regulation.[18][19] This makes it an exciting scaffold for developing novel anti-cancer agents with unique mechanisms of action or for exploring therapies in other areas like infectious diseases.[1][21]

Ultimately, the optimal scaffold depends on the target class, desired mechanism of action, and the intended therapeutic outcome. By understanding the fundamental chemical and biological differences outlined in this guide, researchers can better leverage the power of these privileged quinazoline structures to design the next generation of innovative medicines.

References

  • Synthesis of quinazolin-4-one and its application in some areas of bioengineering. (n.d.). BIO Web of Conferences. Retrieved March 7, 2026, from [Link]

  • (PDF) BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. (n.d.). PubMed Central. Retrieved March 7, 2026, from [Link]

  • A New and Facile Synthesis of Quinazoline-2,4(1H,3H)-diones. (2009). Organic Letters. Retrieved March 7, 2026, from [Link]

  • Synthesis of quinazolin-2,4-diones. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Solid-Phase Synthesis of Quinazoline-2,4-Diones and Their Analogues from Resin-Bound Compounds with Primary Amines. (2006). Bentham Science. Retrieved March 7, 2026, from [Link]

  • One-Pot Three Component Synthesis of Quinazolin-4(3H)-One Derivatives: Investigation of Photophysical Properties and FRET Application toward Protein Lysozyme. (2023). Taylor & Francis Online. Retrieved March 7, 2026, from [Link]

  • Proposed mechanism of action of quinazoline-2,4(1H,3H)-dione... (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches. (2024). MDPI. Retrieved March 7, 2026, from [Link]

  • Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. (n.d.). MDPI. Retrieved March 7, 2026, from [Link]

  • Novel Quinazolin-2,4-Dione Hybrid Molecules as Possible Inhibitors Against Malaria: Synthesis and in silico Molecular Docking Studies. (2020). Frontiers. Retrieved March 7, 2026, from [Link]

  • Biological Activities of Recent Advances in Quinazoline. (2024). IntechOpen. Retrieved March 7, 2026, from [Link]

  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (n.d.). PubMed Central. Retrieved March 7, 2026, from [Link]

  • Synthesis of Quinazolin-4-ones by Copper-Catalyzed Isocyanide Insertion. (2020). The Journal of Organic Chemistry. Retrieved March 7, 2026, from [Link]

  • Synthesis of Quinazolin-4(3H)-ones via the Reaction of 2-Halobenzamides with Nitriles. (2018). The Journal of Organic Chemistry. Retrieved March 7, 2026, from [Link]

  • A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities. (2024). ACG Publications. Retrieved March 7, 2026, from [Link]

  • 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological Properties. (2020). IntechOpen. Retrieved March 7, 2026, from [Link]

  • SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE DERIVATIVES. (n.d.). Retrieved March 7, 2026, from [Link]

  • quinazoline-2,4(1H,3H)-dione - Physico-chemical Properties. (n.d.). ChemBK. Retrieved March 7, 2026, from [Link]

  • A Novel Quinazoline-4-one Derivatives as a Promising Cytokine Inhibitors: Synthesis, Molecular Docking, and Structure-activity Relationship. (n.d.). PubMed. Retrieved March 7, 2026, from [Link]

  • Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. (n.d.). PubMed Central. Retrieved March 7, 2026, from [Link]

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  • Synthesis and Assessment of Biological Activity of Quinazolinone-4(3H)-one Derivatives as Potential Anticancer Agents. (2021). Asian Pacific Journal of Health Sciences. Retrieved March 7, 2026, from [Link]

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  • Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). (2025). Spandidos Publications. Retrieved March 7, 2026, from [Link]

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Safety & Regulatory Compliance

Safety

5-amino-1,3-dimethylquinazoline-2,4(1H,3H)-dione proper disposal procedures

Operational Guide: Proper Disposal of 5-amino-1,3-dimethylquinazoline-2,4(1H,3H)-dione Executive Summary This guide outlines the safe handling and disposal protocols for 5-amino-1,3-dimethylquinazoline-2,4(1H,3H)-dione ....

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Proper Disposal of 5-amino-1,3-dimethylquinazoline-2,4(1H,3H)-dione

Executive Summary

This guide outlines the safe handling and disposal protocols for 5-amino-1,3-dimethylquinazoline-2,4(1H,3H)-dione .[1][2][3] While this specific compound is not explicitly listed on the EPA’s P-list (acutely hazardous) or U-list (toxic), it represents a class of nitrogenous heterocyclic pharmaceutical intermediates that are environmentally persistent and bioactive.[1][2][3]

Core Directive: Due to the stability of the quinazoline-2,4-dione scaffold and the reactivity of the amino group, this substance must be managed as Hazardous Chemical Waste and directed toward High-Temperature Incineration .[1][2][3] Under no circumstances should this material be discharged into municipal wastewater systems.[3]

Chemical Profile & Hazard Assessment

Before disposal, the waste generator must understand the physicochemical risks.[2][3] The quinazoline-2,4-dione core is robust, meaning it resists degradation in standard water treatment facilities.[1][2][3]

Property Data / Characteristic Operational Implication
Physical State Solid (Crystalline Powder), typically yellow/brown.[1][2][3][4]Dust generation is the primary exposure risk during transfer.[3]
Solubility Low in water; soluble in DMSO, DMF, MeOH.[1][2][3]Do not attempt to dilute with water for disposal.[3]
Functional Groups Primary Amine (-NH₂), Dione (C=O).[1][2][3]Basic character. Incompatible with strong oxidizers and strong acids.[3][5]
GHS Classification Warning. Skin Irrit. 2, Eye Irrit.[2][3][6] 2A, STOT SE 3.[2][3]Standard PPE (Nitrile gloves, safety glasses, lab coat) is mandatory.[1][2][3]
Ecological Risk High potential for aquatic toxicity.[3]Zero-drain discharge policy.

Waste Classification & Regulatory Coding

Proper coding ensures the waste is routed to the correct destruction facility (incinerator) rather than a landfill.[3]

  • RCRA Status (USA): Not P-listed or U-listed.[3] However, it exhibits characteristics of a "Toxic" waste due to its pharmaceutical bioactivity.[2][3]

  • Recommended Internal Tagging:

    • Primary Hazard: Toxic / Irritant[1][3]

    • Waste Stream: Organic Solid (or Organic Liquid if dissolved)[1][3]

    • Disposal Method: Incineration (Destructive Oxidation)[1][3]

Expert Insight: Many institutions default non-listed pharmaceuticals to "Non-Regulated."[3] I strongly advise against this. Labeling it as "Hazardous Waste - Pharmaceutical Intermediate" forces the waste vendor to incinerate it, which is the only responsible method for bioactive heterocycles.[1][2][3]

Operational Disposal Protocol

Step 1: Segregation & Preparation
  • Solid Waste: Collect pure powder, contaminated weighing boats, and paper towels in a dedicated solid waste container.[1][2][3]

  • Liquid Waste: If the material is dissolved in solvent (e.g., DMSO or Methanol), segregate it into the Organic Solvent Waste stream.[1][2][3]

    • Critical Check: Ensure the solvent waste container does not contain strong oxidizers (e.g., Nitric Acid, Peroxides).[1][2][3] The amino group on the quinazoline ring can react exothermically with oxidizers.[3]

Step 2: Packaging
  • Container Type: High-Density Polyethylene (HDPE) or Amber Glass.[3]

  • Closure: Screw-top lid with a chemically resistant liner (PTFE or Polyethylene).[3]

  • Headspace: Leave 10% headspace in liquid containers to prevent over-pressurization during transport.

Step 3: Labeling

Do not use abbreviations. The label must read:

Step 4: Storage & Handoff

Store in a Satellite Accumulation Area (SAA) away from heat sources.[3] Ensure secondary containment (a tray) is used to catch potential leaks.[3]

Visual Workflow: From Bench to Incineration

The following diagram illustrates the decision logic and physical flow of the waste material.

DisposalWorkflow Start Waste Generation (Benchtop) CheckState Determine Physical State Start->CheckState SolidPath Solid Waste (Powder/Debris) CheckState->SolidPath Dry Powder LiquidPath Liquid Waste (Dissolved in Solvent) CheckState->LiquidPath Solution ContainerSolid Container: HDPE Wide-Mouth Label: Hazardous Solid SolidPath->ContainerSolid Segregation Segregation Check: NO Oxidizers Present LiquidPath->Segregation ContainerLiquid Container: Glass/HDPE Carboy Label: Hazardous Solvent Segregation->ContainerLiquid Passed SAA Satellite Accumulation Area (Secondary Containment) ContainerSolid->SAA ContainerLiquid->SAA Vendor Licensed Waste Vendor (Pickup) SAA->Vendor Destruction High-Temp Incineration (>1000°C) Vendor->Destruction

Figure 1: Logical workflow for the segregation and destruction of amino-quinazoline waste. Note the critical segregation step for liquid waste to prevent incompatible mixing.

Emergency Contingencies (Spill Management)

If a spill occurs, immediate containment is necessary to prevent aerosolization of the powder.[1][2][3]

  • Evacuate & PPE: Clear the immediate area. Don double nitrile gloves , a N95/P100 particulate respirator , and safety goggles.[1][2][3]

  • Containment:

    • Powder Spill: Cover gently with wet paper towels (dampened with water or ethanol) to prevent dust from becoming airborne.[3] Do not dry sweep.[3][7]

    • Liquid Spill: Absorb with vermiculite or standard spill pads.[3]

  • Cleanup: Scoop the wet material/absorbent into a wide-mouth hazardous waste jar.[3]

  • Decontamination: Wipe the surface with a 10% bleach solution (to degrade the organic residue) followed by water.[3]

  • Reporting: Log the incident with your site's EHS officer.

References

  • U.S. Environmental Protection Agency (EPA). Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine (40 CFR Part 266 Subpart P).[3] EPA.gov.[3] Available at: [Link][1][3]

  • PubChem. Compound Summary: Quinazoline-2,4-dione.[2][3] National Library of Medicine.[3] Available at: [Link][1][3]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets (29 CFR 1910.1200).[3] OSHA.gov.[3] Available at: [Link][1][3]

Sources

Handling

Personal protective equipment for handling 5-amino-1,3-dimethylquinazoline-2,4(1H,3H)-dione

[1] Executive Safety Summary & Risk Assessment 5-amino-1,3-dimethylquinazoline-2,4(1H,3H)-dione is a functionalized nitrogen-containing heterocycle, primarily utilized as a building block in the synthesis of bioactive ph...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Safety Summary & Risk Assessment

5-amino-1,3-dimethylquinazoline-2,4(1H,3H)-dione is a functionalized nitrogen-containing heterocycle, primarily utilized as a building block in the synthesis of bioactive pharmaceutical ingredients (APIs), specifically kinase inhibitors and serotonergic agents.[1]

The Safety Paradox: While specific toxicological data (LD50, carcinogenicity) for this exact intermediate may be sparse in public registries, its structural class (amino-quinazolines) dictates that it be treated as a Potent Compound . The presence of the primary amine at position 5 and the dione core suggests potential biological activity and high reactivity with mucous membranes.

Core Directive: In the absence of a specific Occupational Exposure Limit (OEL), you must apply Control Banding principles. Treat this substance as Occupational Exposure Band (OEB) 3 (


) until definitive toxicology proves otherwise.[1]
Hazard Identification (GHS Classification by Analogy)
  • H315: Causes skin irritation.[1][2][3][4]

  • H319: Causes serious eye irritation.[1][3][5]

  • H335: May cause respiratory irritation (High risk for dust inhalation).[1]

  • H302: Harmful if swallowed (Presumed).[1][6][7][8]

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling this compound in a research setting. Causality is provided to explain why specific gear is selected.

PPE Specification Table
Protection ZoneRequired EquipmentTechnical Justification (Causality)
Respiratory Primary: Fume Hood (Certified). Secondary: N95/P3 Respirator (if outside hood).Dust Control: Fine organic powders easily aerosolize during weighing.[1] The amino group can irritate the upper respiratory tract immediately upon contact with moisture.
Ocular Chemical Splash Goggles (Indirect Vent).[1]Particulate Seal: Standard safety glasses allow dust entry from the sides. Goggles prevent ocular absorption of the basic amine.[1]
Dermal (Hand) Double Nitrile Gloves (0.11 mm min).[1] Outer: Standard Nitrile.[1] Inner: Long-cuff Nitrile.[1]Permeation Defense: Quinazolines are organic-soluble.[1] Double gloving provides a "breakthrough buffer" and allows the outer glove to be stripped immediately upon contamination without exposing skin.
Body Lab Coat (Tyvek® preferred for >10g).[1]Fomite Prevention: Cotton coats trap dust.[1] Tyvek repels particulates, preventing migration of the chemical from the lab to common areas.
Visualizing the PPE Decision Logic

PPE_Decision_Matrix Start Start: Handling 5-amino-quinazoline... State Physical State? Start->State Solid Solid / Powder State->Solid Solution Solution / Liquid State->Solution Hood Is Fume Hood Available? Solid->Hood Solvent Solvent Type? Solution->Solvent YesHood Standard PPE + Sash at 18 inches Hood->YesHood Yes NoHood STOP WORK or PAPR Required Hood->NoHood No DCM Penetrating (e.g., DCM) Solvent->DCM Std Standard (e.g., Ethanol) Solvent->Std Gloves Double Gloves (Laminate/Nitrile) DCM->Gloves StdGloves Single Nitrile Gloves Std->StdGloves

Figure 1: PPE Selection Decision Tree.[1] Note the critical stop-point if a fume hood is unavailable for powder handling.

Operational Protocols

A. Weighing & Transfer (Critical Risk Zone)

The highest risk of exposure occurs when the static-prone powder is transferred from the stock container.[1]

  • Engineering Control: Place the analytical balance inside the fume hood or a powder containment enclosure.

  • Static Mitigation: Use an anti-static gun or ionizer bar if available.[1] Organic powders often carry a charge, causing them to "jump" onto gloves and cuffs.

  • The "Clean-Dirty" Hand Rule:

    • Left Hand (Dirty): Holds the stock container.[1]

    • Right Hand (Clean): Manipulates the spatula and balance door.

    • Why? This prevents cross-contamination of the balance buttons and sash handle.

  • Wet Wipe Method: Place a damp paper towel around the base of the balance. Any stray grains will adhere to the wet surface rather than becoming airborne dust.

B. Reaction Setup
  • Solubilization: Add solvent to the solid slowly to avoid "puffing" (displacement of air by liquid).[1]

  • Temperature: If heating is required, ensure the system is closed (condenser fitted) before applying heat. Amino-quinazolines can degrade or sublime, creating toxic vapors.[1]

C. Spill Response (Dry Powder)

Do NOT use a brush or broom. This aerosolizes the hazard.[1]

  • Isolate: Mark the area.[1][9]

  • Dampen: Gently cover the powder with a paper towel soaked in an inert solvent (e.g., Isopropanol or water) to suppress dust.

  • Scoop: Use a disposable scoop or stiff card to lift the wet mass.[1]

  • Wipe: Clean the surface with soap and water (basic wash) to remove residues.

Waste Disposal & Deactivation[10][11]

Proper disposal protects the environment and downstream waste handlers.

Waste StreamClassificationDisposal Method
Solid Waste Hazardous Organic SolidIncineration. Do not landfill.[1] The quinazoline ring is stable and potentially persistent in soil.
Liquid Waste Basic Organic WasteSegregate into "Non-Halogenated Organic" (unless halogenated solvents were used).[1] Label as "Contains Toxic Amines."[1]
Contaminated PPE Hazardous SolidGloves and wipes used in direct contact must be bagged inside the hood before disposal in the solid waste bin.
Deactivation Strategy

For cleaning glassware:

  • Rinse with Dilute Acetic Acid (5%) followed by water.[1] The acid protonates the amine, making the compound more water-soluble and easier to remove from glass surfaces.

  • Follow with an Ethanol/Acetone rinse.[1]

Emergency Procedures

  • Inhalation: Move to fresh air immediately. The amino group is a respiratory irritant; if coughing persists, seek medical evaluation for potential sensitization.

  • Eye Contact: Flush for 15 minutes minimum.[1][2][6][10] Time is critical. The basic nature of the amine can cause corneal clouding if not rinsed immediately.

  • Skin Contact: Wash with soap and water.[2][3][6][11][10][12] Do not use alcohol (ethanol), as it may increase skin absorption of the compound.[1]

References

  • National Institute for Occupational Safety and Health (NIOSH). (2019).[1] The NIOSH Occupational Exposure Banding Process for Chemical Risk Management. CDC.[1] [Link][1]

  • European Chemicals Agency (ECHA). (n.d.).[1] Guidance on the compilation of safety data sheets. [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Hazard Communication Standard: Safety Data Sheets. [Link]

Sources

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